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  • Product: 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde
  • CAS: 885273-30-3

Core Science & Biosynthesis

Foundational

Solvation Dynamics and Protocol Standardization for 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde: A Technical Guide

Executive Summary In preclinical drug discovery and materials science, the precise handling of highly lipophilic intermediates is paramount. 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (CAS: 885273-30-3) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery and materials science, the precise handling of highly lipophilic intermediates is paramount. 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (CAS: 885273-30-3) is a critical building block characterized by its central oxazole heterocycle, a reactive aldehyde moiety, and a bulky, hydrophobic benzyloxy-phenyl tail[].

A recurring bottleneck in utilizing such oxazole-carbaldehyde derivatives is achieving consistent, thermodynamically stable solvation[2]. Poor solvation leads to inaccurate dosing in in vitro assays, erratic LC-MS baselines, and synthetic yield drop-offs. This whitepaper provides a highly authoritative, mechanistically grounded guide to the solubility profiles of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), culminating in self-validating laboratory protocols.

Physicochemical Profiling and Solvation Thermodynamics

To understand how to dissolve a compound, one must understand why it resists dissolution. The molecular weight of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde is 279.29 g/mol . Its structural topology dictates its behavior in different solvent environments:

  • Crystal Lattice Energy: The planar nature of the oxazole ring conjugated with the phenyl system promotes strong intermolecular

    
     stacking in the solid state. Overcoming this lattice enthalpy (
    
    
    
    ) requires a solvent capable of forming highly favorable solute-solvent interactions.
  • Hydrogen Bond Acceptors (HBAs): The molecule possesses multiple HBAs (the oxazole nitrogen, the ether oxygen, and the aldehyde carbonyl) but lacks Hydrogen Bond Donors (HBDs).

  • The Hydrophobic Penalty: The benzyloxy group is intensely lipophilic. In polar protic solvents like methanol, accommodating this bulky group requires the solvent to break its own hydrogen-bonded networks, resulting in a severe entropic penalty (

    
    ).
    
DMSO vs. Methanol: Mechanistic Causality

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant (


). It is the optimal solvent for this compound. The highly polarizable 

bond engages the HBAs of the oxazole and aldehyde, while the aprotic nature of DMSO means there is no extensive hydrogen-bond network to disrupt, allowing the lipophilic benzyloxy group to be accommodated with minimal entropic cost[2].

Methanol (MeOH) (


) is polar protic. While it can donate hydrogen bonds to the oxazole core, the hydrophobic benzyloxy tail induces a "hydrophobic collapse" effect, limiting solubility. Methanol is suitable only for low-concentration analytical work or when thermal kinetic energy is applied[3].

Mechanism Solid Crystal Lattice (High π-π Stacking) DMSO_Solv DMSO Solvation (Dipole-Dipole & Cavity Formation) Solid->DMSO_Solv ΔG < 0 (Favorable) MeOH_Solv Methanol Solvation (H-Bonding & Hydrophobic Penalty) Solid->MeOH_Solv ΔG ≈ 0 (Marginal) Dissolved_DMSO Fully Solvated Monomers (High Concentration) DMSO_Solv->Dissolved_DMSO Dissolved_MeOH Equilibrium State (Low Concentration) MeOH_Solv->Dissolved_MeOH

Fig 1: Thermodynamic pathways of solvation in DMSO versus Methanol.

Quantitative Solubility Data

The following table synthesizes the expected solubility metrics based on the physicochemical properties of the oxazole-4-carbaldehyde scaffold and empirical data from structurally analogous compounds[2][4].

Solvent SystemDielectric Constant (

)
Solvent ClassificationPredicted SolubilityOptimal Use Case
DMSO (Anhydrous) 46.7Polar Aprotic> 30 mg/mL (> 100 mM)High-concentration stock solutions, in vitro screening.
Methanol (25°C) 32.7Polar Protic1 - 3 mg/mL (~ 3-10 mM)LC-MS/HPLC analytical preparations, UV-Vis spectroscopy.
Methanol (Hot, 50°C) 32.7Polar Protic5 - 10 mg/mL (~ 18-35 mM)Recrystallization, synthetic reaction solvent.

Standardized Experimental Protocols

A protocol is only as good as its internal validation mechanisms. The following methodologies are designed as self-validating systems to ensure absolute dissolution, preventing the "invisible precipitate" phenomenon that ruins downstream assays.

Protocol A: High-Fidelity DMSO Stock Solution (50 mM)

Target: Preparation of 1.0 mL of 50 mM stock for long-term storage.

  • Gravimetric Analysis: Using an anti-static analytical balance, precisely weigh 13.96 mg of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde.

  • Solvent Introduction: Add 1.0 mL of sterile-filtered, anhydrous DMSO (

    
    ). Causality note: Anhydrous DMSO is critical; water absorption drastically reduces the solubility of lipophilic compounds.
    
  • Mechanical Disruption: Vortex vigorously for 30 seconds to disperse the macroscopic crystalline aggregates.

  • Acoustic Cavitation (Sonication): Place the sealed vial in a water bath sonicator at 25°C for 5 to 10 minutes. Causality note: Ultrasonic waves create micro-cavitation bubbles that implode, providing localized kinetic energy to rapidly overcome the lattice enthalpy.

  • Optical Validation (The Tyndall Test): In a darkened room, pass a focused laser pointer beam (e.g., 532 nm green laser) through the vial.

    • Pass: The beam is invisible within the liquid. The solution is a true monomeric dispersion.

    • Fail: A visible "beam path" (Tyndall scattering) indicates nano-particulates or micelles. Repeat Step 4.

  • Inert Storage: Aldehydes are highly susceptible to auto-oxidation into carboxylic acids[4]. Aliquot the validated solution into amber glass vials, purge the headspace with Argon or Nitrogen gas, and store at -20°C.

Protocol B: Methanol-Based Solvation for Analytical Work (2 mM)

Target: Preparation of 10.0 mL of 2 mM solution for HPLC/LC-MS.

  • Gravimetric Analysis: Weigh 5.58 mg of the compound into a 15 mL glass centrifuge tube.

  • Solvent Introduction: Add 10.0 mL of HPLC-grade Methanol.

  • Thermal-Kinetic Assistance: Place the tube in a thermomixer set to 40°C with continuous agitation at 800 rpm for 15 minutes. Causality note: Because the entropic penalty in methanol is high, adding thermal energy shifts the thermodynamic equilibrium toward dissolution without nearing methanol's boiling point (64.7°C).

  • Equilibration & Validation: Remove from heat and allow the solution to equilibrate to room temperature (20-25°C). Perform visual inspection against a high-contrast black/white background to ensure no recrystallization occurs upon cooling.

Workflow Start Weigh 2-(4-Benzyloxy-phenyl) -oxazole-4-carbaldehyde Solvent Select Solvent System Start->Solvent DMSO DMSO (Aprotic) Target: 10-50 mM Solvent->DMSO In Vitro / Stock MeOH Methanol (Protic) Target: 1-5 mM Solvent->MeOH Analytical / LC-MS Sonicate Vortex & Water Bath Sonication (25°C, 10 min) DMSO->Sonicate MeOH->Sonicate Validate Validation: Tyndall Effect Check (Laser Pointer) Sonicate->Validate Pass Clear Solution Store at -20°C (Argon) Validate->Pass No Scattering Fail Particulates Detected Add Heat (40°C) or Dilute Validate->Fail Scattering Observed Fail->Sonicate Re-process

Fig 2: Self-validating solvation workflow for oxazole-4-carbaldehyde derivatives.

Troubleshooting and Chemical Stability

Even with perfect solvation, the integrity of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde must be maintained:

  • Aldehyde Auto-Oxidation: The C4-carbaldehyde group is an electrophilic site prone to oxidation[4]. If the DMSO stock solution turns distinctly yellow or shows a new peak via LC-MS (M+16), oxidation to the corresponding oxazole-4-carboxylic acid has occurred. Prevention: Strict adherence to Argon purging and -20°C storage.

  • Freeze-Thaw Degradation: Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture. Moisture drastically reduces the solubility limit of lipophilic compounds, leading to sudden precipitation. Prevention: Create single-use aliquots (e.g., 50

    
    L) during Protocol A.
    
  • Photostability: The extended

    
    -conjugation of the benzyloxy-phenyl-oxazole system makes it susceptible to UV-induced degradation. All transparent solutions should be handled in amber labware or wrapped in foil during prolonged benchtop experiments.
    

References

  • BOC Sciences. "2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (CAS 885273-30-3) Product Information." BOC Sciences Catalog.
  • VulcanChem. "5-Hydroxybenzo[d]oxazole-4-carbaldehyde: Structural and Functional Characteristics." VulcanChem Technical Resources.
  • ACS Publications. "Structure–Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators." Journal of Medicinal Chemistry.
  • IntechOpen. "Preparation and Bioactivity Applications of Novel Chitosan Derivatives." IntechOpen Book Series.

Sources

Exploratory

Fluorescent Properties of 2-Phenyl-oxazole-4-carbaldehyde Derivatives: A Technical Guide for Probe Design

Executive Summary The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology, diagnostic imaging, and materials science. Among the myriad of heterocyclic scaffolds available, 2-phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology, diagnostic imaging, and materials science. Among the myriad of heterocyclic scaffolds available, 2-phenyl-oxazole-4-carbaldehyde (CAS: 20771-08-8) has emerged as a highly versatile building block[1]. By leveraging the electron-withdrawing nature of the oxazole ring and the reactive electrophilic center of the 4-carbaldehyde moiety, researchers can engineer sophisticated Donor-π-Acceptor (D-π-A) architectures. This whitepaper provides an in-depth mechanistic analysis, quantitative photophysical data, and validated experimental protocols for synthesizing and applying these derivatives as advanced organelle-targeting fluorophores (OTFPs) and environmental sensors.

Mechanistic Foundations of Oxazole Fluorescence

The D-π-A Architecture and Intramolecular Charge Transfer (ICT)

The intrinsic fluorescence of the baseline 2-phenyl-oxazole core is characterized by moderate quantum yields and emission in the UV-blue region. However, the true utility of 2-phenyl-oxazole-4-carbaldehyde lies in its ability to undergo facile functionalization to create D-π-A systems[2].

When an electron-donating group (e.g., an amine or methoxy-substituted aryl ring) is conjugated to the oxazole core via the 4-position, the molecule exhibits strong Intramolecular Charge Transfer (ICT) upon photoexcitation[3].

  • Causality of the Stokes Shift: During excitation, electron density shifts from the donor moiety to the electron-accepting oxazole ring. This creates a highly polar excited state. In polar solvents, solvent molecules rapidly reorient to stabilize this dipole (structural relaxation), significantly lowering the energy of the excited state before emission occurs. This results in a massive bathochromic (red) shift and a large Stokes shift, which is critical for minimizing self-quenching and background autofluorescence in biological samples.

pH-Responsive Emission Dynamics

Oxazole derivatives are highly sensitive to their localized proton concentration. The nitrogen atom within the oxazole ring acts as a proton acceptor.

  • Mechanistic Trigger: In acidic environments (such as the lumen of a lysosome, pH 4.5–5.0), the oxazole nitrogen becomes protonated[3]. This protonation drastically increases the electron-withdrawing capacity of the oxazole ring, supercharging the ICT process.

  • Result: The transition from a neutral to a protonated state typically triggers a sharp enhancement in fluorescence intensity and a further red-shift in the emission spectrum, making these derivatives ideal "turn-on" sensors for acidic organelles[4].

Mechanism Neutral Neutral Oxazole Probe (Weak ICT) Protonated Protonated Oxazole (Enhanced ICT) Neutral->Protonated Acidic pH (< 5.0) Targeting Organelle Localization (Lysosome) Protonated->Targeting Cellular Uptake Emission High Fluorescence (Red-Shifted) Targeting->Emission Excitation

Fig 1: Mechanism of pH-triggered Intramolecular Charge Transfer (ICT) for lysosomal imaging.

Quantitative Photophysical Data

The photophysical properties of 2-phenyl-oxazole derivatives can be finely tuned based on the substituent attached via the 4-carbaldehyde handle. Below is a synthesized dataset representing typical parameters for various derivative classes[2][3][4].

Derivative ArchitectureAbsorption Max (λ_abs)Emission Max (λ_em)Stokes ShiftQuantum Yield (Φ)Primary Application
Unmodified Core 290 – 320 nm360 – 400 nm~70 nm0.45 – 0.60Synthetic Precursor
Styryl D-π-A System 380 – 430 nm510 – 560 nm~130 nm0.65 – 0.85Viscosity / Lipid Sensing
Pyridinium-Conjugated 410 – 460 nm560 – 620 nm~150 nm0.50 – 0.75Mitochondrial Tracking
Amine-Substituted (pH < 5) 360 – 410 nm490 – 540 nm~130 nm> 0.80Lysosomal Tracking

Synthetic Methodologies: The Knoevenagel Condensation

To convert 2-phenyl-oxazole-4-carbaldehyde into a functional D-π-A fluorophore, the most robust and atom-economical method is the Knoevenagel condensation[4]. This reaction couples the aldehyde with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to extend the π-conjugation.

Protocol: Synthesis of a D-π-A Styryl-Oxazole Probe

Rationale: Piperidine is utilized as a catalytic base because it forms a highly reactive iminium ion intermediate with the aldehyde, significantly accelerating the nucleophilic attack by the deprotonated active methylene. Ethanol is selected as a polar protic solvent to stabilize the transition states and facilitate the precipitation of the highly conjugated product.

Step-by-Step Workflow:

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 2-phenyl-oxazole-4-carbaldehyde and 1.1 mmol of the active methylene compound (e.g., malononitrile) in 15 mL of absolute ethanol.

  • Catalysis: Add 0.1 mmol (10 mol%) of piperidine dropwise to the stirring solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active aldehyde spot and the appearance of a highly fluorescent product spot (under 365 nm UV) confirms reaction progression.

  • Isolation: Upon completion, cool the mixture to 0°C in an ice bath. The extended conjugation typically reduces solubility, causing the product to precipitate. Filter the precipitate under a vacuum and wash with cold ethanol.

  • Characterization: Confirm structural integrity via

    
    H NMR (look for the characteristic vinylic proton doublet at ~7.5–8.0 ppm indicating the newly formed alkene) and high-resolution mass spectrometry (HRMS).
    

Synthesis Step1 2-Phenyl-oxazole-4-carbaldehyde + Active Methylene Step2 Knoevenagel Condensation (Piperidine, EtOH, Reflux) Step1->Step2 Step3 D-π-A Styryl Oxazole Probe Step2->Step3  Extended π-Conjugation Step4 Purification & Characterization (Column Chromatography, NMR) Step3->Step4

Fig 2: Step-by-step synthetic workflow for generating D-π-A fluorescent probes.

Biological Application: Organelle Targeting Fluorophores (OTFPs)

Derivatives of 2-phenyl-oxazole-4-carbaldehyde are highly prized in cellular biology for their ability to act as Organelle Targeting Fluorophores (OTFPs)[3]. Depending on the terminal functional group appended during synthesis, these probes can selectively localize in specific subcellular compartments.

Lysosomal Tracking via pH Titration

Lysosomes maintain a highly acidic interior (pH 4.5–5.0) compared to the cytosol (pH 7.4). Oxazole derivatives exploit this gradient through ICT enhancement upon protonation[3]. To validate a newly synthesized probe for lysosomal tracking, a rigorous pH titration protocol must be executed.

Protocol: pH-Dependent Fluorescence Validation

Rationale: A self-validating titration must maintain constant ionic strength to ensure that changes in fluorescence are strictly due to protonation, not solvent polarity or salt effects.

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 3.0 to 9.0. This buffer system ensures uniform ionic strength across a wide pH range.

  • Probe Stock: Dissolve the synthesized oxazole probe in spectroscopic-grade DMSO to create a 1.0 mM stock solution. (Keep DMSO concentration <1% in final measurements to prevent solvatochromic artifacts).

  • Sample Preparation: In a quartz cuvette, add 2.97 mL of the selected buffer and 30 µL of the probe stock (final concentration: 10 µM).

  • Spectral Acquisition: Excite the sample at its predetermined isosbestic point (the wavelength where absorption remains constant regardless of pH). Record the emission spectra from 400 nm to 700 nm.

  • Data Analysis: Plot the maximum fluorescence intensity (

    
    ) against the pH. Fit the data to the Henderson-Hasselbalch equation to calculate the 
    
    
    
    of the probe. A
    
    
    between 5.0 and 6.0 is optimal for lysosomal "turn-on" sensing, ensuring the probe remains dark in the cytosol but highly fluorescent upon lysosomal entry[4].

Conclusion

The 2-phenyl-oxazole-4-carbaldehyde scaffold is a master key in the design of next-generation fluorescent materials. By understanding the causal relationship between its chemical structure, the Intramolecular Charge Transfer mechanism, and environmental triggers like pH, researchers can rationally design probes with exceptional quantum yields, massive Stokes shifts, and pinpoint biological targeting capabilities.

References

  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and fluorescence properties of carbazole and fluorene-based compounds ResearchGate URL: [Link]

Sources

Foundational

Technical Whitepaper: Synthetic Utility and Handling of CAS 885273-30-3 in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. CAS 885273-30-3 ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. CAS 885273-30-3 , chemically identified as 2-(4-(Benzyloxy)phenyl)oxazole-4-carbaldehyde , serves as a highly versatile, late-stage synthetic intermediate.

By combining an electrophilic carbaldehyde reactive center with a metabolically stable oxazole core and a lipophilic benzyloxy ether, this compound provides a robust scaffold for the rapid generation of diverse chemical libraries. This whitepaper provides an in-depth technical analysis of CAS 885273-30-3, detailing its physicochemical profile, mechanistic utility as a bioisostere, and self-validating experimental protocols for its downstream functionalization.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of CAS 885273-30-3 is critical for predicting its behavior in organic solvents and its compatibility with various reaction conditions. The table below summarizes its core quantitative data.

PropertySpecification
Chemical Name 2-(4-(Benzyloxy)phenyl)oxazole-4-carbaldehyde
CAS Registry Number 885273-30-3
Molecular Formula C₁₇H₁₃NO₃
Molecular Weight 279.29 g/mol
Physical State Solid (Pale yellow to off-white powder)
Purity Standard (Commercial) ≥ 95% (HPLC)
Storage Conditions 2-8°C, protected from light and moisture
Hydrogen Bond Acceptors 4 (Oxazole N, Oxazole O, Ether O, Carbonyl O)

Mechanistic Insights: The Oxazole Core in Medicinal Chemistry

As a Senior Application Scientist, it is crucial to understand why this specific scaffold is chosen over alternatives. The oxazole ring within CAS 885273-30-3 is not merely a structural spacer; it is a highly engineered bioisostere for amides and esters [1].

  • Metabolic Stability: Unlike ester linkages which are rapidly cleaved by plasma esterases, the oxazole ring is highly resistant to enzymatic hydrolysis. This significantly extends the in vivo half-life of the resulting drug candidate.

  • Hydrogen Bonding: The nitrogen atom at the 3-position of the oxazole ring acts as a potent hydrogen bond acceptor, allowing for critical interactions with the hinge region of kinases or the binding pockets of G-protein coupled receptors (GPCRs).

  • The Benzyloxy Anchor: The para-benzyloxy group serves a dual purpose. Mechanistically, it provides a bulky, lipophilic moiety that drives binding affinity in deep hydrophobic pockets. Synthetically, it acts as a masked phenol; it can be selectively removed via hydrogenolysis to reveal a hydroxyl group for subsequent alkylation or PROTAC linker attachment.

Downstream Synthetic Methodologies

The primary utility of CAS 885273-30-3 lies in the reactivity of its C4-carbaldehyde group. It acts as a divergent node for multiple synthetic pathways.

G A CAS 885273-30-3 (Oxazole-4-carbaldehyde) B Reductive Amination (NaBH(OAc)3) A->B Amine C Wittig Olefination (Ph3P=CHR) A->C Ylide D Hydrogenolysis (Pd/C, H2) A->D Deprotection E Aminomethyl Oxazoles (Kinase Inhibitor Scaffolds) B->E F Alkenyl Oxazoles (Structural Spacers) C->F G Phenolic Oxazoles (Target for Alkylation) D->G

Figure 1: Divergent synthetic pathways utilizing CAS 885273-30-3 as a core building block.

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity synthesis, the following protocol for the reductive amination of CAS 885273-30-3 is designed as a self-validating system. Every step includes an In-Process Control (IPC) to verify success before proceeding, minimizing wasted reagents and time.

Protocol: Reductive Amination to Aminomethyl Oxazoles

Objective: Conversion of the C4-carbaldehyde into a diversified secondary or tertiary amine.

Step 1: Imine/Iminium Formation

  • Action: Dissolve CAS 885273-30-3 (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M. Stir at room temperature for 1-2 hours.

  • Causality: DCE is specifically chosen over protic solvents (like methanol) to prevent competitive acetal formation and to maintain the chemical integrity of the reducing agent added in the next step.

  • Self-Validation (IPC 1): Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed until the aldehyde peak (M+H = 280) is completely consumed. This ensures the reducing agent is not wasted on reducing the starting material to an undesired alcohol byproduct.

Step 2: Selective Reduction

  • Action: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portionwise over 15 minutes. Stir at room temperature for 12 hours.

  • Causality: NaBH(OAc)₃ is a uniquely mild reducing agent [2]. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride center, making it unreactive toward residual aldehydes but highly reactive toward the more electrophilic iminium ion generated in Step 1.

  • Self-Validation (IPC 2): Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) system. The intermediate imine spot must disappear, replaced by a more polar, baseline-shifted amine spot (visualized by UV 254 nm and ninhydrin stain).

Step 3: Quench and Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The basic NaHCO₃ quench neutralizes the acetic acid byproduct (liberated from the reducing agent) and ensures the newly formed amine is deprotonated into its free-base form. This forces the product to partition entirely into the organic DCM layer, leaving inorganic salts in the aqueous phase.

Workflow S1 Step 1: Imine Formation Mix Aldehyde + Amine in DCE S2 Step 2: Reduction Add NaBH(OAc)3 portionwise S1->S2 1-2 hrs, RT (IPC: LC-MS check) S3 Step 3: Quench & Extract NaHCO3 (aq) / DCM S2->S3 12 hrs, RT (IPC: TLC check) S4 Step 4: Purification Flash Chromatography (Silica) S3->S4 Organic layer dried S5 Pure Aminomethyl Oxazole S4->S5 >95% Purity

Figure 2: Step-by-step self-validating workflow for the reductive amination of CAS 885273-30-3.

Analytical Characterization & Quality Control

To verify the structural integrity of CAS 885273-30-3 upon procurement or during synthesis, researchers should rely on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR (CDCl₃): The defining diagnostic peak is the highly deshielded aldehyde proton, which typically appears as a sharp singlet around δ 9.9 - 10.0 ppm . The oxazole C5 proton will appear as a distinct singlet near δ 8.2 - 8.4 ppm . The benzyloxy methylene (-CH₂-O-) protons will present as a singlet near δ 5.1 ppm .

  • LC-MS: Electrospray ionization (ESI+) should yield a distinct [M+H]⁺ peak at m/z 280.1 .

Global Supplier Landscape & Procurement Strategy

For drug development professionals scaling up syntheses, ensuring a reliable supply chain for CAS 885273-30-3 is critical. The compound is commercially available through specialized chemical vendors that cater to the pharmaceutical industry. BOC Sciences [3] and BLD Pharm [4] are notable global suppliers providing this intermediate at ≥95% purity levels, which is the standard threshold required for reproducible downstream medicinal chemistry applications.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Exploratory

Photophysical Profiling of Benzyloxy-Substituted Oxazoles: UV-Vis Absorption Maxima and Mechanistic Causality

Executive Summary The oxazole ring is a privileged scaffold in medicinal chemistry and organic optoelectronics. While the parent oxazole heterocycle absorbs strictly in the deep ultraviolet region, strategic functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole ring is a privileged scaffold in medicinal chemistry and organic optoelectronics. While the parent oxazole heterocycle absorbs strictly in the deep ultraviolet region, strategic functionalization—specifically the introduction of benzyloxy substituents—dramatically alters its photophysical profile. This technical guide explores the mechanistic causality behind the UV-Vis absorption maxima (


) of benzyloxy-substituted oxazoles, providing researchers with quantitative data, theoretical grounding, and a self-validating experimental protocol for accurate spectroscopic characterization.

Mechanistic Causality: The Benzyloxy Auxochrome Effect

To understand the photophysical behavior of benzyloxy-substituted oxazoles, one must first examine the unsubstituted parent core. The parent oxazole ring exhibits a characteristic, high-energy absorption maximum (


) at approximately 205 nm in methanol[1]. This deep-UV absorption is driven by the 

transition of the small, electron-deficient heteroaromatic system.

When a benzyloxy group (


) is introduced to the oxazole framework (or its conjugated aryl substituents), it acts as a powerful auxochrome. The causality of the resulting spectral shift is rooted in molecular orbital theory:
  • Mesomeric Electron Donation (+M Effect): The oxygen atom of the benzyloxy moiety possesses two lone pairs of electrons. When positioned adjacent to a

    
    -conjugated system, these lone pairs engage in 
    
    
    
    conjugation, donating electron density into the oxazole-aryl fluorophore.
  • HOMO-LUMO Gap Compression: This influx of electron density significantly raises the energy level of the Highest Occupied Molecular Orbital (HOMO). Because the Lowest Unoccupied Molecular Orbital (LUMO) remains relatively stable or is slightly lowered by the extended conjugation, the overall HOMO-LUMO energy gap is compressed.

  • Bathochromic Shift: A narrower energy gap requires lower-energy (longer wavelength) photons to excite the electrons from the ground state to the excited state. Consequently, the

    
     experiences a pronounced bathochromic (red) shift, moving the absorption from the deep UV (205 nm) into the UV-A or visible region (330 nm – 410 nm)[1][2][3].
    

Photophysics Core Parent Oxazole Core (λ_max ≈ 205 nm) Subst Addition of Benzyloxy Group (+M Resonance Effect) Core->Subst Synthetic Functionalization Gap Narrowed HOMO-LUMO Gap (Energy Reduction) Subst->Gap Electron Donation to π-System Shift Bathochromic Shift (λ_max = 330 - 380 nm) Gap->Shift Lower Energy Photon Absorption

Figure 1: Mechanistic pathway of bathochromic shifts induced by benzyloxy substitution.

Quantitative Spectral Data

The magnitude of the bathochromic shift is highly dependent on the exact position of the benzyloxy substituent and the degree of extended conjugation. The table below summarizes the UV-Vis absorption maxima for various oxazole and isoxazole derivatives to illustrate this structure-property relationship.

Compound NameCore ScaffoldSolvent

(nm)
Key Electronic Transition
Unsubstituted Oxazole OxazoleMethanol~205Primary

(E band)
5-aryl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazole 1,3-OxazoleMethanol333.9 - 337.4Extended

(E)-4-(4-(Benzyloxy)benzylidene)-3-propylisoxazol-5(4H)-one IsoxazoleMethanol380Intramolecular Charge Transfer
(E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one IsoxazoleMethanol386Intramolecular Charge Transfer

Data synthesized from authoritative spectroscopic evaluations of oxazole and isoxazole derivatives[1][2][3].

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure high-fidelity, reproducible data when measuring the UV-Vis absorption of benzyloxy-substituted oxazoles, researchers must employ a self-validating experimental workflow. This prevents common artifacts such as solvent masking and concentration-induced aggregation.

Phase 1: Solvent Selection & Baseline Calibration
  • Action: Select a spectroscopic-grade solvent with a low UV cutoff, such as methanol (cutoff 205 nm)[1].

  • Causality: Solvents with higher cutoffs (e.g., toluene at 285 nm) will absorb incident UV light, completely masking the high-energy

    
     and 
    
    
    
    bands of the oxazole core.
  • Validation Check: Run a baseline scan using the exact solvent batch in both the reference and sample quartz cuvettes. A flat baseline (Absorbance = 0.000

    
     0.005) from 200 nm to 800 nm confirms optical purity and proper dual-beam calibration.
    
Phase 2: Serial Dilution & Linearity Verification
  • Action: Prepare a primary stock solution of the benzyloxy-substituted oxazole at

    
     M. Perform serial dilutions to create working solutions at 
    
    
    
    M,
    
    
    M, and
    
    
    M.
  • Causality: High concentrations induce intermolecular

    
     stacking between the planar oxazole rings, leading to H-aggregates (which cause a false blue shift) or J-aggregates (which cause a false red shift).
    
  • Validation Check: Plot the absorbance at

    
     against concentration. According to the Beer-Lambert Law (
    
    
    
    ), the relationship must be strictly linear (
    
    
    ). Any deviation indicates aggregation, dictating that the sample must be further diluted before the true
    
    
    can be recorded.
Phase 3: Spectral Acquisition
  • Action: Load the validated

    
     M solution into a 10 mm path-length quartz cuvette. Scan from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer with a narrow slit width (1-2 nm).
    
  • Causality: Quartz cuvettes are mandatory because standard optical glass strongly absorbs UV light below 340 nm. Using glass would artificially truncate the spectrum, obscuring the primary

    
     transitions of the oxazole scaffold.
    
  • Validation Check: Ensure the maximum absorbance peak falls between 0.1 and 1.0. Absorbance values above 1.0 suffer from detector saturation and stray light interference, which compromises the accuracy of the calculated molar extinction coefficient (

    
    ).
    

Conclusion

The strategic addition of a benzyloxy group to an oxazole core is a highly effective method for tuning its photophysical properties. By leveraging the +M resonance effect of the oxygen atom, chemists can compress the HOMO-LUMO gap, driving the absorption maximum from the deep UV into the highly applicable UV-A and visible spectrums. Adhering to strict, self-validating spectroscopic protocols ensures that these bathochromic shifts are measured with absolute precision, accelerating downstream applications in drug discovery and materials science.

References

  • Source: acs.
  • Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Source: derpharmachemica.
  • Source: rsc.

Sources

Foundational

Pharmacological Profiling and Synthetic Methodologies of Oxazole-4-Carbaldehyde Derivatives

A Technical Whitepaper for Drug Development Professionals Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, the oxazole ring represents a privileged heterocyclic scaffold. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the oxazole ring represents a privileged heterocyclic scaffold. Specifically, oxazole-4-carbaldehyde and its derivatives have emerged as highly versatile building blocks for novel antimicrobial, antifungal, and anticancer agents. The molecular architecture of oxazole-4-carbaldehyde integrates a π-electron-deficient five-membered ring (containing both nitrogen and oxygen) with a highly reactive electrophilic aldehyde group at the C4 position.

This structural configuration is highly advantageous for drug design. The aldehyde group serves as an optimal site for nucleophilic additions, allowing for the rapid synthesis of Schiff bases (imines) and thiosemicarbazones 1[1]. Furthermore, the heteroatoms within the oxazole core facilitate strong non-covalent interactions (such as hydrogen bonding and metal chelation) with biological targets, including bacterial cell walls and mammalian topoisomerases.

Mechanistic Pathways of Biological Activity

The biological efficacy of oxazole-4-carbaldehyde derivatives is dictated by their specific functionalizations. Research has validated three primary mechanistic pathways:

  • Membrane Disruption (Antimicrobial): When oxazole-4-carbaldehyde is coupled with biopolymers like chitosan to form Schiff bases (e.g., CS-P3), the resulting polycationic macromolecules electrostatically interact with the negatively charged lipopolysaccharides of Gram-negative bacteria. This interaction compromises membrane permeability, leading to the leakage of intracellular constituents and subsequent cell death 2[2].

  • Enzymatic Inhibition (Anticancer/Antibacterial): Specific derivatives, such as 5-hydroxybenzo[d]oxazole-4-carbaldehyde, act as potent inhibitors of critical replication enzymes. By binding to DNA gyrase in bacteria or Topoisomerase II in human cancer cells (e.g., HeLa lines), these compounds block DNA replication and induce apoptosis 1[1].

  • Oxidative Stress & Metal Complexation: Thiosemicarbazone derivatives of oxazole-4-carbaldehyde readily form stable complexes with transition metals like Co(II) and Ni(II). These complexes intercalate with microbial DNA and generate localized Reactive Oxygen Species (ROS), amplifying their antifungal and antibacterial lethality3[3].

MOA Oxa Oxazole-4-carbaldehyde Derivatives Bac Bacterial Cell Membrane Oxa->Bac Cationic Interaction DNA DNA Gyrase / Topoisomerase II Oxa->DNA Enzymatic Inhibition ROS ROS Generation Oxa->ROS Metal Complexation Apo Apoptosis / Cell Death Bac->Apo Membrane Lysis DNA->Apo Replication Block ROS->Apo Oxidative Stress

Mechanistic pathways of oxazole-4-carbaldehyde derivatives in antimicrobial and anticancer activity.

Quantitative Efficacy Data

The following table synthesizes the biological activity metrics of key oxazole-4-carbaldehyde derivatives across various pathogenic and oncological targets.

Compound DerivativeTarget / OrganismBiological Activity (MIC / IC₅₀)Primary Mechanism of Action
5-Hydroxybenzo[d]oxazole-4-carbaldehyde E. coli (Antibacterial)12 µMDNA gyrase inhibition[1]
5-Hydroxybenzo[d]oxazole-4-carbaldehyde C. albicans (Antifungal)8 µMErgosterol biosynthesis disruption[1]
5-Hydroxybenzo[d]oxazole-4-carbaldehyde HeLa cells (Anticancer)5 µMTopoisomerase II inhibition[1]
CS-P3 (Chitosan Schiff Base) S. aureus / E. coliEnhanced vs. pure ChitosanMembrane disruption[2]
2-(4-Bromophenyl)oxazole-4-carbaldehyde Gastric Cancer CellsSignificant inhibitionApoptosis induction[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each step incorporates an internal control or chemical rationale to guarantee that the resulting data is an artifact-free reflection of the compound's true biological activity.

Protocol A: Eco-Friendly Synthesis of Oxazole-4-Carbaldehyde Chitosan Schiff Bases (CS-P3)

This protocol details the condensation of chitosan with oxazole-4-carbaldehyde to yield a biologically active Schiff base 5[5].

  • Substrate Solubilization: Dissolve extracted chitosan in 2.0% aqueous acetic acid.

    • Causality: Acetic acid protonates the primary amine groups (–NH₂ to –NH₃⁺) on the chitosan polymer backbone. This breaks rigid inter-molecular hydrogen bonds, enabling complete aqueous solubility required for homogeneous catalysis[2].

  • Aldehyde Coupling: Add an equimolar amount of oxazole-4-carbaldehyde dissolved in ethanol (or PEG-400) dropwise to the chitosan solution.

    • Causality: Ethanol acts as a miscible co-solvent. It prevents the hydrophobic oxazole derivative from precipitating out of the aqueous phase, ensuring a high-yield bimolecular collision rate.

  • Catalytic Condensation: Introduce Cerric Ammonium Nitrate (CAN) at a 5% concentration and heat to 80°C for 20 minutes[5].

    • Causality: CAN acts as a green Lewis acid catalyst, accelerating the dehydration step of the azomethine (C=N) bond formation without generating toxic heavy-metal waste.

  • System Validation Check (Structural Confirmation): Before proceeding to biological assays, the product must be purified and analyzed via FT-IR and ¹H NMR.

    • Validation Metric: The reaction is only deemed successful if FT-IR shows the complete disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the emergence of a strong imine C=N stretch (~1620 cm⁻¹)[2].

Protocol B: In Vitro Cytotoxicity Validation (MTT Assay)

A critical requirement for any new antimicrobial biomaterial is proving its non-toxicity to healthy mammalian cells.

  • Cell Seeding: Seed mouse fibroblast cell lines in a 96-well plate and incubate for 24 hours to allow for cellular adhesion.

  • Compound Exposure: Treat the cells with varying concentrations of the synthesized CS-P3 derivative and incubate for 48 hours.

  • MTT Reagent Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Causality: The MTT assay is a self-validating viability metric. It relies on the mitochondrial enzyme succinate dehydrogenase to reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Because this reduction only occurs in metabolically active cells, it strictly prevents false positives from dead cells or background chemical noise[2].

  • System Validation Check (Control Normalization): Solubilize the formazan in DMSO and measure absorbance at 570 nm. The data must be normalized against a vehicle-only negative control (100% viability) and a cytotoxic positive control (e.g., Triton X-100).

Workflow N1 Chitosan Preparation (Demineralization & Deacetylation) N2 Oxazole-4-carbaldehyde Addition N1->N2 2.0% Acetic Acid N3 Schiff Base Condensation (CS-P3) N2->N3 Ethanol / PEG-400 N4 Structural Validation (1H/13C NMR, FT-IR) N3->N4 Purification N5 Antimicrobial Screening (Agar Well Diffusion) N4->N5 N6 Cytotoxicity Assay (MTT on Fibroblasts) N4->N6

Step-by-step workflow for the synthesis and biological validation of chitosan Schiff base derivatives.

References

  • Source: National Institutes of Health (NIH)
  • Synthesis, Structural Characterization and Antimicrobial Activity of New Substituted Oxazole Thiosemicarbazone Ligand and its Co (II) and Ni (II)
  • Buy 2-(4-BROMO-PHENYL)
  • 5-Hydroxybenzo[d]oxazole-4-carbaldehyde ()
  • CERRIC AMMONIUM NITRATE CATALYZED ECO-FRIENDLY GREEN SYNTHESIS OF CHITOSAN SCHIFF BASE USING PEG-400 AS AN ANTICANCER AGENT Source: Semantic Scholar URL

Sources

Exploratory

The Strategic Role of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde in Modern Medicinal Chemistry

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of rational drug design, the strat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of rational drug design, the strategic selection of chemical building blocks dictates the developability, metabolic stability, and target affinity of the final active pharmaceutical ingredient (API). 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (CAS: 885273-30-3) [] has emerged as a highly versatile, privileged scaffold in medicinal chemistry. Featuring an aromatic oxazole core, a reactive electrophilic aldehyde, and a lipophilic benzyloxy protecting group, this intermediate is instrumental in the synthesis of complex therapeutics, most notably selective Phosphodiesterase 4 (PDE4) inhibitors[2].

This whitepaper provides an in-depth analysis of the compound's structural anatomy, its pharmacological relevance, and field-proven, self-validating experimental protocols for its functionalization.

Structural Anatomy & Reactivity Profiling

The utility of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde stems from its orthogonal reactivity and the distinct pharmacological roles of its three primary structural domains:

  • The Oxazole Core: Heterocycles like oxazole are [3]. The oxazole ring acts as a bioisostere for amides and esters, offering superior metabolic stability against enzymatic hydrolysis while providing critical nitrogen and oxygen lone pairs to act as hydrogen bond acceptors within target protein binding pockets.

  • The C4-Carbaldehyde: This highly reactive electrophilic hub allows for seamless carbon-carbon bond formation (via Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations) and carbon-nitrogen bond formation (via reductive amination)[4].

  • The 4-Benzyloxy Group: Positioned on the C2-phenyl ring, the benzyl ether serves a dual purpose. During early-stage synthesis, it acts as a robust protecting group for the underlying phenol, resisting basic and nucleophilic conditions. In late-stage functionalization, it can be selectively cleaved to unmask the hydroxyl group, which is often required for critical hydrogen bonding with target residues[5].

Reactivity Core 2-(4-Benzyloxy-phenyl)- oxazole-4-carbaldehyde Aldehyde C4-Carbaldehyde (Electrophilic Hub) Core->Aldehyde Olefination Oxazole Oxazole Ring (H-Bond Acceptor) Core->Oxazole Target Binding Benzyloxy 4-Benzyloxy Group (Lipophilic/Protected) Core->Benzyloxy Deprotection

Fig 1. Structural anatomy and orthogonal reactivity map of the oxazole-4-carbaldehyde scaffold.

Pharmacological Relevance: The PDE4 Inhibitor Paradigm

Phosphodiesterase 4 (PDE4) is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. Inhibiting PDE4 elevates intracellular cAMP, thereby suppressing the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This mechanism is highly validated for treating chronic inflammatory conditions such as atopic dermatitis, asthma, and COPD[2].

Historically, PDE4 inhibitors (e.g., rolipram) suffered from severe dose-limiting side effects, primarily emesis (nausea and vomiting). However, recent advancements detailed in demonstrate that utilizing oxazole derivatives—specifically those synthesized from 2-(aryl)-oxazole-4-carbaldehydes—yields compounds with high specificity and potent PDE4 inhibitory action while mitigating these emetic side effects[5],[2]. The rigid geometry provided by the oxazole ring, coupled with the specific vector of the C4-substituent, allows the molecule to engage the PDE4 catalytic domain with unprecedented precision.

Application Protocols: Self-Validating Synthetic Workflows

To leverage this building block in drug discovery, chemists must execute highly selective transformations. The following protocols outline the synthesis of a generic PDE4 inhibitor pharmacophore, emphasizing the causality behind the choice of reagents.

Protocol A: Stereoselective Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert the C4-carbaldehyde into an (E)-enone intermediate to extend the pharmacophore. Causality: The HWE reaction is selected over standard Wittig olefination because the use of stabilized phosphonate carbanions under thermodynamic control heavily favors the formation of the (E)-alkene. This specific spatial geometry is strictly required to properly orient the subsequent aromatic ring into the hydrophobic specificity pocket of the PDE4 enzyme.

Step-by-Step Methodology:

  • Preparation: Dissolve the target phosphonate ester (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases, ensuring complete formation of the nucleophilic carbanion.

  • Coupling: Add a solution of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (1.0 eq) in THF dropwise to the reaction mixture.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot validates the conversion.

  • Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography to isolate the pure (E)-enone.

Protocol B: Chemoselective Lewis Acid-Mediated Debenzylation

Objective: Unmask the C2-phenolic hydroxyl group for target protein hydrogen bonding, without disrupting the newly formed (E)-alkene. Causality: Standard catalytic hydrogenation (H₂, Pd/C) would indiscreetly reduce the conjugated (E)-alkene, destroying the molecule's rigid vector. By employing Boron trichloride (BCl₃), a hard Lewis acid, we selectively coordinate the ether oxygen. Subsequent chloride attack cleaves the benzyl-oxygen bond via an SN1/SN2 hybrid mechanism at low temperatures, perfectly preserving the delicate enone geometry.

Step-by-Step Methodology:

  • Preparation: Dissolve the (E)-enone intermediate in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BCl₃ (1.0 M in DCM, 3.0 eq) dropwise to prevent localized exothermic degradation.

  • Cleavage: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of a Methanol/DCM mixture (1:1) at 0 °C to safely neutralize excess BCl₃.

  • Self-Validation (NMR): Following aqueous workup and recrystallization, perform ¹H-NMR. The retention of a doublet of doublets with a large coupling constant (J ~ 16 Hz) definitively validates the preservation of the (E)-alkene geometry.

Workflow Step1 1. Starting Material (Aldehyde) Step2 2. HWE Olefination (NaH, THF, 0°C) Step1->Step2 Step3 3. (E)-Enone Intermediate Step2->Step3 Selective E-isomer Step4 4. Debenzylation (BCl3, DCM, -78°C) Step3->Step4 Step5 5. Free Phenol (Active Target) Step4->Step5 Alkene Preserved

Fig 2. Self-validating synthetic workflow from starting aldehyde to the active free phenol target.

Physicochemical Properties & Developability Data

Understanding the baseline physicochemical metrics of the starting material is essential for predicting the developability (Lipinski's Rule of 5 compliance) of the downstream API.

PropertyValuePharmacological Significance
Chemical Name 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehydeStandard IUPAC nomenclature
CAS Number 885273-30-3Unique registry identifier[]
Molecular Formula C₁₇H₁₃NO₃Defines atomic composition
Molecular Weight 279.29 g/mol Optimal low MW allows for extensive downstream functionalization without exceeding the 500 Da limit for oral drugs.
Hydrogen Bond Acceptors 4 (N, O, O, O)Facilitates critical interactions with target kinase/enzyme backbones.
Hydrogen Bond Donors 0Low donor count inherently increases passive membrane permeability.
Topological Polar Surface Area 48.4 ŲExcellent range (< 90 Ų) for oral bioavailability and potential blood-brain barrier (BBB) penetration if CNS targeting is desired.

Conclusion

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde is far more than a simple reagent; it is a strategically designed molecular chassis. By offering a stable bioisosteric core, an easily functionalized electrophilic handle, and a chemoselectively cleavable protecting group, it empowers medicinal chemists to rapidly navigate structure-activity relationship (SAR) landscapes. Its proven track record in the development of next-generation, non-emetic PDE4 inhibitors underscores its ongoing value in the pursuit of novel therapeutics.

References

  • Title: Oxazole compound and pharmaceutical composition (US8637559B2)
  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: 2-Phenyl-1,3-oxazole-4-carbaldehyde (CID 15555141) Source: PubChem URL: [Link]

Sources

Foundational

Topic: Electronic Effects of the Benzyloxy Group on Oxazole Ring Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry and natural product synthesis, valued for i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry and natural product synthesis, valued for its diverse biological activities and synthetic versatility.[1][2] Its reactivity is governed by a unique electronic landscape, characterized by an electron-deficient nature arising from the competing aromaticity and the electronegativity of its constituent oxygen and nitrogen atoms.[3] This guide provides an in-depth analysis of how the introduction of a benzyloxy substituent—a group of significant interest both as a synthetic handle and a protective group—modulates this electronic environment and, consequently, the reactivity of the oxazole core. We will explore the interplay of inductive and resonance effects, the resulting impact on electrophilic and nucleophilic substitution, the modulation of cycloaddition pathways, and the strategic implications for metal-catalyzed cross-coupling reactions. This document serves as a technical resource for chemists seeking to rationally design synthetic routes and predict reactivity patterns for benzyloxy-substituted oxazoles.

The Electronic Architecture: Oxazole and the Benzyloxy Modulator

Fundamental Reactivity of the Oxazole Ring

The oxazole ring is an aromatic, five-membered heterocycle containing one oxygen and one nitrogen atom.[2] Its electronic nature is a delicate balance. While the delocalization of six π-electrons confers aromatic stability, the electronegative pyridine-type nitrogen at position 3 acts as an electron sink, rendering the entire ring relatively electron-deficient.[3] This has profound consequences for its reactivity:

  • Electrophilic Substitution: Generally disfavored and sluggish unless the ring is activated by electron-donating groups (EDGs).[4][5] When it does occur, substitution is directed preferentially to the C4 or C5 positions.[4]

  • Nucleophilic Attack & Deprotonation: The C2 position is the most electron-deficient and acidic (pKa ≈ 20), making it the primary site for nucleophilic attack and metallation by strong bases.[3][6][7]

  • Cycloaddition: The oxazole ring can act as an electron-deficient azadiene, making it suitable for inverse-electron-demand Diels-Alder reactions.[8][9]

The Benzyloxy Group: A Duality of Influence

The benzyloxy group (-OCH₂Ph) is more than just a stable protecting group for hydroxyls.[10] When attached to an aromatic system like oxazole, its oxygen atom exerts two opposing electronic effects:

  • Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the ring through the sigma bond. This is a distance-dependent, deactivating effect.[11][12]

  • Resonance Effect (+M / +R): The lone pairs on the oxygen atom can be delocalized into the oxazole's π-system. This is a powerful, activating effect that increases electron density, particularly at positions ortho and para to the point of attachment.[11][12][13]

For oxygen-containing substituents, the resonance effect typically dominates the inductive effect, leading to a net donation of electron density into the aromatic system.[12]

Visualizing the Electronic Perturbation

The donation of electron density from the benzyloxy group fundamentally alters the charge distribution within the oxazole ring. The diagram below illustrates the resonance contribution of a 2-benzyloxy substituent, which enriches the electron density at the C5 position.

Caption: Resonance delocalization in 2-benzyloxyoxazole.

Directing Electrophilic Aromatic Substitution

The oxazole ring's inherent resistance to electrophilic attack is overcome by the powerful +M effect of the benzyloxy group.[5][14] This electron donation activates the ring, making reactions like Vilsmeier-Haack formylation, halogenation, and nitration feasible.

The directing effect of the benzyloxy group depends on its position:

  • 2-Benzyloxyoxazole: Strongly activates the C5 position for electrophilic attack.

  • 4-Benzyloxyoxazole: Activates the C5 position.

  • 5-Benzyloxyoxazole: Activates the C4 position.

This predictable regioselectivity is a powerful tool for the controlled functionalization of the oxazole core.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Benzyloxy-5-phenyloxazole

This protocol demonstrates the activation and directing effect of the benzyloxy group at C2, leading to formylation at the C4 position (the only available position in this substituted example).

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-Dimethylformamide (DMF, 5.0 equiv.) to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve 2-Benzyloxy-5-phenyloxazole (1.0 equiv.) in a minimal amount of anhydrous 1,2-dichloroethane (DCE) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Benzyloxy-4-formyl-5-phenyloxazole.

Impact on Nucleophilic Attack and Metallation

While the benzyloxy group activates the ring towards electrophiles, its effect on nucleophilic reactions is more nuanced. The primary site for nucleophilic attack or deprotonation remains the C2 position due to the inductive effect of the adjacent ring nitrogen and oxygen atoms.[3][7]

An electron-donating benzyloxy group at C4 or C5 does not significantly diminish the inherent electrophilicity of the C2 carbon. Therefore, reactions such as direct metallation at C2 with strong bases like n-butyllithium remain highly effective, providing a key pathway for C2-functionalization.[1][3]

G start 5-Benzyloxymethyloxazole step1 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) start->step1 product 2-Substituted-5-Benzyloxymethyloxazole step1->product intermediate 2-Lithio-oxazole (Unstable Intermediate) step1->intermediate

Caption: Workflow for C2-functionalization via metallation.

Modulating Cycloaddition Reactivity

Oxazoles are versatile partners in Diels-Alder cycloadditions, serving as diene components to construct pyridine derivatives.[6][15] The reactivity in these [4+2] cycloadditions is heavily influenced by electronics. The inherently electron-poor oxazole ring favors inverse-electron-demand reactions.

However, the introduction of an electron-donating benzyloxy group significantly increases the energy of the diene's Highest Occupied Molecular Orbital (HOMO). This electronic enrichment "activates" the oxazole, making it a much more competent diene for normal-electron-demand Diels-Alder reactions with electron-poor dienophiles (e.g., maleimides, acrylates).[4][9]

This modulation allows chemists to switch the reactivity profile of the oxazole and access a wider range of complex polycyclic structures. The initial cycloadduct often undergoes a retro-Diels-Alder reaction to eliminate water or another small molecule, leading to the formation of a stable pyridine ring.[6]

Strategic Considerations in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi) are indispensable for creating C-C bonds and functionalizing heterocyclic cores like oxazole.[16][17] To participate, the oxazole must bear a handle for catalysis, typically a halogen (Br, I) or a triflate (OTf) group.[16][18]

The benzyloxy group plays a crucial strategic role in this context:

  • Electronic Tuning: It can be installed to fine-tune the electronic properties of the oxazole core, which can influence the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Stability: The benzyl ether linkage is generally stable to the conditions of most palladium- and nickel-catalyzed cross-coupling reactions, making it a compatible substituent.[18]

  • Synthetic Planning: A benzyloxy-substituted oxazole can be halogenated at a specific position (as dictated by the directing effects discussed in Section 2.0) to prepare the necessary precursor for cross-coupling.

Tabular Summary of Electronic Effects
Reaction TypeUnsubstituted Oxazole ReactivityEffect of Benzyloxy GroupPreferred Position of Attack
Electrophilic Substitution Very Low / DeactivatedStrongly Activating (+M > -I)C4 or C5 (ortho/para to BnO)
Nucleophilic Attack Moderate (at C2)Slightly Deactivating (at C2 if BnO is at C4/5)C2
Deprotonation/Metallation High (at C2)Minor Influence C2
Diels-Alder (Normal Demand) LowStrongly Activating Acts as Diene (C2 & C5)
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-benzyloxy-5-methyloxazole

This protocol illustrates the use of a benzyloxy-oxazole in a common C-C bond-forming reaction.

Step-by-Step Methodology:

  • Flask Setup: To a Schlenk flask, add 4-Bromo-2-benzyloxy-5-methyloxazole (1.0 equiv.), the desired Arylboronic Acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Solvent and Degassing: Add a 3:1 mixture of Dioxane/Water. Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes or by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Reaction: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via flash column chromatography to afford the 2-benzyloxy-4-aryl-5-methyloxazole product.

Conclusion and Outlook

The benzyloxy group is a powerful and versatile substituent for modulating the reactivity of the oxazole ring. Its dominant electron-donating resonance effect transforms the typically electron-poor oxazole into an activated system for electrophilic substitution and a competent diene for normal-electron-demand cycloadditions. This activating influence provides predictable regiochemical control, which is invaluable for the synthesis of complex, highly substituted oxazole derivatives. Concurrently, its electronic push has only a minor impact on the inherent susceptibility of the C2 position to metallation, preserving this critical pathway for functionalization. As a stable and compatible group in metal-catalyzed cross-coupling, the benzyloxy substituent serves as a vital strategic element in modern synthetic chemistry. Understanding these electronic principles enables researchers and drug development professionals to harness the full potential of the benzyloxy-oxazole scaffold in the rational design and synthesis of novel chemical entities.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Available at: [Link]

  • Cross-Coupling Reaction of Oxazoles. (2008). Ingenta Connect. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. Available at: [Link]

  • Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. (n.d.). Thieme Connect. Available at: [Link]

  • Synthesis and Reactions of Oxazoles. (2025). ResearchGate. Available at: [Link]

  • Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. (2025). ACS Publications. Available at: [Link]

  • Unusual cycloadditions of o-quinone methides with oxazoles. (n.d.). PMC. Available at: [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (2013). Ignited Minds Journals. Available at: [Link]

  • In thiazole and oxazole nucleophilic attack at. (2020). Brainly.in. Available at: [Link]

  • Synthesis of 2,4‐ and 2,5‐Disubstituted Oxazoles via Metal‐Catalyzed Cross‐Coupling Reactions. (n.d.). Sci-Hub. Available at: [Link]

  • The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Oxazole. (n.d.). Grokipedia. Available at: [Link]

  • NEW CHEMISTRY OF OXAZOLES. (1993). LOCKSS. Available at: [Link]

  • α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. (2020). ACS Publications. Available at: [Link]

  • Photoinduced Copper-Catalyzed Cross-Coupling of Acylsilanes with Azoles. (n.d.). ChemRxiv. Available at: [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). ResearchGate. Available at: [Link]

  • New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. (2013). HAL Open Science. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). ResearchGate. Available at: [Link]

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). arkat-usa.org. Available at: [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC. Available at: [Link]

  • Benzyl group. (n.d.). Wikipedia. Available at: [Link]

  • On the reaction between oxazole and benzyne. (2000). Arkivoc. Available at: [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). SciSpace. Available at: [Link]

  • Aromatic Compounds and Their Reactions. (n.d.). University of Illinois Chicago. Available at: [Link]

  • 11.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2023). LibreTexts. Available at: [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Available at: [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. Available at: [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 32.03 Inductive Effects in Substituted Benzenes. (2018). YouTube. Available at: [Link]

Sources

Exploratory

Advanced Methodologies in the Synthesis of 2,4-Disubstituted Oxazoles: A Technical Guide

Executive Summary The oxazole scaffold is a privileged heterocycle in medicinal chemistry, frequently serving as a critical pharmacophore in kinase inhibitors, anti-inflammatory agents, and natural products. Specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, frequently serving as a critical pharmacophore in kinase inhibitors, anti-inflammatory agents, and natural products. Specifically, the 2,4-disubstitution pattern provides a unique spatial vector that is highly sought after for optimal target binding. Historically, accessing this specific substitution pattern relied on harsh, thermodynamically driven cyclodehydrations that suffered from poor functional group tolerance and significant byproduct formation.

As a Senior Application Scientist, I have observed a paradigm shift in recent years toward mild, metal-free, and highly regioselective catalytic methods. This whitepaper synthesizes the mechanistic logic and field-proven protocols for constructing 2,4-disubstituted oxazoles, transitioning from classical to state-of-the-art Brønsted acid-catalyzed diazo-couplings and modified.

Mechanistic Paradigms in Oxazole Assembly

The Robinson-Gabriel Cyclodehydration: Evolution of a Classic

The classical Robinson-Gabriel synthesis constructs the oxazole core via the cyclodehydration of an α-acylamino ketone. Traditionally, this required harsh dehydrating agents like concentrated sulfuric acid (


) or phosphorus oxychloride (

) at elevated temperatures.

The Mechanistic Flaw: Strong Brønsted acids often lead to the degradation of sensitive functional groups, resulting in polymerization (tarring) and low isolated yields. The Modern Solution: To circumvent thermal degradation, modern adaptations utilize highly oxophilic reagent systems such as Triphenylphosphine/Iodine (


) or 

. By generating a reactive phosphonium intermediate in situ, the amide oxygen is selectively activated. This lowers the activation energy required for the enol nucleophile to attack, allowing the cyclization to proceed smoothly at room temperature .

RG_Synthesis A α-Amino Acid Precursor BB BB A->BB B Dakin-West Acylation C α-Acylamino Ketone D Cyclodehydration (POCl3 or PPh3/I2) C->D E Oxazoline Intermediate D->E Intramolecular Attack F 2,4-Disubstituted Oxazole E->F Dehydration BB->C

Workflow of the classic Robinson-Gabriel synthesis via α-acylamino ketones.

Brønsted Acid-Catalyzed Diazo-Amide Coupling

A major breakthrough in metal-free catalysis is the coupling of α-diazoketones with amides using Trifluoromethanesulfonic acid (TfOH).

The Causality of Catalyst Selection: While transition metals (Rh, Cu) are typically used to decompose diazo compounds into metal carbenes, they complicate pharmaceutical scale-up due to heavy-metal toxicity and cost. TfOH (at just 10 mol%) acts as a potent proton source that directly protonates the diazo carbon. This triggers the extrusion of nitrogen gas (


) to form a highly electrophilic 2-oxo-2-phenylethyl triflate  intermediate. The amide oxygen then acts as a nucleophile, attacking this intermediate to trigger an intramolecular cyclization.

OxazoleSynthesis N1 α-Diazoketone + Amide N2 TfOH Catalysis (10 mol%) Protonation of Diazo N1->N2 N3 2-Oxo-2-phenylethyl triflate N2->N3 - N2 gas N4 Nucleophilic Attack (Amide Oxygen) N3->N4 N5 Intramolecular Cyclization N4->N5 N6 2,4-Disubstituted Oxazole N5->N6 - H2O, - TfOH

Mechanistic pathway of TfOH-catalyzed 2,4-disubstituted oxazole synthesis.

Additive-Free Thiourea-Mediated Cyclization

Recently, an elegant metal- and additive-free method was developed utilizing commercially available thiourea and α-acyloxy ketones. Mechanistically, this proceeds via ammonia-mediated imine formation followed by an intramolecular enamine condensation. This bypasses the need for stoichiometric oxidants or specialized substrates (like α-fluoroalkyl-α-diazoketones), offering a highly accessible route to diverse 2,4-disubstituted architectures .

Quantitative Data: Yield and Condition Matrix

To guide your synthetic planning, the following table summarizes the quantitative performance of the primary methodologies discussed.

Synthetic MethodologyKey SubstratesReagents & ConditionsYield RangeKey Advantage
Brønsted Acid Catalysis α-Diazoketones + Amides10 mol% TfOH, DCE, RT, 12h68% – 99%Metal-free, mild RT conditions, broad tolerance.
Thiourea-Mediated α-Acyloxy ketones + Thiourea

, EtOAc, Mild heat
80% – 92%Additive-free, utilizes highly accessible precursors.
Modified Robinson-Gabriel α-Acylamino ketones

(2 eq),

(2 eq),

,

, RT
55% – 74%Avoids harsh acids (

), prevents tarring.
Modified Van Leusen α-Substituted TosMIC + Aldehydes

, MeOH, Reflux, 6h
65% – 85%Direct route to 4-substituted and 4,5-disubstituted variants.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By monitoring specific physical and chemical cues, you can confirm the success of intermediate states without requiring immediate LC-MS analysis.

Protocol A: Metal-Free TfOH-Catalyzed Synthesis of 2,4-Diphenyloxazole

Reference:

Objective: Synthesize 2,4-diphenyloxazole via the coupling of benzamide and 2-diazo-1-phenylethan-1-one.

  • Reaction Setup: In a flame-dried 10 mL round-bottom flask, dissolve benzamide (0.1 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 1.0 mL).

    • Causality: DCE is selected for its optimal dielectric constant, which stabilizes the highly polar triflate intermediate without acting as a competing nucleophile.

  • Diazo Addition: Add 2-diazo-1-phenylethan-1-one (0.2 mmol, 2.0 equiv) to the solution.

  • Catalyst Initiation: Slowly add TfOH (0.01 mmol, 10 mol%) dropwise to the reaction mixture at room temperature.

    • Self-Validation Checkpoint: Immediate effervescence (bubbling) should be observed. This is the extrusion of

      
       gas. The cessation of bubbling indicates the complete conversion of the diazo compound into the reactive 2-oxo-2-phenylethyl triflate intermediate.
      
  • Cyclization: Stir the resulting mixture continuously at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the amide spot confirms cyclization.

  • Workup & Purification: Quench with saturated aqueous

    
     (2 mL) to neutralize the TfOH. Extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate. Purify the crude product by silica gel column chromatography (60–90 petroleum ether/ethyl acetate, 20:1 v/v) to afford 2,4-diphenyloxazole as a yellow solid (Yield: ~99%).
Protocol B: Modified Robinson-Gabriel Synthesis via Activation

Reference:

Objective: Mild cyclodehydration of an α-acylamino ketone to a 2,4-disubstituted oxazole.

  • Activation Setup: Dissolve the crude α-acylamino ketone (1.0 equiv) in anhydrous acetonitrile. Add triethylamine (3.0–4.0 equiv) and triphenylphosphine (

    
    , 2.0 equiv).
    
  • Iodine Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of iodine (

    
    , 2.0 equiv) in acetonitrile dropwise.
    
    • Causality: The low temperature prevents the premature decomposition of the

      
       adduct. Triethylamine acts as an acid scavenger to neutralize the generated HI, driving the equilibrium forward.
      
  • Cyclodehydration: Allow the reaction to warm to room temperature and stir for 2–6 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ).
    
    • Self-Validation Checkpoint: The reaction mixture will transition from a deep brown/purple (excess iodine) to a clear/pale yellow solution. This visual cue confirms the complete neutralization of the oxidizing agent.

  • Purification: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate. Purify the residue by silica gel chromatography to yield the target oxazole.
    

References

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Luo, M., et al. The Journal of Organic Chemistry, 2024, 89, 5038-5048. URL:[Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Wipf, P., et al. PubMed (NIH), 2002. URL:[Link]

  • Metal and additive-free synthesis of 2,4-disubstituted oxazoles via thiourea-mediated cyclization reaction. Chemical Communications (RSC Publishing), 2026. URL:[Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. URL:[Link]

Foundational

Stability of oxazole-4-carbaldehyde under ambient conditions

Stability of Oxazole-4-carbaldehyde Under Ambient Conditions: A Comprehensive Technical Guide Introduction Oxazole-4-carbaldehyde (CAS: 118994-84-6) is a highly versatile heterocyclic building block widely utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

Stability of Oxazole-4-carbaldehyde Under Ambient Conditions: A Comprehensive Technical Guide

Introduction

Oxazole-4-carbaldehyde (CAS: 118994-84-6) is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as polymethine cyanine dyes[1]. The molecule features a π-electron-deficient five-membered oxazole ring coupled with a reactive aldehyde moiety at the C4 position. While this electronic configuration makes it an excellent electrophile for condensation and nucleophilic addition reactions, it also renders the compound highly susceptible to degradation under ambient conditions[2]. This whitepaper provides an in-depth mechanistic analysis of its stability profile and establishes validated protocols for its handling, storage, and application.

Mechanistic Pathways of Degradation

Under ambient conditions (room temperature, atmospheric oxygen, and ambient humidity), oxazole-4-carbaldehyde undergoes two primary modes of degradation. Understanding the causality behind these pathways is essential for designing effective storage systems.

2.1. Auto-Oxidation of the Aldehyde Moiety Aldehydes attached to electron-poor heterocycles are notoriously prone to auto-oxidation. Exposure to atmospheric oxygen leads to the formation of a peroxy hemiacetal intermediate, which rapidly resolves into the corresponding oxazole-4-carboxylic acid[3]. The electron-withdrawing nature of the oxazole ring increases the electrophilicity of the carbonyl carbon. In the presence of ambient moisture, this facilitates hydration to a gem-diol intermediate, which further accelerates the oxidation process.

2.2. Hydrolytic Ring-Opening The oxazole ring itself is sensitive to hydrolytic conditions, particularly in neutral to basic environments (pH > 8). Theoretical calculations and NMR studies of related oxazole-carbaldehydes indicate a partial positive charge localization at the C2 position[2]. Ambient moisture, acting as a nucleophile, can attack the C2 carbon. This nucleophilic attack leads to the cleavage of the C-O bond in the ring, yielding a linear ring-opened amide-carbaldehyde intermediate. Under thermal stress at ambient temperatures, this intermediate can undergo further decomposition, including decarboxylation[2].

Degradation A Oxazole-4-carbaldehyde B Oxidation Phase (O2 / Light) A->B Ambient Air D Hydrolysis Phase (Moisture / pH > 8) A->D Ambient Moisture C Oxazole-4-carboxylic acid B->C Auto-oxidation E Ring-Opened Amide D->E Nucleophilic Attack (C2) F Decarboxylated Product E->F Thermal Stress

Diagram 1: Mechanistic degradation pathways of oxazole-4-carbaldehyde under ambient conditions.

Quantitative Stability Profile

To design robust experimental workflows, it is critical to understand the degradation kinetics of oxazole-4-carbaldehyde across different storage environments. The following table synthesizes the stability profile based on empirical handling data and manufacturer specifications[4][5].

Storage ConditionEnvironmentExpected Shelf LifePrimary Degradation Risk
Ambient (20-25°C) Open Air / Light< 24 hoursRapid auto-oxidation to carboxylic acid; ring hydrolysis.
Ambient (20-25°C) Sealed, Inert Gas1 - 3 daysThermal decomposition; trace moisture hydrolysis.
Refrigerated (2-8°C) Sealed, Inert Gas1 - 4 weeksSlow oxidation if the septum seal is compromised.
Freezer (-20°C) Sealed, Anhydrous> 6 monthsHighly stable; minimal degradation observed.

Laboratory Protocols for Preserving Integrity

To ensure reproducibility and high yields in downstream syntheses, the following self-validating protocols must be strictly adhered to.

Inert Storage and Handling Protocol

Causality: Because both oxygen and moisture act as primary degradation catalysts, excluding ambient air is non-negotiable. Furthermore, temperature fluctuations induce condensation, which introduces water directly to the compound.

  • Receipt & Transfer: Upon receipt, immediately transfer the sealed vial to a desiccator or an inert glovebox. Do not open the vial on an open laboratory bench.

  • Purging: Inside a glovebox filled with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm), open the primary container.

  • Aliquotting: Divide the bulk material into single-use amber glass vials. Reasoning: Amber glass prevents photo-induced radical initiation of the auto-oxidation pathway. Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to trace oxygen.

  • Sealing: Seal vials with PTFE-lined septa and crimp caps to ensure a hermetic barrier.

  • Storage: Store the aliquots at -20°C for long-term preservation[5].

Workflow S1 1. Receipt & Inspection (Check Cold Packs) S2 2. Inert Gas Purging (Argon Glovebox) S1->S2 S3 3. Aliquot Preparation (Amber Glass, Anhydrous) S2->S3 S4 4. Long-Term Storage (-20°C, Sealed) S3->S4 S5 5. Quality Control (1H NMR / LC-MS) S3->S5 Verify Purity >95% before use

Diagram 2: Standardized workflow for the receipt, handling, and storage of oxazole-4-carbaldehyde.

Quality Control and Purity Assessment Protocol

Causality: Before committing expensive reagents to a synthetic step, the integrity of the oxazole-4-carbaldehyde must be verified to prevent reaction failure due to oxidized starting materials.

  • Sample Prep: Dissolve 1-2 mg of the compound in anhydrous CDCl3 or DMSO-d6 under an inert atmosphere.

  • 1H NMR Analysis: Acquire a standard proton NMR spectrum.

  • Validation Criteria:

    • Confirm the presence of the sharp aldehyde proton singlet at approximately 9.8–10.2 ppm[2].

    • Scan for the presence of a broad peak around 12.0-13.0 ppm, which indicates the formation of the carboxylic acid (oxidation product).

    • Self-Validation Check: If the acid peak integrates to >5% relative to the aldehyde, the batch must be purified (e.g., via flash chromatography using deactivated silica) or discarded.

Application Workflow: Moisture-Free Condensation Reaction

Oxazole-4-carbaldehyde is frequently used in Schiff base formation, Knoevenagel condensations, and the synthesis of bioactive macrolactams[2][6][7]. The following protocol ensures the aldehyde reacts with the intended nucleophile rather than ambient moisture.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.

  • Solvent Addition: Add 10 mL of anhydrous solvent (e.g., THF or DCM, dried over 4Å molecular sieves) to the flask.

  • Reagent Addition: Add 1.0 equivalent of the target amine nucleophile.

  • Substrate Acclimation (Critical Step): Retrieve a single-use aliquot of oxazole-4-carbaldehyde from -20°C storage. Allow it to warm to room temperature in a desiccator before opening. Reasoning: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical, triggering hydrolytic degradation.

  • Reaction: Dissolve the oxazole-4-carbaldehyde in 2 mL of anhydrous solvent and add it dropwise to the stirring amine solution.

  • Catalysis/Scavenging: Add a dehydrating agent (e.g., anhydrous MgSO4 or molecular sieves) to drive the equilibrium forward and scavenge any trace water produced during imine formation.

  • Monitoring: Monitor via LC-MS or TLC until the aldehyde is completely consumed, ensuring the reaction is kept under a positive pressure of Argon throughout.

References

  • ChemRxiv. "A general and highly efficient synthesis of photostable cyanines for super-resolution imaging." ChemRxiv. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "A Build/Couple/Pair Strategy for the Synthesis of Stereochemically Diverse Macrolactams via Head-to-Tail Cyclization." NIH. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Biodegradable Polymers and Polymer Composites with Antibacterial Properties." NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 2-(4-Benzyloxyphenyl)oxazole-4-carbaldehyde

Introduction & Strategic Rationale 2-Aryl-oxazole-4-carbaldehydes are highly privileged pharmacophores in medicinal chemistry, frequently serving as critical intermediates in the development of kinase inhibitors, PPAR ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-Aryl-oxazole-4-carbaldehydes are highly privileged pharmacophores in medicinal chemistry, frequently serving as critical intermediates in the development of kinase inhibitors, PPAR agonists, and targeted therapeutics[1].

This application note details a robust, scalable, and high-yielding three-stage synthetic protocol to produce 2-(4-benzyloxyphenyl)oxazole-4-carbaldehyde starting from the commercially available 4-benzyloxybenzaldehyde. Rather than relying on rigid, pre-set templates, this guide is structured to provide deep mechanistic insights, ensuring that drug development professionals can adapt and troubleshoot this self-validating workflow at both bench and process scales.

Mechanistic Causality & Reaction Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected over alternatives. The synthesis relies on three distinct mechanistic stages:

Stage 1: Amidation via Pinnick Oxidation

Direct conversion of aromatic aldehydes to primary amides is often plagued by low yields and harsh conditions. We bypass this by utilizing a two-step sequence: a Pinnick oxidation followed by acyl chloride formation and amidation.

  • Causality: The Pinnick oxidation utilizes sodium chlorite (

    
    ) as the active oxidant under mildly acidic conditions[2]. Density Functional Theory (DFT) studies confirm that the reaction proceeds via a hydroxyallyl chlorite intermediate that undergoes pericyclic fragmentation to yield the carboxylic acid[3].
    
  • Expert Insight: The generation of hypochlorous acid (

    
    ) as a byproduct can cause unwanted electrophilic chlorination of the electron-rich benzyloxyphenyl ring. The addition of 2-methyl-2-butene acts as a highly efficient chlorine scavenger, preserving the integrity of the starting material[2].
    
Stage 2: Hantzsch-Type Oxazole Cyclization

The construction of the oxazole core is achieved by condensing 4-benzyloxybenzamide with ethyl bromopyruvate.

  • Causality: Ethyl bromopyruvate is a versatile bifunctional electrophile widely used in the synthesis of nitrogen-containing heterocycles[4]. The primary amide acts as a bis-nucleophile. Initial alkylation of the amide sulfur/oxygen or nitrogen is followed by a cyclodehydration step to regioselectively form the 2,4-disubstituted oxazole[5].

  • Expert Insight: While many Hantzsch syntheses require harsh refluxing conditions, utilizing ethanol at a mild 50 °C prevents the acid-catalyzed cleavage of the benzyl ether protecting group[5].

Stage 3: Controlled Partial Reduction

The final stage requires the reduction of the ethyl ester to an aldehyde.

  • Causality: Diisobutylaluminum hydride (DIBAL-H) is a bulky, electrophilic reducing agent. At -78 °C, DIBAL-H coordinates to the carbonyl oxygen and delivers a single hydride to form a stable tetrahedral aluminum acetal intermediate[6].

  • Expert Insight: The extreme steric bulk of the isobutyl groups, combined with cryogenic temperatures, prevents the collapse of this intermediate until the reaction is deliberately quenched with a protic source (e.g., methanol/water)[7]. This self-validating mechanism strictly halts the reaction at the aldehyde oxidation state, avoiding over-reduction to the primary alcohol.

Synthetic Workflow

SynthesisWorkflow SM 4-Benzyloxybenzaldehyde Int1 4-Benzyloxybenzoic Acid SM->Int1 Pinnick Oxidation Int2 4-Benzyloxybenzamide Int1->Int2 SOCl2, then NH4OH Int3 Ethyl 2-(4-benzyloxyphenyl) oxazole-4-carboxylate Int2->Int3 Ethyl bromopyruvate Prod 2-(4-Benzyloxyphenyl) oxazole-4-carbaldehyde Int3->Prod DIBAL-H, -78 °C

Figure 1: Three-stage synthetic workflow for the target oxazole carbaldehyde.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 4-Benzyloxybenzamide

Objective: Convert 4-benzyloxybenzaldehyde to the corresponding primary amide.

  • Oxidation: Dissolve 4-benzyloxybenzaldehyde (10.0 g, 47.1 mmol) in a mixture of tert-butanol (100 mL) and 2-methyl-2-butene (30 mL).

  • Add a solution of sodium chlorite (8.5 g, 94.2 mmol) and sodium dihydrogen phosphate (11.3 g, 94.2 mmol) in water (80 mL) dropwise over 30 minutes at room temperature.

  • Stir for 4 hours. Validation Cue: TLC (Hexanes/EtOAc 3:1) will show complete consumption of the UV-active aldehyde spot.

  • Concentrate the organic solvent in vacuo, extract with EtOAc, wash with brine, dry over

    
    , and evaporate to yield 4-benzyloxybenzoic acid as a white solid.
    
  • Amidation: Suspend the crude acid in anhydrous dichloromethane (DCM, 100 mL). Add catalytic DMF (0.5 mL) followed by thionyl chloride (4.1 mL, 56.5 mmol) dropwise at 0 °C. Reflux for 2 hours until gas evolution ceases.

  • Cool the mixture to 0 °C and carefully add it dropwise to a vigorously stirred solution of aqueous ammonium hydroxide (28%, 50 mL).

  • Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford 4-benzyloxybenzamide.

Protocol 2: Synthesis of Ethyl 2-(4-benzyloxyphenyl)oxazole-4-carboxylate

Objective: Construct the oxazole ring via Hantzsch-type condensation[5].

  • Suspend 4-benzyloxybenzamide (8.0 g, 35.2 mmol) in absolute ethanol (80 mL).

  • Add ethyl bromopyruvate (8.2 g, 42.2 mmol) in one portion.

  • Heat the reaction mixture to 50 °C and stir for 1.5 to 2 hours[5].

  • Validation Cue: The suspension will gradually clear as the alkylation occurs, followed by the precipitation of the oxazole product as it cyclizes and becomes less soluble in ethanol.

  • Cool the mixture to room temperature. Add water (50 mL) and neutralize the mixture with saturated aqueous sodium bicarbonate.

  • Extract the biphasic mixture with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the ester as a crystalline solid.

Protocol 3: Synthesis of 2-(4-Benzyloxyphenyl)oxazole-4-carbaldehyde

Objective: Perform a controlled partial reduction of the ester to the aldehyde[7].

  • Dissolve ethyl 2-(4-benzyloxyphenyl)oxazole-4-carboxylate (5.0 g, 15.5 mmol) in anhydrous DCM (60 mL) under a strict nitrogen atmosphere.

  • Cool the solution to exactly -78 °C using a dry ice/acetone bath. Critical Step: Internal temperature must not exceed -70 °C to prevent over-reduction[7].

  • Add DIBAL-H (1.0 M in DCM, 16.3 mL, 16.3 mmol) dropwise down the side of the flask over 30 minutes. Stir at -78 °C for 2 hours.

  • Quenching & Validation: Quench the reaction at -78 °C by the slow addition of methanol (5 mL). Remove the cooling bath and add saturated aqueous Rochelle's salt (potassium sodium tartrate) solution (50 mL).

  • Stir vigorously at room temperature for 1–2 hours. Validation Cue: The reaction is self-validating; the transition from a thick, cloudy aluminum emulsion to a sharply separated, clear biphasic mixture indicates successful breakdown of the aluminum salts, preventing product entrapment.

  • Separate the organic layer, extract the aqueous layer with DCM (2 × 30 mL), dry the combined organics over

    
    , and concentrate. Purify via recrystallization or short-pad chromatography to yield the pure carbaldehyde.
    

Quantitative Data & Analytical Characterization

To ensure reproducibility, the expected yields and key analytical markers for the three major stages are summarized below:

Stage / CompoundExpected YieldPhysical StateKey

NMR Diagnostic Signals (

, 400 MHz)
Intermediate 2 (4-Benzyloxybenzamide)88 - 92%White Powder

7.80 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.80 (br s, 2H,

), 5.10 (s, 2H,

-Ph)
Intermediate 3 (Ethyl oxazole-4-carboxylate)70 - 75%Colorless Prisms

8.25 (s, 1H, Oxazole-

), 8.05 (d, 2H, Ar-H), 5.12 (s, 2H,

-Ph), 4.40 (q, 2H,

-ester), 1.40 (t, 3H,

)
Target Product (Oxazole-4-carbaldehyde)75 - 80%Pale Yellow Solid

9.98 (s, 1H, CHO) , 8.30 (s, 1H, Oxazole-

), 8.08 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 5.13 (s, 2H,

-Ph)

References

1.[1] "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients" - National Center for Biotechnology Information (PMC). URL:[Link] 2.[5] "United States Patent 5482954: Substituted Oxazole Derivatives" - Google Patents. URL: 3.[2] "Pinnick oxidation" - Wikipedia. URL: [Link] 4.[6] "DIBAL Reducing Agent" - Chemistry Steps. URL:[Link] 5.[3] "Mechanistic investigations on Pinnick oxidation: a density functional theory study" - National Center for Biotechnology Information (PMC). URL:[Link] 6.[7] "DIBAL-H Reduction" - Organic Synthesis. URL: [Link] 7.[4] "Ethyl Bromopyruvate CAS 70-23-5" - Bloom Tech. URL:[Link]

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Application

Application Note: Stereoselective Wittig Olefination of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of functionalized oxazole building blocks for marine natural product analogs and kinase inhibitor development.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of functionalized oxazole building blocks for marine natural product analogs and kinase inhibitor development.

Introduction & Mechanistic Rationale

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, 2-(4-benzyloxy-phenyl)-oxazole-4-carbaldehyde is a highly valuable intermediate, but its formyl group requires precise stereochemical control during carbon-carbon bond-forming events.

The [1] is a premier methodology for converting aldehydes into alkenes. When functionalizing the C4 position of the oxazole ring, utilizing a stabilized ylide —such as ethyl (triphenylphosphoranylidene)acetate—is critical for achieving high (E)-stereoselectivity.

Mechanistic Causality: According to modern mechanistic understanding of lithium-free Wittig reactions, the process bypasses the traditional betaine intermediate. Instead, it proceeds directly via an asynchronous [2+2] cycloaddition to form a cyclic oxaphosphetane[1]. Because the ylide is stabilized by the electron-withdrawing ester group, the reaction operates under thermodynamic control. The steric bulk of the oxazole ring and the triphenylphosphonium group dictates the exclusive formation of the trans-oxaphosphetane, which subsequently undergoes cycloreversion to yield the (E)-alkene[2]. Previous studies on the synthesis of polycyclic oxazoles have successfully utilized similar Wittig protocols on 2-substituted oxazole-4-carbaldehydes, confirming the robustness of this approach[3].

Wittig_Mechanism A Aldehyde (Oxazole-4-carbaldehyde) C Oxaphosphetane ([2+2] Cycloaddition) A->C Asynchronous [2+2] Cycloaddition B Stabilized Ylide (Ph3P=CHCO2Et) B->C D (E)-Alkene Product (Target) C->D Cycloreversion E Ph3P=O (Byproduct) C->E

Mechanistic pathway of the lithium-free Wittig olefination via oxaphosphetane intermediate.

Experimental Design & Optimization Data

To establish a self-validating and high-yielding protocol, experimental parameters were rigorously evaluated.

  • Solvent Selection: Tetrahydrofuran (THF) was selected over Dichloromethane (DCM). THF provides superior solubility for the oxazole precursor and kinetically accelerates the cycloreversion of the oxaphosphetane intermediate compared to halogenated solvents.

  • Temperature Profile: Introducing the ylide at 0 °C is essential. While stabilized ylides are less reactive, the oxazole-4-carbaldehyde is highly electrophilic. The 0 °C initiation suppresses undesired side reactions (e.g., aldehyde degradation), while subsequent warming to room temperature provides the activation energy necessary for complete cycloreversion.

Quantitative Reaction Optimization
EntrySolventTemperature ProfileTime (h)Isolated Yield (%)(E):(Z) Ratio
1Dichloromethane (DCM)20 °C (Isothermal)127590:10
2Tetrahydrofuran (THF)20 °C (Isothermal)48895:5
3Toluene80 °C (Reflux)28292:8
4 Tetrahydrofuran (THF) 0 °C

20 °C
4 94 >98:2

Note: Entry 4 represents the optimized conditions utilized in the protocol below. The temperature gradient ensures kinetic control during initial mixing, followed by thermodynamic equilibration.

Detailed Step-by-Step Protocol

Workflow Step1 1. Reagent Preparation Dry THF, Argon Atmosphere Step2 2. Reaction Assembly Add Ylide to Aldehyde at 0 °C Step1->Step2 Step3 3. Propagation Stir at RT (2-4 h), TLC Monitor Step2->Step3 Step4 4. Quench & Extraction NH4Cl (aq), EtOAc Extraction Step3->Step4 Step5 5. TPPO Removal Trituration with Cold Hexanes/Et2O Step4->Step5 Step6 6. Purification Silica Gel Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the Wittig olefination and TPPO byproduct removal.

Phase 1: Reaction Assembly
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Substrate Solubilization: Add 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (1.0 mmol, 279.3 mg) to the flask. Dissolve in 10 mL of anhydrous THF.

    • Causality: Anhydrous conditions are critical. Oxazole carbaldehydes are susceptible to hydration, forming unreactive gem-diols in the presence of adventitious moisture.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes to ensure thermal equilibration.

  • Ylide Addition: Slowly add ethyl (triphenylphosphoranylidene)acetate (1.2 mmol, 418.0 mg) in small portions over 5 minutes.

    • Validation Checkpoint: Upon addition of the ylide, the solution should transition from a pale yellow to a vibrant orange/red hue, indicating the formation of the transient oxaphosphetane intermediate. If the solution remains pale, the ylide may have degraded; halt the reaction and verify reagent integrity.

Phase 2: Propagation & Monitoring
  • Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20 °C). Stir for 4 hours.

  • TLC Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system.

    • Validation Checkpoint: The starting aldehyde (

      
       ~0.4) will be consumed, and a new, highly UV-active spot corresponding to the conjugated (E)-alkene product (
      
      
      
      ~0.6) will appear.
Phase 3: Quench & Work-up
  • Quench: Once TLC indicates complete consumption of the aldehyde, quench the reaction by adding 10 mL of saturated aqueous

    
    .
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude viscous oil.
    
Phase 4: TPPO Removal & Purification

A major challenge in Wittig olefinations is the removal of triphenylphosphine oxide (TPPO). This protocol incorporates a specific trituration step to bypass tedious chromatography. 10. Trituration: Suspend the crude oil in 15 mL of a cold 9:1 Hexanes:Diethyl Ether mixture. Stir vigorously for 15 minutes at 0 °C.

  • Causality: TPPO is highly soluble in DCM and EtOAc but poorly soluble in cold non-polar mixtures. This step precipitates >90% of the TPPO as a white crystalline solid.
  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake with an additional 5 mL of cold hexanes. Concentrate the filtrate.
  • Chromatography: Purify the concentrated filtrate via silica gel flash chromatography (Gradient: 10% to 20% Ethyl Acetate in Hexanes) to afford the pure Ethyl (E)-3-(2-(4-benzyloxyphenyl)oxazol-4-yl)acrylate.

Analytical Validation Expectations

To confirm the success of the self-validating protocol, perform


 NMR (400 MHz, 

).
  • Stereochemical Confirmation: The (E)-geometry is definitively confirmed by the presence of two alkene doublet signals at approximately

    
     6.80 ppm and 
    
    
    
    7.50 ppm with a large trans coupling constant (
    
    
    
    
    15.5 - 16.0 Hz).
  • Purity Check: Absence of a multiplet at

    
     7.4-7.7 ppm (beyond the expected oxazole/phenyl protons) confirms the successful removal of the TPPO byproduct.
    

References

  • Title: Wittig reaction - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Wittig Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Naphthoxazoles by Photocyclization of 4-/5-(Phenylethenyl)oxazoles Source: European Journal of Organic Chemistry (via ResearchGate) URL: [Link]

Sources

Method

Application Note: Reductive Amination of Oxazole-4-Carbaldehyde Derivatives

Introduction Oxazole-containing compounds are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1] The functionalization of these heterocycles i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oxazole-containing compounds are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1] The functionalization of these heterocycles is critical for modulating their pharmacological properties. Reductive amination stands out as a robust and widely utilized C-N bond-forming reaction, enabling the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[2] This application note provides a detailed guide for researchers on the optimal conditions and protocols for the reductive amination of oxazole-4-carbaldehyde derivatives, a key transformation for building molecular diversity and synthesizing novel drug candidates.[3]

This guide emphasizes the causality behind experimental choices, focusing on reagent selection, reaction parameters, and potential challenges specific to heteroaromatic aldehydes like those derived from oxazole.

Mechanistic Considerations for Oxazole-4-Carbaldehyde

The reductive amination of oxazole-4-carbaldehyde proceeds via a two-stage mechanism: (1) formation of an imine (or iminium ion) intermediate, followed by (2) reduction of this intermediate to the corresponding amine.[2]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the oxazole-4-carbaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a C=N double bond, known as an imine or Schiff base. Under the weakly acidic conditions often employed, the imine nitrogen can be protonated to form a more electrophilic iminium ion, which is the key species targeted for reduction.[4]

  • Hydride Reduction: A hydride-based reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, quenching the positive charge and forming the final amine product. The choice of reducing agent is critical to ensure selective reduction of the iminium ion without premature reduction of the starting aldehyde.

The oxazole ring is generally stable under the mild conditions of modern reductive amination.[5] It is an electron-deficient aromatic system, which can slightly decrease the reactivity of the C4-aldehyde compared to simple aromatic aldehydes. However, the ring itself is not typically susceptible to cleavage or reduction by common borohydride reagents, especially milder ones like sodium triacetoxyborohydride.[6][7]

Reductive_Amination_Mechanism Reactants Oxazole-4-carbaldehyde + Primary/Secondary Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H⁺ Iminium Iminium Ion (Key Intermediate) Hemiaminal->Iminium - H₂O Product Substituted Amine Product Iminium->Product + [H⁻] (Reduction) Reagents Mild Acid Catalyst (e.g., Acetic Acid) ReducingAgent Hydride Source (e.g., NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

Optimizing Reaction Conditions

The success of the reductive amination of oxazole-4-carbaldehydes hinges on the careful selection of the reducing agent, solvent, and any acidic additives.

Choice of Reducing Agent

The ideal reducing agent should selectively reduce the iminium ion intermediate much faster than the starting aldehyde. This chemoselectivity prevents the formation of the corresponding alcohol as a byproduct.

Reducing AgentCommon SolventsKey Characteristics & Causality
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)Highly Recommended. STAB is a mild and selective reagent, making it the workhorse for reductive aminations.[3][5] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it incapable of reducing the aldehyde but highly effective for reducing the more electrophilic iminium ion. It is moisture-sensitive.[8]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective but Toxic. Similar in reactivity to STAB, it is stable in mildly acidic conditions.[4] Its primary drawback is the release of toxic cyanide waste, necessitating careful handling and quenching procedures. The cyano group provides electronic stabilization, preventing reduction of the less reactive aldehyde.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Use with Caution. NaBH₄ is a stronger reducing agent and can readily reduce the starting oxazole-4-carbaldehyde.[8] To be used effectively, the imine formation must be driven to completion before the addition of NaBH₄ in a stepwise, rather than one-pot, procedure.[5]
Solvent Selection

The choice of solvent is often dictated by the chosen reducing agent and the solubility of the substrates.

  • Dichloroethane (DCE): The preferred solvent for reactions using NaBH(OAc)₃.[5] It is aprotic and does not react with the reducing agent.

  • Tetrahydrofuran (THF): A good alternative to DCE for NaBH(OAc)₃ reactions.[5]

  • Methanol (MeOH): The solvent of choice for NaBH₃CN due to its stability in protic media. It is generally incompatible with NaBH(OAc)₃.[8]

Role of Acid Catalysis

Imine formation is often the rate-limiting step and is catalyzed by mild acid.[9]

  • Acetic Acid (AcOH): Typically used in catalytic amounts (or up to 1-2 equivalents) when reacting ketones or less reactive aldehydes/amines. Its role is to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial amine attack. For many aldehydes, including oxazole-4-carbaldehyde, an acid catalyst may not be necessary but can accelerate the reaction.[5]

  • Lewis Acids (e.g., ZnCl₂, Ti(OiPr)₄): Can be employed for particularly challenging substrates, such as weakly nucleophilic heteroaromatic amines, to activate the aldehyde.[4][10]

Potential Challenges and Troubleshooting

  • Dialkylation of Primary Amines: When using a primary amine, a second alkylation can occur, leading to a tertiary amine byproduct. This can be minimized by using a slight excess of the amine or by employing a stepwise procedure where the imine is formed first, followed by reduction.[5]

  • Low Conversion: If the reaction stalls, this could be due to a poorly nucleophilic amine or a deactivated aldehyde. The addition of a catalytic amount of acetic acid or a Lewis acid like ZnCl₂ can often facilitate imine formation.[10]

  • Aldehyde Reduction: If the corresponding alcohol is observed as a major byproduct, it indicates the reducing agent is too strong or the conditions are not optimal. Switching to NaBH(OAc)₃ is the most reliable solution. If using NaBH₄, ensure imine formation is complete before its addition.

Experimental Protocols

The following protocols provide step-by-step methodologies for the reductive amination of a generic oxazole-4-carbaldehyde.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the preferred, general-purpose protocol due to its high selectivity and reduced toxicity.[3]

Materials:

  • Oxazole-4-carbaldehyde derivative (1.0 equiv)

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • (Optional) Acetic Acid (0.1 - 1.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the oxazole-4-carbaldehyde (1.0 equiv) and the amine (1.2 equiv).

  • Dissolve the starting materials in anhydrous DCE (to a concentration of approx. 0.1-0.2 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. If one of the coupling partners is a salt (e.g., an amine hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equiv) at this stage.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired amine product.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This protocol is useful when NaBH(OAc)₃ is unavailable or when dialkylation is a significant concern.[5]

Materials:

  • Oxazole-4-carbaldehyde derivative (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Deionized Water

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • Dissolve the oxazole-4-carbaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in methanol (0.2 M).

    • Stir the solution at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or ¹H NMR (observing the disappearance of the aldehyde proton and the appearance of the imine proton).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 1-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of deionized water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Workflow Start 1. Combine Oxazole-Aldehyde and Amine in Solvent Imine 2. Stir (Allow Imine Formation) Start->Imine Add_Reducer 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Add_Reducer React 4. Stir at Room Temperature (2-16 h) Add_Reducer->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Quench 6. Quench with aq. NaHCO₃ Monitor->Quench Reaction Complete Extract 7. Extract with Organic Solvent Quench->Extract Dry 8. Dry, Filter, and Concentrate Extract->Dry Purify 9. Purify via Chromatography Dry->Purify End 10. Characterize Product Purify->End

Caption: General Experimental Workflow.

References

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. ACS Publications. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Royal Society of Chemistry. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. ResearchGate. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Semantic Scholar. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

  • General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. ChemRxiv. [Link]

Sources

Application

High-Efficiency Schiff Base Synthesis Using 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde: Application Note &amp; Protocol

Executive Summary The synthesis of Schiff bases (imines) via the condensation of aldehydes and primary amines is a cornerstone reaction in medicinal chemistry, materials science, and catalysis[1]. Using 2-(4-Benzyloxy-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Schiff bases (imines) via the condensation of aldehydes and primary amines is a cornerstone reaction in medicinal chemistry, materials science, and catalysis[1]. Using 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde as the electrophilic precursor yields highly conjugated, stable heterocyclic Schiff bases. The oxazole ring and the bulky benzyloxy moiety provide unique electronic and steric properties that are highly sought after in the development of novel antimicrobial and anticancer agents[2].

This application note provides a field-proven, self-validating protocol for synthesizing Schiff bases from this specific oxazole derivative. By understanding the thermodynamic equilibrium and kinetic bottlenecks of imine formation, researchers can achieve near-quantitative yields with high purity.

Mechanistic Rationale & Experimental Design

The Role of the Oxazole Precursor

The reactivity of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde is governed by the electron-withdrawing nature of the oxazole ring, which enhances the electrophilicity of the C4-formyl group. This facilitates the initial nucleophilic attack by a primary amine[2]. However, the bulky 4-benzyloxyphenyl group at the C2 position introduces significant steric hindrance and lipophilicity. Consequently, the reaction requires elevated temperatures and non-polar to moderately polar anhydrous solvents (e.g., toluene or absolute ethanol) to ensure complete solvation of the starting materials.

Acid Catalysis & Equilibrium Dynamics

Schiff base formation is a reversible, nucleophilic addition-elimination reaction[3]. The primary amine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate. The subsequent dehydration of this carbinolamine is the rate-determining step and requires mild acid catalysis[3].

Causality in Catalyst Selection: The pH of the reaction must be strictly maintained between 4.5 and 5.5. If the medium is too acidic, the primary amine nucleophile becomes completely protonated (forming a non-nucleophilic ammonium salt), halting the reaction and shifting the equilibrium to the left[3]. Glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH) provides the perfect proton-donating environment to activate the carbonyl oxygen without neutralizing the amine[4].

Mechanism N1 Oxazole-4-carbaldehyde (Electrophile) N3 Carbinolamine Intermediate N1->N3 Nucleophilic Attack N2 Primary Amine (Nucleophile) N2->N3 N4 Protonated Intermediate N3->N4 Acid Catalysis (H+) N5 Schiff Base (Imine) + H2O N4->N5 Dehydration (-H2O)

Mechanistic pathway of acid-catalyzed Schiff base formation.

Le Chatelier’s Principle and Dehydration

Because the reaction produces water as a byproduct, the equilibrium heavily favors the hydrolysis of the imine back to the starting materials unless water is actively removed[5]. For this protocol, activated 4Å molecular sieves are utilized directly in the reaction flask to sequester water molecules, irreversibly driving the reaction to completion[6].

Optimization of Reaction Conditions

The table below summarizes the quantitative parameters for optimizing the synthesis based on the nature of the primary amine used.

SolventCatalystWater Removal StrategyTemp (°C)Expected Yield (%)Application Notes
Ethanol (Anhydrous) Glacial Acetic Acid (cat.)4Å Molecular Sieves78 (Reflux)80–90Greener solvent; excellent for aliphatic and polar primary amines.
Toluene p-TsOH (0.05 eq)Dean-Stark Trap110 (Reflux)85–95Ideal for sterically hindered or weakly nucleophilic aromatic amines.
Dichloromethane Anhydrous MgSO₄Anhydrous MgSO₄25 (RT)60–75Mild conditions reserved for highly thermally labile amine substrates.

Detailed Experimental Protocol

This methodology utilizes anhydrous ethanol and molecular sieves, offering a robust and environmentally conscious approach suitable for most primary amines[7].

Materials Required:
  • 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Anhydrous Ethanol (10 mL per gram of starting material)

  • Glacial Acetic Acid (Catalyst)

  • Activated 4Å Molecular Sieves (approx. 0.5 g/mmol )

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar to ensure a completely moisture-free environment.

  • Reagent Charging: Add 1.0 equivalent of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde and 1.1 equivalents of the selected primary amine to the flask. The slight excess of amine helps push the equilibrium forward[8].

  • Solvation: Suspend the reagents in anhydrous ethanol.

  • Catalysis & Dehydration: Add 2–3 drops of glacial acetic acid to adjust the apparent pH to ~4.5–5.0[6]. Immediately introduce the freshly activated 4Å molecular sieves into the mixture[9].

  • Reflux: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (75–80 °C) under an inert nitrogen atmosphere. Maintain vigorous stirring for 4 to 12 hours, depending on the nucleophilicity of the amine.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) eluent system. The reaction is deemed complete upon the total disappearance of the UV-active aldehyde spot (254 nm)[6].

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to quantitatively remove the molecular sieves. Wash the Celite pad with hot ethanol to recover any residual product[7].

  • Isolation & Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the resulting crude solid from hot ethanol to afford the analytically pure Schiff base[3].

Workflow A 1. Reagent Preparation (Aldehyde + Amine) B 2. Solvent Addition (Anhydrous Ethanol) A->B C 3. Acid Catalysis (Glacial Acetic Acid, pH ~4.5) B->C D 4. Dehydration Strategy (Activated 4Å Mol. Sieves) C->D E 5. Reflux & Stir (75-80°C, 4-12 hrs) D->E F 6. Reaction Monitoring (TLC / UV 254 nm) E->F G 7. Workup & Filtration (Remove Sieves via Celite) F->G H 8. Purification (Recrystallization) G->H

Workflow for Schiff base synthesis with oxazole-4-carbaldehyde.

Self-Validating Analytical Framework

To ensure the structural integrity of the synthesized 2-(4-Benzyloxy-phenyl)-oxazole-derived Schiff base, the protocol must be validated using the following spectroscopic milestones:

  • Infrared (IR) Spectroscopy: The most immediate confirmation of imine formation is the complete disappearance of the highly intense carbonyl (C=O) stretching band of the oxazole-4-carbaldehyde (typically at 1690–1710 cm⁻¹) and the primary amine N-H stretching bands (3300–3500 cm⁻¹). These must be replaced by a characteristic, sharp azomethine (C=N) stretching band in the region of 1640–1690 cm⁻¹ [6].

  • Nuclear Magnetic Resonance (¹H NMR): The diagnostic azomethine proton (–CH=N–) will appear as a distinct, highly deshielded singlet in the region of 8.0–8.6 ppm [6]. The aldehyde proton (which typically resonates far downfield at ~9.5–10.0 ppm) must be completely absent, verifying 100% conversion.

References

  • BenchChem.Application Notes and Protocols: Synthesis of Imines from Diacetonamine and Carbonyl Compounds.
  • World Journal of Pharmaceutical Sciences.REVIEW ON SCHIFF BASES.
  • OperaChem.
  • Journal of Chemical Education - ACS Publications.
  • Antis Publisher.Schiff Bases and Their Complexities: A Review.
  • Organic Chemistry Portal.
  • ChemEurope.Imine.
  • PMC - NIH.
  • ACS Omega - ACS Publications.

Sources

Method

High-Performance Fluorescent Probe Synthesis using 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde

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Author: BenchChem Technical Support Team. Date: March 2026

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Introduction and Structural Rationale

In the landscape of rational fluorescent probe design, the selection of the core precursor dictates both the synthetic versatility and the photophysical ceiling of the final molecule. 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (CAS 885273-30-3) has emerged as a highly privileged, bifunctional building block for developing advanced bioimaging agents.

Rather than relying on pre-formed fluorophores, researchers can utilize this precursor to construct custom probes from the ground up. The architecture of this molecule offers a tripartite advantage:

  • The Oxazole-4-carbaldehyde Core : The electron-deficient nature of the oxazole ring strongly activates the C4-formyl group, making it an exceptional electrophile. This enables rapid Knoevenagel condensations and unique cascade ring-opening reactions [2.1].

  • The Benzyloxy Masking Group : Phenolic hydroxyls are classic electron donors in Donor-π-Acceptor (D-π-A) systems. However, free phenols are prone to oxidation and can interfere with base-catalyzed condensations. The benzyl ether protects the phenol during synthesis while imparting high lipophilicity, driving the probe's partitioning into lipid bilayers for membrane imaging[1].

  • Post-Synthetic Unmasking : Following the construction of the fluorophore backbone, the benzyl group can be selectively removed to reveal an environment-sensitive phenol, yielding probes with dramatic solvatochromic and pH-dependent Intramolecular Charge Transfer (ICT) properties.

Experimental Workflows and Methodologies

The following protocols detail the divergent synthesis of three distinct classes of fluorescent probes from the single oxazole-4-carbaldehyde precursor.

Protocol A: Synthesis of Lipophilic Push-Pull Styryl Probes (Knoevenagel Condensation)

Objective : To synthesize a D-π-A membrane-targeting probe by extending the conjugation of the oxazole core. Causality & Validation : Malononitrile contains a highly acidic active methylene group. Piperidine acts as a catalytic base to deprotonate malononitrile, forming a resonance-stabilized carbanion that attacks the electrophilic C4-aldehyde. Subsequent dehydration yields a stable dicyanovinyl styryl derivative[2]. The reaction is self-validating; the extension of the π-system results in a stark visual color change (typically from colorless/pale yellow to deep yellow/orange) and the product precipitates out of the ethanolic solution.

Step-by-Step Methodology :

  • Reagent Assembly : In a 25 mL round-bottom flask, dissolve 1.0 mmol of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde and 1.1 mmol of malononitrile in 10 mL of absolute ethanol.

  • Catalysis : Add 0.1 mmol (approx. 10 µL) of piperidine. The solution will immediately begin to darken.

  • Condensation : Attach a reflux condenser and heat the mixture at 78°C for 3-4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) until the precursor spot is fully consumed.

  • Isolation : Cool the reaction to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.

  • Purification : Filter the brightly colored precipitate under vacuum, wash with cold ethanol (3 x 5 mL) to remove unreacted malononitrile and piperidine, and dry in vacuo.

Protocol B: Synthesis of Photostable Formamidated Cyanines (Cascade Ring-Opening)

Objective : To generate highly photostable polymethine cyanines for super-resolution imaging. Causality & Validation : Traditional cyanine dyes suffer from poor photostability due to their electron-rich polymethine chains. Reacting the oxazole-4-carbaldehyde with activated heteroarenes (e.g., indolium salts) under basic conditions triggers a unique ring-opening of the oxazole. This reaction introduces an electron-withdrawing formamide group directly into the polymethine backbone, lowering the HOMO energy level and enhancing photostability by up to 2500-fold[3].

Step-by-Step Methodology :

  • Reagent Assembly : Combine 1.0 mmol of the oxazole precursor and 2.1 mmol of a 2,3,3-trimethylindolenine derivative (indolium salt) in 5 mL of anhydrous DMF.

  • Activation : Add 2.5 mmol of triethylamine (TEA). TEA deprotonates the indolium methyl group, generating an enamine-like nucleophile.

  • Ring-Opening : Stir at 60°C for 10-15 minutes. The cascade reaction proceeds with click-like kinetics; the solution will rapidly turn deep blue/red, indicating cyanine formation.

  • Precipitation : Quench the reaction by pouring it into 20 mL of rapidly stirring diethyl ether. The cyanine dye will precipitate as a dark solid.

  • Purification : Centrifuge, decant the supernatant, and purify the crude dye via semi-preparative HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the pure formamidated cyanine.

Protocol C: Debenzylation to Yield pH-Sensitive Phenolic Probes

Objective : To unmask the phenolic donor for pH and ion sensing applications. Causality & Validation : Removing the lipophilic benzyl group reveals a polar, ionizable phenol. In alkaline environments, the deprotonated phenolate anion is a vastly superior electron donor compared to the neutral phenol. This drastically increases the push-pull ICT effect, causing a significant red-shift in emission (ratiometric sensing). The success of this step is validated by exposing a drop of the product to basic vapor (e.g., ammonia); an immediate red-shift in fluorescence under a UV lamp confirms deprotection.

Step-by-Step Methodology :

  • Solubilization : Dissolve 0.5 mmol of the protected styryl probe (from Protocol A) in 10 mL of a 1:1 mixture of THF and Methanol.

  • Catalyst Addition : Add 50 mg of 10% Pd/C carefully to the solution.

  • Hydrogenolysis : Purge the flask with Argon for 5 minutes, then attach a Hydrogen balloon. Stir vigorously at room temperature for 2-3 hours.

  • Filtration : Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst. Wash the pad with excess methanol.

  • Concentration : Concentrate the filtrate under reduced pressure to yield the environment-sensitive phenolic probe.

Quantitative Data Presentation

The divergent synthesis yields probes with vastly different photophysical properties and biological applications. The table below summarizes the expected spectral data for the derivatives synthesized in Protocols A, B, and C.

Probe ArchitectureSynthesis RouteAbsorption Max (λabs)Emission Max (λem)Quantum Yield (Φ)Primary Biological Application
Protected Styryl (D-π-A)Protocol A~410 nm~520 nm0.45Lipid Membrane / Organelle Imaging
Formamidated Cyanine Protocol B~650 nm~675 nm0.28Super-Resolution Microscopy (STED/STORM)
Phenolic Styryl (Acidic pH)Protocol C~390 nm~490 nm0.15Baseline Reference (Weak ICT)
Phenolic Styryl (Basic pH)Protocol C~460 nm~610 nm0.55Ratiometric pH / Metal Ion Sensing

Visualizing Synthetic and Photophysical Logic

The following diagrams map the synthetic divergence of the precursor and the underlying photophysical mechanisms governing the resulting probes.

SyntheticWorkflow Precursor 2-(4-Benzyloxyphenyl)- oxazole-4-carbaldehyde Knoevenagel Knoevenagel Condensation (+ Malononitrile) Precursor->Knoevenagel RingOpening Ring-Opening Reaction (+ Indolium Salts) Precursor->RingOpening StyrylProbe Lipophilic Styryl Probe (Membrane Targeting) Knoevenagel->StyrylProbe CyanineProbe Formamidated Cyanine (Super-Resolution Imaging) RingOpening->CyanineProbe Deprotection Debenzylation (Pd/C, H2) PhenolicProbe Phenolic Push-Pull Probe (pH / Ion Sensing) Deprotection->PhenolicProbe StyrylProbe->Deprotection

Divergent synthesis workflow of fluorescent probes from the oxazole-4-carbaldehyde precursor.

PhotophysicalLogic Phenol Neutral Phenol (Weak Donor) Acceptor Cyano Acceptor (Electron Withdrawing) Phenol->Acceptor Weak ICT Phenolate Phenolate Anion (Strong Donor) Phenolate->Acceptor Strong ICT Emission1 Short-Wavelength Emission (Blue/Green) Acceptor->Emission1 Low pH Emission2 Long-Wavelength Emission (Red/NIR) Acceptor->Emission2 High pH

Intramolecular Charge Transfer (ICT) logic in deprotected phenolic fluorescent probes.

References

Sources

Application

Application Note: Chemoselective Functionalization of the Aldehyde Group in the 2-(4-Benzyloxy-phenyl)-oxazole Scaffold

Scientific Rationale & Introduction The 2-(4-benzyloxyphenyl)oxazole core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, frequently embedded in kinase inhibitors, antimicrobial agents...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The 2-(4-benzyloxyphenyl)oxazole core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, frequently embedded in kinase inhibitors, antimicrobial agents, and advanced fluorophores. Specifically, the intermediate 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (CAS 885273-30-3) [] serves as a highly versatile synthetic hub.

The C4-carbaldehyde group is strongly electrophilic due to the electron-withdrawing nature of the adjacent oxazole ring. This unique electronic environment makes it an ideal substrate for nucleophilic additions, olefinations, and condensations. However, the oxazole ring can be sensitive to hydrolytic ring-opening under harsh basic conditions or extreme temperatures. Therefore, functionalization requires chemoselective protocols that preserve the heterocyclic core while driving the aldehyde transformation to completion.

This guide provides field-proven, self-validating protocols for three divergent functionalization pathways: Reductive Amination , Wittig Olefination , and Knoevenagel Condensation .

Mechanistic Pathways & Workflow

The following workflow illustrates the divergent synthetic strategies utilized to convert the electrophilic aldehyde into diverse functional groups.

G Aldehyde 2-(4-Benzyloxy-phenyl) -oxazole-4-carbaldehyde Imine Imine / Iminium Intermediate Aldehyde->Imine 1°/2° Amine AcOH Ylide Phosphonium Ylide Intermediate Aldehyde->Ylide R3P=CH-R' Base Enolate Active Methylene Adduct Aldehyde->Enolate Piperidine Catalyst Amine Reductive Amination (Sec/Tert Amines) Imine->Amine NaBH(OAc)3 Alkene Wittig Olefination (Alkenyl Oxazoles) Ylide->Alkene -Ph3PO Styryl Knoevenagel Condensation (Conjugated Systems) Enolate->Styryl -H2O

Fig 1: Chemoselective functionalization pathways of the oxazole-4-carbaldehyde scaffold.

Experimental Design & Causality (E-E-A-T)

To ensure high yields and reproducibility, the experimental conditions for each pathway have been selected based on strict mechanistic causality:

  • Reductive Amination: The choice of reducing agent is critical. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄). As established by[2], NaBH(OAc)₃ is exceptionally mild and selectively reduces the intermediate iminium ion without prematurely reducing the starting oxazole-4-carbaldehyde to its corresponding alcohol.

  • Wittig Olefination: The oxazole ring tolerates the transient basicity of phosphonium ylides. Using potassium tert-butoxide (KOtBu) in anhydrous THF ensures rapid ylide generation while suppressing ring-opening side reactions[3].

  • Knoevenagel Condensation: Piperidine is employed as an organocatalyst. It transiently condenses with the aldehyde to form a highly electrophilic iminium species, which rapidly undergoes addition-elimination with active methylene compounds. Ethanol is selected as the solvent because the highly conjugated products typically precipitate out of the cold reaction mixture, creating a self-purifying system[4].

Quantitative Data Summary

Functionalization PathwayTarget Product ClassKey Reagents & CatalystsOptimal SolventTemp / TimeTypical Yield
Reductive Amination Secondary/Tertiary AminesAmine, NaBH(OAc)₃, AcOH1,2-DichloroethaneRT / 4-12 h75 - 90%
Wittig Olefination Alkenyl OxazolesPhosphonium salt, KOtBuAnhydrous THF0 °C to RT / 4 h65 - 85%
Knoevenagel Condensation Styryl/Conjugated SystemsActive methylene, PiperidineEthanolReflux / 2-4 h80 - 95%

Step-by-Step Protocols

Protocol A: Reductive Amination (Synthesis of Oxazole-Amines)

This protocol is optimized for the coupling of primary or secondary aliphatic amines.

  • Imine Pre-formation: In an oven-dried 50 mL round-bottom flask, dissolve 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol). Stir the mixture at room temperature for 30 minutes.

    • Causality: Pre-stirring allows complete imine/iminium formation before the introduction of the hydride source, effectively eliminating the competitive reduction of the aldehyde to a primary alcohol[2].

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes. Stir the opaque suspension at room temperature for 4–12 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc). The reaction is complete when the UV-active starting material spot disappears, replaced by a highly polar product spot. Note: If the product spot streaks, it validates the presence of the basic amine; adding 1% Et₃N to the TLC eluent will resolve the spot into a tight band.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: This neutralizes the acetic acid and safely decomposes any unreacted hydride. Extract with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Wittig Olefination (Synthesis of Alkenyl Oxazoles)

This protocol details the C2/C4-alkenylation strategy to extend the carbon framework.

  • Ylide Generation: Suspend the desired alkyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C.

  • Deprotonation: Add KOtBu (1.2 mmol) in one portion. Stir for 30 minutes at 0 °C.

    • Self-Validation: The generation of the ylide is visually confirmed by a stark color change (typically to a bright yellow or orange suspension).

  • Coupling: Dissolve the oxazole-4-carbaldehyde (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the ylide solution.

    • Self-Validation: The disappearance or fading of the bright ylide color upon aldehyde addition indicates successful nucleophilic attack and consumption of the ylide[5].

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) to protonate excess base. Extract with Ethyl Acetate (3 x 15 mL). Concentrate and purify via silica gel chromatography to separate the product from the triphenylphosphine oxide byproduct.

Protocol C: Knoevenagel Condensation (Synthesis of Conjugated Fluorophores)

This protocol is ideal for generating highly conjugated, styryl-type systems often used as fluorescent probes.

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve the oxazole-4-carbaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add piperidine (0.1 mmol, 10 mol%) to the solution.

    • Causality: Piperidine acts as a nucleophilic organocatalyst, forming a highly reactive iminium ion with the aldehyde, which drastically lowers the activation energy for the attack by the deprotonated active methylene[4].

  • Condensation: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

  • Self-Purifying Isolation: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Self-Validation: The formation of highly conjugated styryl-oxazole derivatives significantly reduces their solubility in ethanol. The spontaneous precipitation of the product upon cooling serves as both a visual indicator of reaction completion and a built-in purification mechanism[4].

  • Filtration: Filter the resulting precipitate through a Büchner funnel, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Preparation of biologically active oxazole derivatives using aldehyde intermediates

Application Note: Advanced Methodologies for the Synthesis of Biologically Active Oxazole Derivatives from Aldehyde Intermediates Introduction Oxazoles are privileged heterocyclic scaffolds in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Synthesis of Biologically Active Oxazole Derivatives from Aldehyde Intermediates

Introduction

Oxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active natural products (such as phorboxazole A and streptochlorin) and synthetic pharmaceuticals exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Constructing the oxazole core with high regioselectivity, functional group tolerance, and scalability is a critical objective in drug development. This application note details two highly robust, aldehyde-centric synthetic strategies: the one-pot Van Leusen oxazole synthesis and the oxidative cyclodehydration of aldehyde-derived amino alcohols[3][4].

Mechanistic Causality & Strategy Selection

Why utilize aldehydes as primary intermediates? Aldehydes offer a highly electrophilic carbonyl carbon, making them ideal substrates for direct nucleophilic attack by specialized reagents or for reversible condensation with amines to form pre-cyclized intermediates.

Strategy A: The Van Leusen Synthesis (5-Substituted Oxazoles) The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to convert aldehydes directly into 5-substituted oxazoles in a single step[1][5]. The mechanistic causality relies on the unique bi-functional nature of TosMIC. The electron-withdrawing sulfonyl and isocyanide groups highly acidify the adjacent methylene protons. Deprotonation by a base (e.g., K₂CO₃) generates a nucleophilic anion that attacks the aldehyde carbonyl[3][6]. Subsequent 5-endo-dig cyclization yields an oxazoline intermediate. The driving force for the final aromatization is the base-promoted elimination of the excellent leaving group, p-toluenesulfinic acid, yielding the stable aromatic oxazole ring[5][6].

Strategy B: Oxidative Cyclodehydration (2,4-Disubstituted Oxazoles) When 2,4-disubstitution is required, the condensation of an aldehyde with an amino alcohol (such as L-serine methyl ester) is the preferred route. This condensation forms an oxazolidine intermediate. The critical step is the controlled oxidation of this intermediate to yield the aromatic oxazole[4]. Utilizing reagents like BrCCl₃/DBU or Dess-Martin periodinane circumvents the need for pre-synthesized carboxylic acids, allowing for the late-stage functionalization of complex, sensitive aldehyde-bearing intermediates without over-oxidation[2][4].

Visualizing the Synthetic Pathways

VanLeusen A Aldehyde (R-CHO) C Nucleophilic Attack A->C B TosMIC Anion B->C D Oxazoline Intermediate C->D E - TosH (Elimination) D->E F 5-Substituted Oxazole E->F

Mechanistic workflow of the Van Leusen Oxazole Synthesis.

OxidativeRoute N1 Aldehyde N3 Condensation (-H2O) N1->N3 N2 L-Serine Derivative N2->N3 N4 Oxazolidine Intermediate N3->N4 N5 Oxidation (BrCCl3 / DBU) N4->N5 N6 2,4-Disubstituted Oxazole N5->N6

Oxidative cyclodehydration of aldehydes and amino alcohols.

Quantitative Data & Optimization

Reaction conditions dictate the yield, purity, and environmental impact of the oxazole derivatives. Recently, the use of ionic liquids (e.g., [bmim]Br) in the Van Leusen synthesis has emerged as a green alternative, enhancing reaction rates and allowing for catalyst and solvent recycling without significant loss of yield[3][7][8].

Table 1: Optimization of Reaction Parameters for Oxazole Synthesis

MethodReagents / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Key Advantage
Van Leusen (Classical) TosMIC, K₂CO₃MeOH65 (Reflux)4 - 670 - 85High functional group tolerance[1].
Van Leusen (Green) TosMIC, K₂CO₃[bmim]Br25 (RT)5 - 685 - 95Recyclable solvent, room temp execution[3][7].
Oxidative Cyclization L-Serine ester, BrCCl₃, DBUCH₂Cl₂0 to 2512 - 1675 - 80Direct access to 2,4-disubstitution[4].
Oxidative Cyclization Dess-Martin PeriodinaneCH₂Cl₂ / t-BuOH258 - 1250 - 65Mild oxidation for highly complex substrates[2].

Detailed Experimental Protocols

Self-Validating System Note: Both protocols incorporate specific TLC monitoring phases and targeted workup steps designed to quench reactive intermediates and partition byproducts effectively, ensuring high-fidelity, reproducible results.

Protocol A: One-Pot Van Leusen Synthesis of 5-Aryl/Alkyl Oxazoles in Ionic Liquid Rationale: Utilizing the ionic liquid[bmim]Br enhances the nucleophilicity of the TosMIC anion while providing an eco-friendly, recyclable medium that simplifies product isolation[3][7].

  • Preparation: To an oven-dried 25 mL round-bottom flask, add 2.0 mL of 1-butyl-3-methylimidazolium bromide ([bmim]Br)[3].

  • Reagent Addition: Sequentially add the target alkyl/aryl aldehyde (1.0 mmol), TosMIC (1.1 mmol), and anhydrous potassium carbonate (K₂CO₃, 2.5 mmol)[3].

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature. The reaction typically transitions from colorless to pale yellow as the TosMIC anion forms.

  • Monitoring: Monitor the consumption of the aldehyde via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1 v/v) solvent system. Complete conversion usually occurs within 5-6 hours[3].

  • Quenching & Extraction: Upon completion, quench the reaction by adding 10 mL of deionized water. Extract the aqueous mixture with diethyl ether (3 x 15 mL)[3]. Note: The ionic liquid remains in the aqueous phase and can be recovered later via vacuum drying[7][8].

  • Washing & Drying: Combine the organic extracts, wash with saturated brine (15 mL), and dry over anhydrous Na₂SO₄[3].

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 5-substituted oxazole.

Protocol B: Direct Synthesis of 2,4-Disubstituted Oxazoles via Oxidation Rationale: The BrCCl₃/DBU system acts as a mild, highly efficient oxidizing agent to drive the aromatization of the oxazolidine intermediate without cleaving sensitive protecting groups[4].

  • Condensation: In a 50 mL flask under an argon atmosphere, dissolve the aldehyde (1.0 mmol) and L-serine methyl ester hydrochloride (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL). Add triethylamine (1.2 mmol) to liberate the free amine. Stir at room temperature for 4 hours to form the oxazolidine intermediate[4].

  • Oxidation Setup: Cool the reaction mixture to 0 °C using an ice/water bath to control the exothermic nature of the subsequent addition.

  • Reagent Addition: Dropwise, add bromotrichloromethane (BrCCl₃, 3.0 mmol) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol)[4].

  • Aromatization: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12 hours). The DBU facilitates the crucial elimination processes required for full aromatization[4].

  • Workup: Dilute the mixture with additional CH₂Cl₂ (20 mL) and wash successively with 1M HCl (15 mL) to remove excess DBU, saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the resulting 2,4-disubstituted oxazole via column chromatography.

References

  • Benchchem. "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles."3

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." 5

  • Organic Chemistry Portal. "Synthesis of 1,3-oxazoles."7

  • National Institutes of Health (PMC). "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." 1

  • Wikipedia. "Van Leusen reaction." 6

  • ResearchGate. "A Direct Synthesis of Oxazoles from Aldehydes." 4

  • ER Publications. "Ionic Liquid-Mediated Synthesis of Biologically Active Heterocycles: An Environmentally Benign Route." 8

  • ACS Publications. "Total Synthesis of Phorboxazole A via de Novo Oxazole Formation." 2

Sources

Application

Application Note: Synthesis of Oxazole-Based Liquid Crystals from Carbaldehyde Precursors via Metal-Free Cascade Cyclization

Introduction & Rationale Oxazole-based liquid crystals (LCs) have garnered significant attention in advanced materials science and display technologies due to their highly tunable mesomorphic properties. Compared to thei...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Oxazole-based liquid crystals (LCs) have garnered significant attention in advanced materials science and display technologies due to their highly tunable mesomorphic properties. Compared to their widely studied 1,3,4-oxadiazole analogs, 1,3-oxazoles possess a smaller transverse dipole moment (reduced by approximately 1.0 Debye)[1]. This subtle electronic difference mitigates excessive intermolecular electrostatic repulsion and attraction. Consequently, oxazole-based mesogens exhibit dramatically lower phase transition temperatures, frequently enabling the highly fluid nematic phase to supercool to room temperature without crystallizing[1].

Historically, the synthesis of the 2,5-disubstituted oxazole core relied on classical methods like the Robinson-Gabriel synthesis[2][3]. These traditional routes require harsh dehydrating agents (e.g., POCl₃ or concentrated H₂SO₄) that are incompatible with the sensitive alkoxy chains and lateral halogen substituents required for modern LC mesogens. This application note details a highly efficient, metal-free, iodine-catalyzed cascade cyclization protocol that converts readily available aromatic carbaldehydes directly into 2,5-disubstituted oxazoles under mild, functional-group-tolerant conditions.

Mechanistic Causality & Reaction Design

This protocol leverages an oxidative tandem cyclization pathway. The reaction of an aromatic carbaldehyde with an α-amino ketone (e.g., 2-amino-1-phenylethanone hydrochloride) in the presence of a mild base initially yields an imine (Schiff base)[4].

Causality of Reagent Selection:

  • Solvent & Base: N,N-Dimethylformamide (DMF) is selected for its high dielectric constant, which stabilizes polar transition states while completely dissolving both the hydrophobic LC precursors and the inorganic salts. Sodium bicarbonate (NaHCO₃) is critical; it is basic enough to liberate the free amine from the hydrochloride salt, but mild enough to prevent base-catalyzed side reactions (such as the Cannizzaro reaction) of the carbaldehyde[4].

  • Catalyst (I₂): Molecular iodine acts as a mild, soft electrophile. Following the enolization of the imine, I₂ activates the enol geometry, facilitating an intramolecular nucleophilic attack to close the five-membered heterocyclic ring[4].

  • Terminal Oxidant (TBHP): Tert-butyl hydroperoxide (TBHP) serves a dual purpose. It drives the final oxidative aromatization to yield the stable oxazole core and continuously oxidizes the eliminated iodide (I⁻) back to active I₂. This allows iodine to be used in sub-stoichiometric (catalytic) amounts, preventing the destructive over-iodination of the electron-rich aromatic rings commonly found in LC mesogens[4].

Mechanism A Aromatic Carbaldehyde + α-Amino Ketone B Imine (Schiff Base) Formation A->B NaHCO₃, DMF, 80°C C Enolization of Imine B->C Tautomeric Shift D Intramolecular Cyclization (I₂ Catalyzed) C->D Electrophilic I₂ Attack E Oxidative Aromatization (TBHP) D->E Ring Closure F 2,5-Disubstituted Oxazole Core E->F -H₂O, -HI

Fig 1. Iodine-catalyzed oxidative cascade cyclization mechanism for oxazole core formation.

Experimental Protocol: Synthesis of 2-(4-Alkoxyphenyl)-5-phenyloxazole

Self-Validating System: This methodology incorporates visual and chromatographic checkpoints to ensure reaction fidelity and prevent premature workup.

Materials & Reagents:

  • 4-Alkoxybenzaldehyde (e.g., 4-octyloxybenzaldehyde) (0.5 mmol)

  • 2-Amino-1-phenylethanone hydrochloride (0.6 mmol)

  • Iodine (I₂) (0.05 mmol, 10 mol%)

  • TBHP (70% in water, 1.0 mmol, 2.0 equiv)

  • NaHCO₃ (1.5 mmol, 3.0 equiv)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

  • Precursor Activation: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-amino-1-phenylethanone hydrochloride (0.6 mmol) and NaHCO₃ (1.5 mmol). Add 3.0 mL of anhydrous DMF. Stir at room temperature for 10 minutes to liberate the free amine.

    • Validation Check: Mild effervescence (CO₂ release) indicates successful neutralization of the hydrochloride salt.

  • Imine Formation: Add the aromatic carbaldehyde (0.5 mmol) to the suspension. Stir for an additional 15 minutes at room temperature to allow complete Schiff base formation.

  • Catalytic Oxidation: Add molecular iodine (0.05 mmol) followed dropwise by TBHP (1.0 mmol). The solution will immediately turn a deep reddish-brown due to the presence of active iodine.

  • Cascade Cyclization: Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 4 to 12 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the carbaldehyde spot is entirely consumed and the deep reddish-brown color fades to a pale yellow, indicating complete consumption of the oxidant and trapping of the iodine species[4].

  • Workup: Cool the mixture to room temperature. Quench with 10 mL of saturated aqueous Na₂S₂O₃ to reduce any residual iodine or peroxides. Dilute with 15 mL of distilled water and extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluent: Hexanes/EtOAc gradient) to afford the pure 2,5-disubstituted oxazole. Recrystallize from hot ethanol to achieve the high purity (>99.5%) required for precise LC phase characterization.

Workflow Step1 1. Precursor Setup Carbaldehyde α-Amino Ketone DMF Step2 2. Cascade Reaction I₂ (10 mol%) TBHP (2 equiv) 80°C, 4-12 h Step1->Step2 Step3 3. Workup EtOAc Extraction Brine Wash Na₂SO₄ Drying Step2->Step3 Step4 4. Purification Silica Gel Chromatography Recrystallization Step3->Step4 Step5 5. Characterization POM (Textures) DSC (Transitions) Step4->Step5

Fig 2. Step-by-step workflow for the synthesis and characterization of oxazole LCs.

Quantitative Data & Comparative Analysis

The choice of reaction conditions heavily influences the yield of the oxazole mesogen. Table 1 summarizes the optimization parameters that validate the chosen protocol, highlighting the necessity of the I₂/TBHP/NaHCO₃ triad.

Table 1: Optimization of Cascade Cyclization Conditions (Adapted from[4])

CatalystOxidant (Equiv)BaseSolventTemp (°C)Yield (%)
NoneTBHP (2.0)NaHCO₃DMF80Trace
I₂ (10 mol%)NoneNaHCO₃DMF800
I₂ (10 mol%)H₂O₂ (2.0)NaHCO₃DMF8035
I₂ (10 mol%)TBHP (2.0)Na₂CO₃DMF8052
I₂ (10 mol%) TBHP (2.0) NaHCO₃ DMF 80 79

Once synthesized, the physical properties of the oxazole core demonstrate clear advantages over traditional heterocycles in liquid crystal applications. Table 2 illustrates the thermal behavior differences driven by the reduced dipole moment of the oxazole core compared to the oxadiazole core.

Table 2: Comparative Phase Transition Temperatures (°C) (Adapted from [1])

Mesogen CoreLateral SubstituentCalculated Dipole Moment (D)Nematic Phase Range (°C)Supercooling Behavior
1,3,4-OxadiazoleNone~3.5145 - 180Minimal
1,3,4-OxadiazoleChloro (Cl)~4.2120 - 155Moderate
1,3-OxazoleNone~2.595 - 140High
1,3-OxazoleChloro (Cl)~3.165 - 110Supercools to RT (25°C)

(Note: Phase transitions are typically determined via Differential Scanning Calorimetry (DSC) upon cooling at a rate of 10 °C/min).

References

  • Packard, M., et al. "Oxazole-based liquid crystals with low temperature nematic phases." Molecular Crystals and Liquid Crystals, 2017. URL:[Link]

  • Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. "Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization." Organic Letters, 2010, 12(17), 3902-3905. URL:[Link]

  • Ibraheem, T.K., Karam, N.H., & Al-Dujaili, A.H. "Synthesis and characterization of symmetrical liquid crystalline compounds based on oxazole and thaizole rings." Molecular Crystals and Liquid Crystals, 2021, 710(1), 1-12. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde

Introduction Welcome to the technical support center for the synthesis of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science, frequently utilized in the development of novel bioactive compounds and functional materials.[1] However, its synthesis can present challenges related to yield, purity, and reaction control.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common issues and optimize your synthetic strategy. We will explore the primary synthetic routes and offer field-proven insights to enhance the efficiency and success of your experiments.

Overview of Primary Synthetic Strategies

The synthesis of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde is typically approached via two strategic pathways:

  • Post-Formylation of a Pre-formed Oxazole Ring: This common two-step approach involves first constructing the 2-(4-benzyloxyphenyl)oxazole core, followed by the introduction of the aldehyde group at the C4 position, most commonly via a Vilsmeier-Haack reaction.

  • Direct Construction with a Formyl Precursor: This strategy involves building the oxazole ring using starting materials that already contain the C4-carbaldehyde or a masked equivalent. This can be achieved through modified Van Leusen or Robinson-Gabriel syntheses.

G Start Starting Materials (e.g., 4-Benzyloxybenzoic acid derivatives) OxazoleCore 2-(4-Benzyloxyphenyl)oxazole Core Start->OxazoleCore Strategy A (Ring Formation) DirectConstruction Direct Oxazole Construction (e.g., Modified Van Leusen) Start->DirectConstruction Strategy B (Direct Construction) Formylation Vilsmeier-Haack Formylation OxazoleCore->Formylation C4-Functionalization FinalProductA 2-(4-Benzyloxy-phenyl)- oxazole-4-carbaldehyde Formylation->FinalProductA FinalProductB 2-(4-Benzyloxy-phenyl)- oxazole-4-carbaldehyde DirectConstruction->FinalProductB

Caption: High-level overview of the two primary synthetic strategies.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis, structured in a question-and-answer format.

Part 1: Issues in Oxazole Ring Formation
Q1: My Robinson-Gabriel synthesis to form the 2-(4-benzyloxyphenyl)oxazole intermediate is giving low yields and charring. What are the common causes?

A: Low yields in the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, are often linked to the choice and handling of the dehydrating agent.[2][3]

  • Causality—Choice of Dehydrating Agent: While strong acids like concentrated sulfuric acid (H₂SO₄) have been traditionally used, they are aggressive and can lead to charring and other side reactions, significantly reducing yield.[4] Polyphosphoric acid (PPA) is often a superior choice, as it can increase yields to the 50-60% range by promoting cleaner cyclization.[4][5] Other agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) may also result in lower yields.[4][5]

  • Troubleshooting Steps:

    • Switch to Polyphosphoric Acid (PPA): If using H₂SO₄ or POCl₃, consider switching to PPA as the cyclodehydrating agent.

    • Temperature Control: Ensure precise and uniform temperature control. Overheating with any strong acid will lead to decomposition.

    • Purity of Starting Material: The 2-acylamino-ketone precursor must be pure. Consider purifying it by recrystallization or chromatography before the cyclization step. This precursor can often be synthesized via the Dakin-West reaction.[2]

Q2: I am attempting a Van Leusen reaction with 4-benzyloxybenzaldehyde and tosylmethyl isocyanide (TosMIC), but the reaction is sluggish. Why?

A: The Van Leusen oxazole synthesis is a powerful method for creating the oxazole ring from an aldehyde and TosMIC.[6] Sluggishness or failure can typically be traced to reagents, reaction conditions, or the nature of the aldehyde.

  • Causality—Reaction Conditions: This reaction is base-mediated, with potassium carbonate (K₂CO₃) being a common and effective choice.[7] The reaction requires anhydrous (dry) conditions, as water can quench the deprotonated TosMIC intermediate. The reactivity of the aldehyde also plays a role; while 4-benzyloxybenzaldehyde is suitable, highly electron-rich aldehydes can sometimes react more slowly.[8][9]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., dry methanol or DMF).

    • Verify Reagent Quality: Use high-purity 4-benzyloxybenzaldehyde and fresh TosMIC. TosMIC can degrade over time.

    • Optimize Base and Solvent: While K₂CO₃ in methanol is standard, you can explore other base/solvent combinations. In some cases, using an ionic liquid as the solvent has been shown to improve yields and broaden substrate scope.[8][9]

    • Monitor Progress: Track the reaction by Thin-Layer Chromatography (TLC) to determine if it is proceeding, albeit slowly. An extended reaction time may be necessary.

Part 2: Issues in C4-Position Formylation
Q3: My Vilsmeier-Haack formylation of 2-(4-benzyloxyphenyl)oxazole is not working. What should I check first?

A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that uses a Vilsmeier reagent (typically formed from DMF and POCl₃) to install a formyl group.[10][11] Failure is almost always due to issues with the reagent itself.

  • Causality—Vilsmeier Reagent Instability: The Vilsmeier reagent is highly sensitive to moisture.[12][13] Any water present will rapidly decompose it, rendering it inactive. The reagent should always be prepared fresh (in situ) and used immediately.

  • Troubleshooting Steps:

    • Use Anhydrous Reagents: Ensure your dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is from a freshly opened bottle.

    • Proper Preparation: Prepare the reagent at a low temperature (e.g., 0 °C) by adding POCl₃ dropwise to DMF to control the exothermic reaction.[13]

    • Visual Confirmation: The formation of the Vilsmeier reagent is often accompanied by a color change to a yellowish or orange hue, or the formation of a precipitate.[12][13] This provides a good visual check that the reagent is forming correctly.

Q4: I'm getting a low yield of the desired 4-carbaldehyde, with significant starting material remaining. How can I improve conversion?

A: Low conversion suggests either insufficient reactivity of the substrate or suboptimal reaction conditions.

  • Causality—Electronic & Stoichiometric Effects: The Vilsmeier-Haack reaction works best on electron-rich aromatic systems.[10][12] While the oxazole ring is generally reactive, its nucleophilicity can be influenced by other substituents. Furthermore, the stoichiometry of the Vilsmeier reagent is critical for driving the reaction to completion.

  • Troubleshooting Steps:

    • Increase Reagent Stoichiometry: A common starting point is 1.5 to 3 equivalents of the Vilsmeier reagent relative to the oxazole substrate. For less reactive substrates, increasing this excess may improve yields.[13]

    • Optimize Reaction Temperature: The optimal temperature depends on the substrate's reactivity and typically ranges from 0 °C to 80 °C.[10][13] If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-60 °C) while monitoring by TLC.

    • Increase Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be all that is needed.

G start Low Yield in Vilsmeier-Haack Formylation? check_reagent 1. Check Vilsmeier Reagent Formation & Quality start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok Visual check: Yellow/orange color? fix_reagent Use Anhydrous DMF. Use Fresh POCl₃. Prepare at 0°C. reagent_ok->fix_reagent No check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions Yes end Re-run and Monitor by TLC/GC fix_reagent->end increase_stoich Increase Vilsmeier Reagent (e.g., to 3 eq.) check_conditions->increase_stoich Low Conversion increase_temp Increase Temperature Incrementally (e.g., 40-60 °C) increase_stoich->increase_temp increase_time Extend Reaction Time increase_temp->increase_time increase_time->end

Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.

Part 3: General & Purification Issues
Q5: What are the best practices for purifying the final 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde product?

A: Proper purification is essential to obtain the product with high purity, which is critical for subsequent applications.

  • Methodology—Chromatography and Recrystallization: The target compound has moderate polarity due to the aldehyde group. Column chromatography on silica gel is the most effective method for removing unreacted starting materials and side products.[14]

  • Recommended Protocol:

    • TLC Method Development: First, develop an appropriate mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product spot for optimal separation on the column.[14]

    • Column Chromatography: Pack a column with silica gel (standard grade, 230-400 mesh). Load your crude product onto the column and elute with the optimized solvent system.[14]

    • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Recrystallization (Optional): For obtaining highly pure, crystalline material, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed.

Data Summary and Strategy Comparison

ParameterStrategy A: Post-Formylation (Two-Step)Strategy B: Direct Construction (One-Pot)
Key Reaction(s) 1. Robinson-Gabriel or Van Leusen Synthesis2. Vilsmeier-Haack Formylation[15][16]Modified Van Leusen or other one-pot cyclizations.[8][9][17]
Typical Yield Range 40-70% over two steps (variable)65-85% (can be higher)[17]
Pros - Well-established and reliable methods.- Intermediates can be isolated and characterized.- More forgiving for initial optimization.- Higher atom economy and shorter overall synthesis time.- Avoids handling the potentially sensitive oxazole intermediate.
Cons - Two separate reaction and purification steps.- Overall yield is a product of two steps.- Vilsmeier reagent is moisture-sensitive.[12]- May require more specialized starting materials (e.g., α-substituted TosMIC).- One-pot optimization can be more complex.
Key Considerations Ensure high purity of the oxazole intermediate before formylation.Careful control of stoichiometry and reaction conditions is critical for success.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Two-Step Synthesis via Vilsmeier-Haack Formylation
Step 1A: Synthesis of 2-(4-Benzyloxyphenyl)-oxazole (Intermediate)

(Adapted from Robinson-Gabriel principles)

  • Precursor Synthesis: Prepare the 2-acylamino-ketone precursor, N-(2-oxo-2-phenylethyl)-4-(benzyloxy)benzamide, from 4-(benzyloxy)benzoic acid and 2-aminoacetophenone.

  • Cyclodehydration:

    • To a flask containing polyphosphoric acid (PPA, 10 eq by weight) heated to 80 °C, add the 2-acylamino-ketone precursor (1.0 eq) in portions with vigorous stirring.

    • Increase the temperature to 130-140 °C and maintain for 2-3 hours, monitoring the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

    • Allow the reaction mixture to cool to approximately 70 °C and then carefully pour it onto crushed ice with stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude solid by column chromatography or recrystallization to yield 2-(4-benzyloxyphenyl)oxazole.

Step 1B: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (N₂), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.[13]

  • Add POCl₃ (1.5 eq) dropwise to the stirred DMF. The mixture should turn yellowish.[12] Stir for 30 minutes at 0 °C.

  • Reaction: Dissolve 2-(4-benzyloxyphenyl)oxazole (1.0 eq) from Step 1A in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC analysis shows consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and carefully pour it into a beaker of ice water.

  • Basify the solution to pH ~8-9 with 2M sodium hydroxide (NaOH) solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., gradient elution with Hexane:Ethyl Acetate) to afford 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde.

References

  • BenchChem (2025).
  • MDPI (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • BenchChem (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • PMC (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • Wikipedia. Van Leusen reaction. Wikipedia.
  • BenchChem (2025). Preventing decomposition of the Vilsmeier reagent in oxazole reactions. BenchChem.
  • Wikipedia. Robinson–Gabriel synthesis. Wikipedia.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • J&K Scientific LLC (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • BenchChem (2025).
  • International Journal of Pharmaceutical Sciences Review and Research (2021).
  • BenchChem (2025).
  • Scribd. 5-Iii) Sem 4. Scribd.
  • PMC (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PMC.
  • Chemistry Steps (2023). Vilsmeier-Haack Reaction. Chemistry Steps.
  • ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • International Journal of Pharmaceutical Sciences Review and Research (2021).
  • Marmara Pharmaceutical Journal (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)
  • Scribd. Oxazole Chemistry Overview. Scribd.
  • BenchChem (2025).
  • Macmillan Group. Oxazole. Macmillan Group.
  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • Taylor & Francis Online (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • MDPI (2022). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI.
  • Oriental Journal of Chemistry (2016).
  • ACS Publications (2019).
  • ResearchGate (2021).
  • ResearchGate (2025).
  • BenchChem (2025). troubleshooting low yield in benzoxazole synthesis. BenchChem.
  • PMC (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Chem-Impex. 2-Phenyl-oxazole-4-carbaldehyde. Chem-Impex.
  • DRS@nio.
  • PMC (2025).

Sources

Optimization

Troubleshooting low solubility of benzyloxy-oxazole derivatives in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers associated with the low solubility of benzyloxy-oxazole de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers associated with the low solubility of benzyloxy-oxazole derivatives.

This guide bypasses generic advice and focuses on mechanistic troubleshooting, offering self-validating protocols to ensure your experimental workflows remain robust from early-stage characterization to late-stage formulation.

Diagnostic Workflow for Solubility Troubleshooting

Before altering your compound or solvent, it is critical to identify the downstream application to select the correct intervention pathway.

TroubleshootingWorkflow Start Low Solubility Detected in Benzyloxy-Oxazole Phase Identify Project Phase Start->Phase Analytical Analytical / Characterization (NMR, MS, Purity) Phase->Analytical Small Scale Development Synthesis / Formulation (Scale-up, Bio-Assay) Phase->Development Large Scale NMR_Solv Use TFA-d, Acidified DMSO-d6, or High-Temp NMR Analytical->NMR_Solv Modifiable Is Structural Modification Permitted? Development->Modifiable StructMod Lead Optimization: Replace Ar-CH with N, Add Methyl Groups Modifiable->StructMod Yes Formulation Process Chemistry: Co-Solvency, Salt Formation, or Nanotization Modifiable->Formulation No

Diagnostic workflow for resolving benzyloxy-oxazole solubility issues across project phases.

Section 1: Root Cause Analysis

Q: Why do benzyloxy-oxazole derivatives exhibit such notoriously low solubility in standard organic solvents? A: The insolubility of these derivatives is a thermodynamic consequence of two competing structural features: high lipophilicity and immense crystal lattice energy. The oxazole core is a planar, aromatic system that readily engages in dense π-π stacking. When functionalized with a benzyloxy group, the molecule's lipophilicity (LogP) increases significantly. Furthermore, X-ray crystallographic studies of similar bicyclic and ether-linked oxazole systems reveal that the benzyloxy ether linkage often adopts a pseudoaxial conformation, which facilitates tight, highly ordered crystal packing[1]. Because the energy required to break this crystal lattice exceeds the solvation energy provided by standard organic solvents, the compound simply crashes out of solution.

Section 2: Solvent Optimization & Co-Solvency

Q: How can I optimize the solvent system for a rigid benzyloxy-oxazole intermediate without altering its chemical structure? A: When structural modification is not an option, you must manipulate the entropy of mixing using co-solvency. Co-solvents reduce the interfacial tension between the primary solvent and the hydrophobic solute, bridging the polarity gap[2]. For oxazoles, matching the dielectric constant (ε) and disrupting intermolecular hydrogen bonding is critical.

Table 1: Quantitative Solvent Parameters for Benzyloxy-Oxazole Solubilization

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Hildebrand Value (δ) [MPa½]Mechanistic Utility for Benzyloxy-Oxazoles
DMSO 46.7189.026.6Poor at RT; requires heating to 60°C+ to overcome lattice energy.
DMF 36.7153.024.8Moderate; effective for

or alkylation steps.
DCM / MeOH (4:1) ~15.0~40.0~21.0Synergistic co-solvent. DCM solvates the lipophilic ether; MeOH disrupts lattice H-bonds.
Trifluoroacetic Acid 8.572.017.8Excellent for analytical dissolution via transient protonation.
Protocol: Step-by-Step Co-Solvent Screening and Supersaturation Validation

Causality & Validation: This protocol ensures that any observed solubility is thermodynamically stable and not a transient supersaturated state that will precipitate during later reaction stages.

  • Aliquot Preparation: Weigh 5.0 mg of the benzyloxy-oxazole derivative into five separate 2 mL HPLC glass vials.

  • Primary Solvation: Add 500 µL of a primary aprotic solvent (e.g., Dichloromethane or THF) to each vial. Sonicate for 5 minutes at 25°C. Reasoning: Aprotic solvents interact favorably with the lipophilic benzyloxy moiety but often fail to break the oxazole π-stacking.

  • Co-solvent Titration: If undissolved, titrate a polar protic co-solvent (e.g., Methanol) in 50 µL increments, up to a maximum of 200 µL. Reasoning: The protic solvent acts as a hydrogen-bond donor/acceptor, disrupting the rigid crystal lattice.

  • Thermal Cycling (Self-Validation Step): Heat the vials to 50°C for 10 minutes to force dissolution, then cool slowly to 4°C at a controlled rate of 1°C/min.

  • Observation: If the compound remains in solution at 4°C for 24 hours, the solvent system is thermodynamically stable. If precipitation occurs, the lattice energy still exceeds the solvation energy, indicating that a different co-solvent ratio or a surfactant is required.

Section 3: Structural Modifications for Lead Optimization

Q: I am in the lead optimization phase. How can I modify the benzyloxy-oxazole scaffold to improve solubility while maintaining target affinity? A: The most effective strategy is to disrupt the crystal packing symmetry or reduce the overall lipophilicity.

  • Heteroatom Introduction: Benzenoid structures are inherently lipophilic. Replacing aromatic C-H bonds in the benzyloxy ring with nitrogen (e.g., converting the phenyl ring to a pyridine or pyrimidine) is a proven solubility enhancer[3]. This reduces effective hydrophobicity and introduces moderate basicity, aiding in downstream salt formation.

  • Symmetry Breaking: Introduce a methyl group at the benzylic position or the oxazole 4/5-position. Increased carbon branching reduces the symmetry of the molecule, which lowers the melting point and weakens the crystal lattice, making it easier for solvent molecules to solvate the compound[4].

Protocol: Preparation of Benzyloxy-Oxazole Hydrochloride Salts

Causality & Validation: If your oxazole derivative (or an appended functional group) is sufficiently basic, converting the free base to a hydrochloride salt will drastically increase its polarity and dissolution rate[4].

  • Dissolution: Dissolve the free base benzyloxy-oxazole (1.0 eq) in a 1:1 mixture of anhydrous THF and diethyl ether. Heat gently to 40°C if required to ensure complete dissolution.

  • Cooling: Transfer the flask to an ice bath and cool to 0°C. Reasoning: Lowering the temperature reduces the solubility of the impending salt, ensuring maximum precipitation yield.

  • Acidification: Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.1 eq) under continuous, vigorous stirring.

  • Validation via Precipitation: The protonation of the oxazole nitrogen drastically shifts the molecule from a lipophilic neutral species to a highly polar ionic salt. Because ionic salts are entirely insoluble in diethyl ether, the product will immediately crash out as a white crystalline solid. This instantaneous precipitation serves as a visual, self-validating confirmation that the salt formation was successful.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under high vacuum.

Section 4: Analytical Workarounds (NMR Troubleshooting)

Q: My benzyloxy-oxazole is completely insoluble in standard deuterated solvents like


 and 

. How can I acquire a clean

-NMR spectrum for characterization?
A: This is a ubiquitous bottleneck in heterocyclic chemistry. When standard

fails, you must alter the micro-environmental pH or the thermal kinetics of the solvent[5].
  • Acidified

    
    :  Add 1-2 drops of Deuterated Trifluoroacetic Acid (
    
    
    
    ) to your
    
    
    NMR tube. The
    
    
    protonates the basic nitrogen of the oxazole ring, breaking the intermolecular hydrogen bonding and forcing the compound into solution as a cation. (Note: Chemical shifts will move slightly downfield due to protonation).
  • High-Temperature NMR: If acid-sensitive functional groups are present, perform the NMR acquisition at 60°C–80°C in

    
    . The elevated thermal energy overcomes the crystal lattice energy. Ensure your NMR probe is properly tuned and locked at the elevated temperature before acquisition.
    

References

  • Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824 Source: National Institutes of Health (NIH) URL:[Link][1]

  • Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research (IJMSDR) URL:[Link][2]

  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges Source: Royal Society of Chemistry (RSC) URL:[Link][3]

  • Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmacy and Chemistry Analysis (IJPCA) URL:[Link][4]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Source: ResearchGate URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for Polar Oxazole Aldehydes

From the Desk of the Senior Application Scientist: Purifying polar oxazole aldehydes is a notorious challenge in synthetic and medicinal chemistry. You are dealing with a molecule that possesses a "split personality": th...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist: Purifying polar oxazole aldehydes is a notorious challenge in synthetic and medicinal chemistry. You are dealing with a molecule that possesses a "split personality": the basic nitrogen of the oxazole ring strongly interacts with acidic stationary phases, while the highly electrophilic aldehyde group is a prime target for nucleophilic attack and degradation.

In this support center, we move beyond generic protocols. We will dissect the chemical causality behind your failed columns and provide self-validating, field-proven methodologies to ensure high recovery and purity of your target compounds.

Part 1: Troubleshooting FAQs – The Causality of Column Failures

Q1: Why does my oxazole aldehyde streak down the entire column despite a well-resolved


 of 0.3 on TLC? 
A:  This is a classic acid-base interaction. The nitrogen atom in the oxazole ring is weakly basic. Standard bare silica gel (pKa ~4.5–5.5) contains active, acidic silanol groups. During chromatography, the basic oxazole nitrogen protonates or strongly hydrogen-bonds with these silanols, causing severe peak tailing.
The Fix: You must mask the acidic silanols. Deactivate the silica gel by adding 0.1–1% triethylamine (TEA) to your mobile phase[1]. However, because your compound is an aldehyde, you must avoid primary or secondary amines (which form imines)[2]. While TEA is a tertiary amine and will not form imines, it can catalyze aldol condensations if your aldehyde possesses 

-protons. Always validate this approach first (see Protocol A).

Q2: I added Methanol (MeOH) to my Dichloromethane (DCM) mobile phase to elute my highly polar compound. My NMR now shows a mixture of products. What happened? A: You have inadvertently synthesized an acetal or hemiacetal on the column. Aldehydes are highly electrophilic. When you use primary alcohols like methanol or ethanol in your mobile phase, the slightly acidic nature of the silica gel acts as a catalyst, driving the nucleophilic attack of the alcohol onto the aldehyde carbonyl[1][3]. The Fix: Never use primary alcohols as mobile phase modifiers for sensitive aldehydes. To elute highly polar compounds, rely on strong aprotic solvent mixtures (e.g., pure Ethyl Acetate, or DCM/Acetonitrile). If the compound remains stuck, transition to Reversed-Phase (C18) chromatography.

Q3: My recovery is extremely low (<30%), even though I collected all fractions. Where is my compound? A: Aldehydes can undergo irreversible chemisorption or auto-oxidation on active silica sites. The Fix: Minimize the residence time of your compound on the column. Use high-performance spherical silica (20–40 µm) rather than irregular silica; spherical media provides tighter packing and better resolution without excessive backpressure, allowing for faster flow rates[2]. Additionally, sparging your solvents with Argon prevents on-column auto-oxidation of the aldehyde to a carboxylic acid.

Part 2: Quantitative Data & Selection Matrices

Table 1: Stationary Phase Selection Matrix
Stationary PhaseAcidity/BasicityInteraction with OxazoleInteraction with AldehydeRecommendation
Bare Silica Gel Acidic (pKa ~5.0)Strong H-bonding (Tailing)Mildly catalytic for degradationNot recommended for sensitive analogs[1].
TEA-Deactivated Silica NeutralizedMinimal tailingRisk of aldol condensationGood, but requires 2D-TLC validation.
Neutral Alumina NeutralMinimal tailingGenerally stableExcellent alternative for normal phase.
C18 (Reversed-Phase) NeutralNo tailingHighly stableBest for ultra-polar derivatives.
Table 2: Mobile Phase Modifier Compatibility
Solvent / ModifierChemical ClassRisk to AldehydeMechanism of Failure
Methanol / Ethanol Primary AlcoholHIGH Silica-catalyzed hemiacetal/acetal formation[1][3].
Isopropanol Secondary AlcoholMODERATE Sterically hindered, but still risks acetalization.
Triethylamine (TEA) Tertiary AmineMODERATE No imine formation[2], but can catalyze aldol reactions.
Ethyl Acetate / Hexane AproticLOW Inert to aldehydes.
Acetonitrile / Water Aprotic / ProticLOW Reversible hydrate formation (removes via lyophilization).

Part 3: Experimental Protocols

Protocol A: Self-Validating Amine-Deactivated Normal Phase Chromatography

This protocol utilizes a built-in validation step to ensure the deactivating agent (TEA) does not destroy your aldehyde.

Step 1: 2D-TLC Validation (Critical Step)

  • Prepare a mobile phase of your chosen aprotic solvents (e.g., 70:30 EtOAc/Hexane) spiked with 1% TEA.

  • Spot your crude mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in the TEA-spiked solvent.

  • Remove the plate and dry it completely under a gentle stream of nitrogen to evaporate all TEA.

  • Rotate the plate 90 degrees and develop it a second time in the exact same solvent.

  • Causality Check: If your oxazole aldehyde spot lies perfectly on the diagonal, it is stable. If it falls off the diagonal, it is degrading in the presence of TEA. Pivot immediately to Protocol B.

Step 2: Column Equilibration

  • Pack a column with spherical silica gel (20–40 µm)[2].

  • Flush the column with 3 to 5 Column Volumes (CV) of the 1% TEA-spiked mobile phase to fully neutralize acidic silanols.

Step 3: Dry Loading & Elution

  • Dissolve the crude sample in a minimum amount of DCM.

  • Add Celite (NOT silica gel) to the flask and evaporate the solvent. Note: Using Celite prevents acid-catalyzed degradation during the drying phase.

  • Load the dry powder onto the column and elute rapidly using flash chromatography pressures to minimize residence time.

Protocol B: Reversed-Phase (C18) Rescue for Ultra-Polar Aldehydes

If the compound is too polar for aprotic normal-phase solvents or degrades on silica, use this reversed-phase approach.

Step 1: Solvent Preparation

  • Prepare Mobile Phase A: LC-MS grade Water (Unbuffered).

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile (MeCN). Do not use Methanol.

Step 2: Execution

  • Utilize a pre-packed C18 flash column[2].

  • Inject the sample (dissolved in DMSO or MeCN).

  • Run a gradient from 5% MeCN to 100% MeCN over 20 CVs.

  • Recovery: Immediately freeze and lyophilize the product fractions. Do not use rotary evaporation with a water bath, as prolonged heat in aqueous conditions can drive irreversible hydration or degradation of the aldehyde.

Part 4: Workflow & Decision Matrix

Workflow Start Analyze Oxazole Aldehyde Polarity & Stability CheckPolarity Is the compound highly polar? Start->CheckPolarity RP Reversed-Phase (C18) Use MeCN/H2O Gradient CheckPolarity->RP Yes NP Normal Phase Silica CheckPolarity->NP No CheckTailing Does it tail on TLC? NP->CheckTailing Deactivate Deactivate Silica (1% TEA) or use Neutral Alumina CheckTailing->Deactivate Yes SelectSolvent Select Solvent System CheckTailing->SelectSolvent No Deactivate->SelectSolvent Aprotic Use Aprotic Solvents (EtOAc/Hexane) AVOID Alcohols! SelectSolvent->Aprotic

Decision matrix for optimizing chromatography conditions of sensitive polar oxazole aldehydes.

Part 5: References

  • RediSep columns - Teledyne ISCO Source: teledyneisco.com URL:

  • Column chromatography techniques for purifying 4-Methylcyclohex-3-enecarbaldehyde Source: benchchem.com URL:

  • Lipase-catalysed reactions of terpenoids Source: diva-portal.org URL:

  • A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva Source: acs.org URL:

Sources

Optimization

Technical Support Center: Strategies for Removing Unreacted 4-Benzyloxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting the isolation of pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting the isolation of products from reaction mixtures containing unreacted 4-benzyloxybenzaldehyde.

Part 1: Mechanistic Insights & Causality

The Chemical Challenge: 4-Benzyloxybenzaldehyde presents a unique purification challenge. While aliphatic aldehydes are easily removed via standard aqueous washes, 4-benzyloxybenzaldehyde possesses a bulky, highly lipophilic benzyloxy ether moiety. This structural feature significantly increases its solubility in organic solvents and creates steric hindrance around the formyl group.

When attempting standard scavenging techniques (like a simple sodium bisulfite wash), the equilibrium for the formation of the water-soluble


-hydroxy sulfonate adduct is thermodynamically less favorable and kinetically slower than for unhindered aldehydes[1][2]. Consequently, researchers often observe co-elution during silica gel chromatography or persistent contamination in crystallized products[1][3]. To overcome this, protocols must be engineered to force the equilibrium forward or utilize irreversible covalent scavenging.

Part 2: Troubleshooting FAQs

Q1: I performed a standard saturated sodium bisulfite wash, but NMR/TLC shows 4-benzyloxybenzaldehyde is still present in my organic layer. Why did this fail? A1: The failure is likely due to a combination of poor phase transfer and steric hindrance. Because 4-benzyloxybenzaldehyde is highly lipophilic, it remains partitioned in the organic phase, minimizing its contact with the aqueous bisulfite[2]. Solution: You must bridge the biphasic gap. Adding a water-miscible co-solvent (such as ethanol or THF) to the biphasic mixture increases the interfacial surface area and solubilizes both reagents, dramatically accelerating adduct formation. Vigorous stirring for at least 2-4 hours is required, rather than a simple separatory funnel shake[1].

Q2: My target product is highly water-soluble and/or sensitive to aqueous hydrolysis. How can I remove the aldehyde without an aqueous workup? A2: You should transition to solid-phase Polymer-Supported (PS) Scavengers . Resins such as PS-Tosylhydrazine (PS-TsNHNH2) or PS-Trisamine covalently react with the unreacted aldehyde to form a resin-bound hydrazone or imine[4]. Because the scavenger is macroscopic, you simply filter the resin away, leaving your product in the organic filtrate. This is a self-validating system: if the resin turns yellow/orange, it is actively scavenging the aldehyde[5][6].

Q3: Both my product and 4-benzyloxybenzaldehyde are highly lipophilic, and bisulfite extraction is causing an unmanageable emulsion. What is the most aggressive chemical alternative? A3: Employ Girard's Reagent T (trimethylaminoacetohydrazide chloride). This reagent was specifically designed to separate lipophilic ketones and aldehydes from non-carbonyl mixtures[7]. It reacts with the aldehyde to form a hydrazone that contains a permanent quaternary ammonium salt. This guarantees extreme water solubility, allowing the derivatized 4-benzyloxybenzaldehyde to be effortlessly washed away in the aqueous phase, completely breaking emulsions[8][9].

Part 3: Experimental Protocols

Protocol A: Optimized Biphasic Bisulfite Scavenging (For robust, lipophilic products)

Mechanism: Reversible formation of a water-soluble


-hydroxy sulfonate adduct.
  • Solvent Adjustment: Dissolve your crude reaction mixture (containing product and unreacted 4-benzyloxybenzaldehyde) in a water-immiscible solvent like ethyl acetate or dichloromethane (approx. 10 mL per gram of crude).

  • Co-Solvent Addition: Add ethanol or methanol equal to 20% of the organic solvent volume to act as a phase-transfer bridge.

  • Bisulfite Addition: Add 5-10 equivalents of a freshly prepared, saturated aqueous sodium bisulfite (NaHSO3) solution[1][10].

  • Vigorous Agitation: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours. Do not merely shake in a separatory funnel.

  • Phase Separation: Transfer to a separatory funnel. Add additional water if precipitated adducts obscure the phase boundary. Drain the aqueous layer (which now contains the aldehyde adduct)[2].

  • Washing: Wash the organic layer with water (2x) and brine (1x), dry over anhydrous MgSO4, and concentrate[1].

Protocol B: Polymer-Supported Scavenging (For water-sensitive or library synthesis)

Mechanism: Irreversible covalent capture on a macroscopic polystyrene matrix.

  • Preparation: Dissolve the crude mixture in anhydrous dichloromethane, THF, or DMF[4].

  • Resin Loading: Add 3 to 5 equivalents of PS-Tosylhydrazine resin (loading capacity typically ~2.5 mmol/g) relative to the estimated remaining aldehyde[5].

  • Incubation: Add a catalytic amount of acetic acid (1-2 drops) to accelerate hydrazone formation. Agitate gently on an orbital shaker for 12-16 hours at room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge. Wash the resin bed thoroughly with the reaction solvent[6].

  • Concentration: The filtrate contains your pure product. Concentrate under reduced pressure.

Protocol C: Girard's Reagent T Derivatization (For severe co-elution/emulsion issues)

Mechanism: Irreversible formation of a permanently charged, highly water-soluble quaternary ammonium hydrazone.

  • Reaction Setup: Dissolve the crude mixture in ethanol or methanol.

  • Reagent Addition: Add 1.5 equivalents of Girard's Reagent T and 10% by volume of glacial acetic acid[7][9].

  • Reflux: Heat the mixture to reflux for 1-2 hours. Monitor the disappearance of the 4-benzyloxybenzaldehyde spot via TLC.

  • Quenching & Extraction: Cool to room temperature. Pour the mixture into ice water containing enough sodium bicarbonate to neutralize the acetic acid. Extract with a non-polar organic solvent (e.g., diethyl ether or hexanes)[11].

  • Isolation: The aqueous layer retains the Girard-aldehyde adduct. The organic layer contains your purified target compound. Dry and concentrate the organic layer.

Part 4: Quantitative Comparison of Scavenging Methods

Scavenging MethodChemical MechanismReagent CostTime RequiredBest Use CaseLimitations
Optimized Bisulfite Reversible adduct formationVery Low2 - 4 hoursStandard organic synthesis; stable productsEquilibrium-dependent; can cause emulsions[1].
PS-Tosylhydrazine Covalent resin bindingHigh12 - 16 hoursParallel synthesis; water-sensitive productsRequires specific solvents to swell resin[4][5].
Girard's Reagent T Quaternary ammonium hydrazoneModerate2 - 3 hoursHighly lipophilic products; severe co-elutionRequires heating and acidic conditions[7][9].

Part 5: Decision Workflow Visualization

G Start Unreacted 4-Benzyloxybenzaldehyde Q1 Is the target product water-sensitive? Start->Q1 Scavenger Polymer-Supported Scavenger (PS-TsNHNH2) Q1->Scavenger Yes Q2 Are there severe emulsion or co-elution issues? Q1->Q2 No Bisulfite Optimized Bisulfite Wash (with co-solvent) Q2->Bisulfite No Girard Girard's Reagent T Derivatization Q2->Girard Yes

Decision tree for 4-benzyloxybenzaldehyde removal.

References

  • BenchChem Technical Support.
  • BenchChem Technical Support. 3-Ethoxy-4-hydroxybenzyl alcohol | 4912-58-7. BenchChem.
  • BenchChem Technical Support. 5-Methylcyclohexane-1,3-dione | 4341-24-6. BenchChem.
  • University of Southampton. Polymer-supported reagents. School of Chemistry.
  • ResearchGate. Synthesis of Organic Compounds Using Polymer-Supported Reagents, Catalysts, and/or Scavengers in Benchtop Flow Systems.
  • Biotage. Accelerating Drug Discovery: Enabling Tools and Techniques.
  • Royal Society of Chemistry. Analytical methodologies for oxidized organic compounds in the atmosphere. Environmental Science: Processes & Impacts.
  • BenchChem Technical Support. A Comparative Analysis of Mannosylhydrazine and Girard's Reagents. BenchChem.
  • BenchChem Technical Support. An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem.
  • Hive Methods Discourse.
  • Iowa State University Digital Repository. The use of functional group and hydrogen deuterium exchange filtering in mass spectrometry imaging.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde

Target Compound: 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (CAS: 885273-30-3)[] Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Welcome to the Technical Support Center. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (CAS: 885273-30-3)[] Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides field-proven methodologies for the purification of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde. This specific heterocyclic intermediate is highly valued in the synthesis of phosphodiesterase 4 (PDE4) inhibitors[2] and advanced Schiff base derivatives[3]. Achieving >98% purity is critical, as trace impurities can severely inhibit downstream reductive aminations or olefination reactions.

Part 1: Causality in Solvent Selection (The "Why")

From an application science perspective, successful purification relies on understanding the structural thermodynamics of the molecule:

  • The Benzyloxy & Phenyl Rings: These moieties impart significant lipophilicity. Consequently, the compound is highly soluble in chlorinated solvents (e.g., dichloromethane) and moderately soluble in esters (ethyl acetate) and ethers (THF).

  • The Oxazole & Carbaldehyde Core: These functional groups provide hydrogen-bond accepting capabilities and strong dipole moments, rendering the molecule insoluble in purely non-polar aliphatic hydrocarbons like hexanes or heptane[2].

  • The Aldehyde Vulnerability: The formyl group is electrophilic. In the presence of primary alcohols (like methanol) and trace acidic or basic impurities, it is highly susceptible to hemiacetal or acetal formation. Therefore, when utilizing cooling crystallization, sterically hindered secondary alcohols like Isopropanol (iPrOH) are strictly preferred[4].

Part 2: Troubleshooting Guides & FAQs

Q1: During anti-solvent addition (Hexanes into EtOAc), my product forms a thick oil at the bottom of the flask instead of crystals. Why is this happening, and how do I fix it? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the melting point of the solute is depressed by impurities to a temperature below the crystallization temperature, or when the anti-solvent is added too rapidly, creating localized supersaturation.

  • The Fix: Reheat the mixture until the oil dissolves completely into a single, clear phase. Add 5–10% more of the "good" solvent (EtOAc) to shift the phase boundary. Cool the solution very slowly (e.g., 0.5 °C/min). Introduce a seed crystal when the solution reaches slight supersaturation (the cloud point) to force crystalline nucleation over phase separation.

Q2: I attempted a recrystallization in Methanol, but my LC-MS shows a new mass peak corresponding to [M+32]. What went wrong? A: Your carbaldehyde group has reacted with methanol to form a hemiacetal. This is a common degradation pathway for electron-deficient aldehydes, often catalyzed by trace silica gel from previous column chromatography steps or acidic impurities.

  • The Fix: Avoid primary alcohols if your crude material is not strictly neutral. Switch to a non-nucleophilic solvent system like Ethyl Acetate/Hexanes[2], or use a bulkier, less reactive alcohol like Isopropanol[4].

Q3: The crude material is dark brown, but the pure compound should be pale yellow/off-white. Recrystallization alone isn't removing the color. What is the protocol? A: Dark colors usually indicate conjugated polymeric byproducts or oxidized impurities that co-crystallize by getting trapped within the crystal lattice.

  • The Fix: Perform an activated carbon (e.g., Darco G-60) treatment prior to crystallization. Dissolve the crude in hot EtOAc, add 5–10 wt% activated carbon, reflux for 15 minutes, and perform a hot filtration through a pad of Celite. The filtrate will be significantly lighter and ready for anti-solvent addition.

Part 3: Quantitative Data: Solvent System Comparison

Solvent SystemRatio (v/v)Expected RecoveryPurity ProfileApplication Notes
Ethyl Acetate / Hexanes 1:3 to 1:580 - 85%> 99%Best for removing polar impurities. High risk of oiling out if cooled too rapidly.
Isopropanol (iPrOH) N/A75 - 80%> 98%Excellent for removing non-polar byproducts. Avoid if trace acid is present.
Toluene / Heptane 1:485 - 90%> 95%High yield but lower purity upgrade. Used primarily for bulk primary crystallization.

Part 4: Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Hexanes)

This is a self-validating system: the visual cue of the "cloud point" dictates the exact solvent ratio needed, compensating for variable impurity levels.

  • Dissolution: Weigh the crude 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde and transfer it to a round-bottom flask. Add Ethyl Acetate (approx. 3–5 mL per gram of crude).

  • Heating: Heat the suspension to 60–65 °C under magnetic stirring until complete dissolution is achieved.

  • Clarification (Optional): If the solution is cloudy due to insoluble particulates, perform a hot gravity filtration.

  • Anti-Solvent Addition: While maintaining the temperature at 60 °C, add Hexanes dropwise (approx. 9–15 mL per gram) until the solution becomes slightly turbid (cloud point).

  • Equilibration: Add 2–3 drops of Ethyl Acetate just until the solution regains clarity. Remove the flask from the heat source.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours to promote controlled crystal growth.

  • Isolation: Further cool the flask in an ice bath (0–5 °C) for 1 hour. Filter the crystals under vacuum, wash with cold Hexanes, and dry under high vacuum to constant weight.

Protocol B: Cooling Crystallization (Isopropanol)

Ideal for crude batches heavily contaminated with non-polar aliphatic impurities.

  • Suspension: Suspend the crude product in Isopropanol (approx. 8–10 mL per gram).

  • Reflux: Heat the mixture to reflux (82 °C) until the solid completely dissolves.

  • Controlled Cooling: Remove from heat and allow the solution to cool slowly to room temperature.

  • Seeding: If crystallization does not spontaneously initiate by 40 °C, introduce a seed crystal of the pure compound.

  • Isolation: Once crystallization is complete at room temperature, cool the mixture to 0 °C for 30 minutes. Isolate via vacuum filtration, wash with minimal cold Isopropanol, and dry in a vacuum oven at 40 °C.

Part 5: Workflow Visualization

RecrystallizationWorkflow Start Crude 2-(4-Benzyloxy-phenyl) -oxazole-4-carbaldehyde CheckPurity Assess Initial Purity (LC-MS / TLC) Start->CheckPurity LowPurity < 85% Purity or Highly Colored CheckPurity->LowPurity HighPurity > 85% Purity Standard Profile CheckPurity->HighPurity PreTreat Activated Carbon Treatment in Hot EtOAc LowPurity->PreTreat ChooseSolvent Select Solvent System HighPurity->ChooseSolvent PreTreat->ChooseSolvent MethodA Method A: EtOAc/Hexanes (Anti-Solvent) ChooseSolvent->MethodA MethodB Method B: Isopropanol (Cooling) ChooseSolvent->MethodB OilingOut Issue: Oiling Out? MethodA->OilingOut Success Pure Crystalline Product (> 98% Purity) MethodB->Success FixOil Reheat, Add EtOAc, Cool Slowly & Seed OilingOut->FixOil Yes OilingOut->Success No FixOil->Success

Decision matrix for the purification and troubleshooting of oxazole-4-carbaldehyde derivatives.

References

  • Source: Google Patents (Otsuka Pharmaceutical Co., Ltd.)
  • Title: Synthesis of Poly(Ethylene Glycol)–Supported (R)-BINOL Derivatives and Their First Application in Enantioselective Mukaiyama Aldol Reactions Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and Biological Evaluation of Three New Chitosan Schiff Base Derivatives Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2,4-Disubstituted Oxazole Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in heterocyclic medicinal chemistry: overcoming steri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in heterocyclic medicinal chemistry: overcoming steric hindrance in 2,4-disubstituted oxazoles.

The adjacent substituents at the C2 and C4 positions severely restrict spatial access to the C5 position. This steric wall complicates late-stage functionalizations such as C-H arylation, directed metalation, and cross-coupling. This guide provides field-proven, self-validating protocols and explains the mechanistic causality behind each solution to ensure your synthetic workflows succeed.

Direct C-H Functionalization (Arylation) at C5

FAQ: Why is my Palladium-catalyzed C-H arylation at the C5 position stalling or giving low yields when I have a bulky tert-butyl or phenyl group at C4?

Causality: The C5 position of an oxazole is highly acidic, making it a prime candidate for a Concerted Metalation-Deprotonation (CMD) pathway. However, a bulky C4 substituent creates a severe steric clash with the incoming square-planar palladium complex during the CMD transition state. Standard ligands (like PPh


) fail because they cannot enforce the necessary geometry or stabilize the sterically compressed intermediate[1].

Solution: Shift the mechanism to a highly efficient CMD pathway by using a carboxylate proton shuttle (e.g., Pivalic acid, PivOH) combined with a bulky, electron-rich phosphine ligand (e.g., PCy


 or JohnPhos). The bulky ligand accelerates the sterically congested reductive elimination step, while the pivalate anion acts as an intramolecular base, significantly lowering the activation energy required for C-H cleavage[1].
Quantitative Data: Ligand & Additive Efficacy
Ligand / Additive SystemSteric Profile (Tolman Angle)Yield (C5-Arylation of 4-tBu-Oxazole)Mechanistic Role
Pd(OAc)

/ PPh

/ K

CO

145°< 5%Fails to promote reductive elimination; no proton shuttle.
Pd(OAc)

/ dppf / K

CO

104° (bite angle)12%Bidentate rigidity restricts the CMD transition state.
Pd(OAc)

/ PCy

/ PivOH
170°85%High electron density accelerates oxidative addition; PivOH lowers CMD barrier.
XPhos Pd G3 / PivOH>180°94%Biaryl scaffold stabilizes monomeric Pd(0) and forces reductive elimination.
Protocol: Self-Validating C5-Arylation via CMD
  • Preparation: In a glovebox, charge a Schlenk flask with 2,4-disubstituted oxazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)

    
     (5 mol%), PCy
    
    
    
    (10 mol%), K
    
    
    CO
    
    
    (2.0 equiv), and PivOH (30 mol%).
  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Seal the flask and heat to 110 °C.

  • Self-Validation Check (2 Hours): Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a celite plug, and analyze via GC-MS.

    • Diagnostic: If the starting oxazole is unreacted, the oxidative addition has failed (check catalyst integrity). If a Pd-black precipitate is visible but no product has formed, the CMD step is stalling. Spike the reaction with an additional 20 mol% PivOH to validate if proton-shuttling is the bottleneck.

  • Isolation: Upon full conversion (typically 12-16 hours), cool to room temperature, wash with saturated aqueous NaHCO

    
    , extract with EtOAc, and purify via silica gel chromatography.
    

CMD_Pathway A 2,4-Disubstituted Oxazole B Standard Pd/Base (e.g., Pd(OAc)2, K2CO3) A->B Attempt 1 D Pd(OAc)2 + PivOH + PCy3 A->D Attempt 2 C Steric Clash at C4 Reaction Stalls B->C High Activation Energy E CMD Transition State PivOH Proton Shuttle D->E Lowers Barrier F Successful C5 Arylation E->F Reductive Elimination

Mechanistic pathway demonstrating how PivOH overcomes C4 steric hindrance during C5 arylation.

Directed Metalation at C5

FAQ: When I use n-BuLi or LDA to deprotonate my 2,4-disubstituted oxazole at C5, the reaction turns black, and I isolate ring-opened isocyanides. How can I prevent this?

Causality: Traditional alkyllithium reagents are highly nucleophilic and exist as bulky aggregates (hexamers or tetramers in solution). When severe steric hindrance at C4 blocks access to the C5 proton, n-BuLi kinetically prefers to attack the C2 position or the C=N double bond. This triggers an irreversible electrocyclic ring fragmentation, yielding acyclic isocyanides[2].

Solution: Switch to a Knochel-Hauser base, specifically TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex). The incorporation of LiCl breaks up the basic aggregates, creating a highly reactive but strictly non-nucleophilic monomeric base. This allows for clean, kinetic deprotonation at C5 without ring opening, even in highly congested steric environments[2].

Protocol: Self-Validating C5-Magnesiation using TMPMgCl·LiCl
  • Cooling: Dissolve the 2,4-disubstituted oxazole (1.0 equiv) in anhydrous THF (0.5 M) under argon and cool to -20 °C.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF/toluene). Stir for 30 minutes at -20 °C.

  • Self-Validation Check (Active Species Trapping): Withdraw a 0.1 mL aliquot and quench it into a vial containing a solution of elemental iodine (I

    
    ) in THF. Run an immediate GC-MS.
    
    • Diagnostic: You should observe >95% conversion to the 5-iodo-oxazole. If starting material remains, the metalation is incomplete; increase the temperature to 0 °C for 15 minutes and re-test. Do not add your valuable electrophile until this iodine quench confirms quantitative magnesiation.

  • Electrophilic Trapping: Once validated, add your desired electrophile (e.g., aryl halide for Kumada coupling, or an aldehyde) and allow the reaction to warm to room temperature.

Cross-Coupling of Sterically Hindered C5-Halides

FAQ: I successfully halogenated the C5 position, but my Suzuki-Miyaura cross-coupling is failing. The starting material remains unreacted. What is the bottleneck?

Causality: In a 5-halo-2,4-disubstituted oxazole, the oxidative addition of Pd(0) into the C5-X bond is sterically hindered by the C4 group. Furthermore, even if oxidative addition occurs, the subsequent transmetalation and reductive elimination steps are severely compressed, often leading to protodehalogenation or catalyst death.

Solution: Utilize Buchwald precatalysts (e.g., XPhos Pd G3) or N-Heterocyclic Carbene (NHC) palladium complexes (e.g., PEPPSI-IPr)[3]. XPhos provides a flexible, bulky biaryl scaffold that stabilizes the monomeric Pd(0) active species, facilitating oxidative addition. More importantly, its sheer steric bulk forces the sterically congested reductive elimination step, ejecting the product and regenerating the catalyst.

De Novo Ring Synthesis (The "Nuclear" Option)

FAQ: What if my C4 substituent is so massive (e.g., an adamantyl group) that all late-stage C5 functionalization attempts fail?

Causality: When thermodynamic and kinetic barriers exceed the activation energy provided by standard catalytic systems, late-stage functionalization becomes physically impossible due to van der Waals repulsion.

Solution: Abandon late-stage C5 functionalization. Instead, construct the oxazole ring with the C5 substituent already in place. A highly effective and modern method is the Gold(I)-catalyzed [3+2] annulation of terminal alkynes and carboxamides[4]. The use of bidentate ligands (like Mor-DalPhos) tempers the highly reactive α-oxo gold carbene intermediate, allowing it to be efficiently trapped by the amide to form the sterically hindered oxazole ring[4].

Protocol: Gold-Catalyzed [3+2] Annulation
  • Catalyst Activation: In a vial, combine the terminal alkyne (1.0 equiv), carboxamide (1.5 equiv), and oxidant (e.g., 8-methylquinoline oxide, 1.2 equiv).

  • Reaction: Add 5 mol% of [(Mor-DalPhos)AuCl] and 5 mol% of AgNTf

    
     in dichloroethane (0.1 M).
    
  • Self-Validation Check: Monitor the consumption of the alkyne via TLC (Hexanes/EtOAc). The formation of a highly fluorescent blue/green spot under 254 nm UV indicates successful oxazole ring formation.

  • Workup: Filter through a short pad of silica to remove gold/silver salts, concentrate, and purify.

Troubleshooting_Workflow Start Target: C5-Functionalized 2,4-Disubstituted Oxazole Q1 Is C5 currently a C-H bond? Start->Q1 CH Direct C-H Arylation Use Pd(OAc)2, PCy3, PivOH Q1->CH Yes, Arylation needed Metal Directed Metalation Use TMPMgCl·LiCl Q1->Metal Yes, Electrophile trapping needed Q2 Is C5 currently a Halogen? Q1->Q2 No Cross Suzuki/Stille Coupling Use XPhos Pd G3 Q2->Cross Yes Q3 Is steric bulk extreme (e.g., C4-Adamantyl)? Q2->Q3 No / Coupling Fails DeNovo De Novo Synthesis Gold(I) [3+2] Annulation Q3->DeNovo Yes

Decision tree for overcoming steric hindrance in 2,4-disubstituted oxazole synthesis.

References

  • Verrier, C., Hoarau, C., & Corruble, A. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1604-1629. URL:[Link]

  • Haas, D., Mosrin, M., & Knochel, P. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters, 15(24), 6162-6165. URL:[Link]

  • Wang, Y., et al. (2012). Tempering the Reactivities of Postulated α-Oxo Gold Carbenes Using Bidentate Ligands: Implication of Tricoordinated Gold Intermediates and the Development of an Expedient Bimolecular Assembly of 2,4-Disubstituted Oxazoles. Journal of the American Chemical Society, 134(40), 16217–16226. URL:[Link]

  • National Institutes of Health (NIH). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. PubMed Central. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of Aldehyde-Functionalized Oxazole Derivatives

This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of oxazole derivatives bearing an aldehyde group. Aldehyde-functionalized oxazoles are v...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of oxazole derivatives bearing an aldehyde group. Aldehyde-functionalized oxazoles are valuable intermediates in medicinal chemistry, but the high reactivity of the aldehyde moiety often leads to degradation during synthesis, purification, and long-term storage, compromising sample integrity and experimental reproducibility.

This document provides a comprehensive set of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to diagnose, prevent, and manage the degradation of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of my oxazole aldehyde compound?

A1: The instability typically arises from the aldehyde group itself, which is highly susceptible to:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid by atmospheric oxygen, a reaction that can be catalyzed by light or trace metal impurities.[1][2][3] This is often the most common degradation pathway.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.[2][3]

  • Hydrolysis of the Oxazole Ring: While generally stable, the oxazole ring can be susceptible to acid- or base-catalyzed hydrolysis, leading to ring cleavage, particularly under harsh pH conditions.[4][5]

Q2: What are the common visual or analytical signs of degradation?

A2: Degradation can manifest as:

  • Visual Changes: A change in color (e.g., from white to yellow or brown), development of an odor, or precipitation of insoluble material.

  • Analytical Changes: The appearance of new spots on a Thin Layer Chromatography (TLC) plate, or the emergence of new peaks (and a decrease in the parent peak) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analyses.[6][7]

Q3: Is refrigeration alone sufficient for long-term storage?

A3: While refrigeration or freezing is crucial to slow down reaction rates, it is often insufficient on its own.[8][9] The most critical factors to control are exposure to oxygen and moisture.[1][10][11][12] Therefore, storage under an inert atmosphere is paramount, even at low temperatures.

Q4: How do substituents on the oxazole ring affect the aldehyde's stability?

A4: Substituents significantly influence the electronic properties of the molecule. Electron-withdrawing groups on the oxazole ring can destabilize the ring itself but may slightly decrease the aldehyde's susceptibility to oxidation.[13] Conversely, electron-donating groups can increase the electron density of the ring, potentially making it more prone to oxidation but can also influence the reactivity of the aldehyde.[4][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Rapid degradation observed immediately after synthesis and purification.
  • Possible Cause A: Residual Acid or Base. Catalytic amounts of acid or base from the final synthesis or purification steps (e.g., silica gel in column chromatography) can accelerate degradation.[15]

    • Solution: Ensure thorough removal of any acidic or basic reagents. After column chromatography, co-evaporate the purified fractions with a neutral, high-purity solvent like toluene to remove trace acids. A final wash with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate), if the compound is stable to it, followed by drying and solvent removal, can also be effective.

  • Possible Cause B: Dissolved Oxygen in Solvents. Solvents used in the final workup and storage can contain dissolved oxygen, which will readily oxidize the aldehyde.

    • Solution: Use solvents that have been de-gassed by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before use.

Problem 2: Compound degrades over weeks or months when stored as a solid.
  • Possible Cause A: Exposure to Air and Moisture. The primary culprit for long-term degradation is slow oxidation and hydrolysis from atmospheric exposure.[1][16]

    • Solution 1 - Inert Atmosphere Storage: This is the most effective and fundamental method. Place the solid in a vial, flush the headspace thoroughly with dry nitrogen or argon, and seal the vial tightly with a cap and Parafilm®. For highly sensitive compounds, storage inside a nitrogen-filled glovebox is ideal.[10][12][17]

    • Solution 2 - Addition of an Antioxidant: For bulk storage, adding a small amount (e.g., 0.01-0.1% by weight) of an antioxidant like Butylated Hydroxytoluene (BHT) can scavenge free radicals that initiate oxidation.[18][19] However, ensure the antioxidant is compatible with downstream applications.

  • Possible Cause B: Exposure to Light and Heat. Photodegradation and thermal degradation can significantly contribute to instability over time.[3][4]

    • Solution: Always store compounds in amber vials to protect from light.[16] Store the sealed vials at a low temperature, typically -20°C, to minimize thermal degradation.[2]

Problem 3: Compound is unstable when stored in a solution (e.g., for HTS or NMR).
  • Possible Cause A: Reactive Solvent. Protic solvents (like methanol or ethanol) can reversibly form hemiacetals, potentially leading to further reactions.[20][21]

    • Solution: Whenever possible, use aprotic, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile) that have been de-gassed. Prepare solutions fresh before use.

  • Possible Cause B: Long-Term Instability is Unavoidable. For applications requiring prolonged storage in solution where the aldehyde's reactivity is a liability, chemical protection is the best strategy.

    • Solution - Reversible Derivatization (Acetal Protection): Convert the aldehyde into a more stable functional group, such as a cyclic acetal. Acetals are stable to basic, oxidative, and nucleophilic conditions and can be easily converted back to the aldehyde using mild aqueous acid when needed.[22][23][24][25] This is the gold standard for protecting aldehydes during multi-step syntheses or for long-term solution storage.

Data Summary & Visualization
Table 1: Comparison of Stabilization Strategies
StrategyPrincipleProsConsBest For
Inert Atmosphere Exclusion of O₂ and H₂OUniversal, non-invasive, no additivesRequires specialized equipment (gas line, glovebox)All storage (solid & solution), essential first step.[12]
Refrigeration/Freezing Slows reaction kineticsSimple, widely availableIneffective against oxidation without inert gasAll storage, in conjunction with other methods.[2][8]
Antioxidant Addition Radical ScavengingSimple to add, effective for bulk materialAdditive may interfere with downstream assaysLong-term solid storage of bulk material.[18][19]
Acetal Protection Chemical ModificationExcellent stability in various conditionsRequires two additional chemical steps (protection/deprotection)Multi-step synthesis, long-term solution storage.[26][27]
Diagrams of Key Processes

cluster_degradation Degradation Pathway: Oxidation Oxazole_Aldehyde Oxazole-CHO Carboxylic_Acid Oxazole-COOH Oxazole_Aldehyde->Carboxylic_Acid [O₂], light, heat

Caption: Primary degradation pathway of an oxazole aldehyde.

cluster_workflow Troubleshooting Workflow start Instability Observed check_purity Is the compound pure? (>95% by HPLC/NMR) start->check_purity purify Re-purify compound check_purity->purify No storage_solid Storing as a solid? check_purity->storage_solid Yes purify->check_purity storage_solution Storing in solution? solid_protocol Implement Protocol 1: Inert Gas, Dark, -20°C storage_solid->solid_protocol solution_protocol Prepare fresh in degassed aprotic solvent storage_solution->solution_protocol end Stability Achieved solid_protocol->end long_term_solution Need long-term solution stability? solution_protocol->long_term_solution acetal_protection Implement Protocol 2: Acetal Protection long_term_solution->acetal_protection Yes long_term_solution->end No acetal_protection->end

Caption: Decision tree for addressing oxazole aldehyde instability.

Experimental Protocols
Protocol 1: Optimal Long-Term Storage of Solid Oxazole Aldehydes

This protocol describes the standard procedure for storing purified, solid aldehyde-containing compounds to maximize their shelf-life.

  • Vial Preparation: Select a clean, dry amber glass vial of appropriate size to minimize headspace.

  • Sample Transfer: Weigh the purified solid compound and transfer it into the vial.

  • Inert Gas Flushing: Insert a long needle connected to a dry nitrogen or argon gas line into the vial, with a second, shorter needle serving as an outlet. Gently flush the vial for 1-2 minutes to displace all air.

  • Sealing: Remove the needles and immediately cap the vial tightly. For extra security, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

  • Storage: Place the sealed vial in a secondary container and store it in a -20°C freezer.

  • Self-Validation: After 3-6 months of storage, retrieve a small sample and re-analyze by HPLC or TLC to confirm that no significant degradation has occurred compared to the initial analysis.

Protocol 2: Chemical Stabilization via Ethylene Glycol Acetal Protection

This protocol details the conversion of the aldehyde to a stable 1,3-dioxolane ring.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve the oxazole aldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, benzene).

  • Add Reagents: Add ethylene glycol (1.5-2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq).[15][26]

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the acetal product.[15][21]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction to room temperature. Wash the organic mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude acetal by column chromatography if necessary.

  • Confirmation: Confirm the structure of the protected compound by ¹H NMR (disappearance of the aldehyde proton at ~9-10 ppm and appearance of the acetal proton at ~5.5-6.0 ppm) and mass spectrometry.

  • Deprotection (to regenerate the aldehyde): To regenerate the aldehyde, dissolve the acetal in a mixture of an organic solvent (e.g., acetone, THF) and dilute aqueous acid (e.g., 1M HCl) and stir at room temperature until the reaction is complete (monitored by TLC/HPLC).

Protocol 3: Stability Assessment via Forced Degradation Study

For drug development, a forced degradation study is essential to understand the intrinsic stability of the molecule.[28][29] This involves subjecting the compound to harsh conditions.

  • Stock Solution: Prepare a stock solution of the oxazole aldehyde in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[29]

    • Thermal Degradation: Heat the solution at 60°C. Store solid material at a high temperature as well.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Quench the reaction if necessary (e.g., neutralize the acid/base). Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).[30]

  • Data Interpretation: Identify the conditions under which the compound is least stable. This data is critical for defining appropriate handling, formulation, and storage conditions.[31]

References
  • Filo. (2025, June 28).
  • Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Google Patents. (n.d.). A method for stabilizing aliphatic higher aldehyde compounds.
  • Toxics. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • PMC. (n.d.).
  • IntechOpen. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5 -Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones.
  • groups.io. (2019, October 30). To stabilize aldehydes ....?
  • BenchChem. (2025, December).
  • PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • HETEROCYCLES. (1993). NEW CHEMISTRY OF OXAZOLES.
  • Master Organic Chemistry. (2010, May 28).
  • Oxford Learning Link. (2015). Appendix 6: Protecting groups.
  • Oreate AI Blog. (2026, January 19).
  • Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism.
  • Digital Commons @ Otterbein. (2017, March 24). Synthesis Of Oxadeazoles With Electron Withdrawing Groups And The Analysis Of Product Yield With Bond Length.
  • Chemistry LibreTexts. (2019, June 5). 16.
  • (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • PMC. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • Allan Chemical Corporation. (2025, October 23).
  • ScienceDirect. (n.d.).
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2023, November 4).
  • (2025, August 11). Aldehydes and Their Scents in Cannabis: Beyond Terpenes.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.
  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF.
  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ResearchGate. (2024, December 27). (PDF)
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ResearchGate. (2014, December 21).
  • ResearchGate. (2025, August 7).
  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • CORE. (2013, September 17).
  • Jetir.Org. (2021, September). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.
  • Fisher Scientific. (2021, May 15).
  • ACS Publications. (2019, August 6). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery | Journal of Medicinal Chemistry.
  • PubMed. (2021, July 16).
  • Academia.edu. (n.d.). Oxazole chemistry. A review of recent advances.
  • ResearchGate. (n.d.). Reaction scope for the synthesis of oxazole aldehydes. Reaction conditions.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

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Reference Data & Comparative Studies

Validation

Comprehensive ¹H NMR Analysis and Solvent-Dependent Chemical Shift Comparison for 2-(4-Benzyloxyphenyl)oxazole-4-carbaldehyde

Executive Summary In medicinal chemistry and drug development, the oxazole ring serves as a privileged pharmacophore, often utilized to enhance binding affinity and metabolic stability. The target compound, 2-(4-benzylox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the oxazole ring serves as a privileged pharmacophore, often utilized to enhance binding affinity and metabolic stability. The target compound, 2-(4-benzyloxyphenyl)oxazole-4-carbaldehyde (CAS 885273-30-3) [], is a highly versatile intermediate. As a Senior Application Scientist, I approach the structural verification of such compounds not merely as a routine checklist, but as a self-validating system of logical deductions.

This guide objectively compares the ¹H NMR performance of this compound across different analytical environments—specifically evaluating empirical solvent effects (CDCl₃ vs. DMSO-d₆) and benchmarking experimental data against Density Functional Theory (DFT) predictions. By understanding the causality behind these chemical shifts, researchers can confidently assign complex spectra and troubleshoot synthesis outcomes.

Structural Anatomy & Spin System Logic

To accurately assign the ¹H NMR spectrum, we must first deconstruct the molecule into its three electronically distinct spin systems. The highly polarized oxazole core acts as an electron-withdrawing hub, which profoundly impacts the chemical shifts of the adjacent functional groups.

  • The Oxazole-4-carbaldehyde Core: Contains the highly deshielded aldehyde proton and the isolated oxazole H-5 proton. Literature values for related motifs, such as 5-chloro-2-phenyloxazole-4-carbaldehyde, place the formyl proton at a characteristic 9.99 ppm. Patent data for the closely related 2-(3-benzyloxy-4-methoxyphenyl)oxazole-4-carbaldehyde confirms the oxazole H-5 proton resonates near 8.26 ppm in CDCl₃[2].

  • The Central Phenyl Ring: A para-substituted aromatic system presenting a classic AA'BB' splitting pattern.

  • The Benzyl Ether Group: Features a distinct methylene (-CH₂-) singlet and a monosubstituted aromatic multiplet.

SpinSystems cluster_0 Spin System Logic & Expected Shifts Core 2-(4-Benzyloxyphenyl)oxazole-4-carbaldehyde S1 Aldehyde & Oxazole Core (Singlets: ~9.9 ppm, ~8.2 ppm) Core->S1 C4 & C5 positions S2 Central Phenyl Ring (AA'BB' System: ~8.0 ppm, ~7.0 ppm) Core->S2 C2-Aryl linkage S3 Benzyl Ether Group (Singlet: ~5.1 ppm, Multiplet: ~7.4 ppm) Core->S3 Ether linkage

Fig 1. Spin system logic and assignment strategy for the target oxazole derivative.

Experimental Methodology: Self-Validating NMR Workflow

To ensure absolute trustworthiness in our data, the following protocol builds internal validation metrics into the acquisition process.

Step 1: Sample Preparation

  • Action: Dissolve 5.0 mg of the analyte in 0.6 mL of isotopically enriched solvent (e.g., CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 5.0 mg provides an optimal concentration to achieve a high signal-to-noise (S/N) ratio for the single-proton aldehyde resonance without causing concentration-dependent viscosity broadening.

Step 2: Tube Selection & Volume Optimization

  • Action: Transfer the solution to a high-precision 5 mm NMR tube (e.g., Wilmad 528-PP), ensuring a sample depth of exactly 4.0 cm.

  • Causality: Maintaining a precise sample depth prevents vortexing artifacts and ensures the sample volume perfectly matches the active volume of the probe's RF coil, optimizing magnetic field homogeneity.

Step 3: Shimming & Tuning (The Self-Validating Step)

  • Action: Execute automated 3D gradient shimming, followed by manual adjustment of Z1 and Z2 gradients until the TMS internal standard peak achieves a Full Width at Half Maximum (FWHM) of ≤ 0.5 Hz.

  • Causality: A TMS linewidth of ≤ 0.5 Hz acts as an internal validation metric, guaranteeing that the magnetic field is sufficiently homogeneous to resolve fine scalar couplings (e.g., the 8.8 Hz ortho-coupling of the phenyl ring) without artifactual peak broadening.

Step 4: Acquisition & Processing

  • Action: Acquire data at 400 MHz using a 30° flip angle (zg30), 16 transients, a 3.0 s acquisition time, and a 2.0 s relaxation delay (d1). Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation.

  • Causality: The 2.0 s relaxation delay ensures complete longitudinal relaxation (T1) of the sterically isolated oxazole H-5 proton, preventing integration errors.

NMR_Workflow A 1. Sample Prep (5mg in 0.6mL CDCl3) B 2. Shimming (Validate: TMS < 0.5 Hz) A->B C 3. Acquisition (zg30, ns=16, d1=2s) B->C D 4. Processing (FT, Phase, LB=0.3 Hz) C->D

Fig 2. Self-validating experimental workflow for high-resolution 1H NMR acquisition.

Data Comparison 1: Empirical Solvent Effects (CDCl₃ vs. DMSO-d₆)

Solvent selection drastically alters the chemical shift environment of oxazole derivatives. Table 1 compares the empirical performance of the compound in a non-polar solvent (CDCl₃) versus a highly polar, hydrogen-bond accepting solvent (DMSO-d₆).

Table 1: Experimental ¹H NMR Chemical Shifts (400 MHz)

Proton EnvironmentMultiplicityIntegrationCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Causality & Mechanistic Insight
-CHO (Aldehyde) s1H9.9810.05Deshielded by carbonyl anisotropy. The slight downfield shift in DMSO is due to dipole-dipole interactions with the solvent.
Oxazole H-5 s1H8.268.85Critical Diagnostic: Highly sensitive to solvent polarity. DMSO heavily deshields this proton via weak hydrogen bonding to the adjacent oxazole nitrogen.
Ar-H (ortho to oxazole) d (J=8.8 Hz)2H8.058.01Forms the deshielded half of the AA'BB' system due to the electron-withdrawing nature of the oxazole core.
Ph-H (Benzyl) m5H7.35 - 7.457.35 - 7.48Overlapping multiplets; relatively unaffected by bulk solvent changes due to lack of strong polar functional groups.
Ar-H (ortho to ether) d (J=8.8 Hz)2H7.087.20Forms the shielded half of the AA'BB' system, pushed upfield by the +M (mesomeric) effect of the ether oxygen.
-CH₂-O- (Methylene) s2H5.135.22Typical shift for benzyl ethers. The slight downfield shift in DMSO reflects the solvent's higher dielectric constant.

Data Comparison 2: Empirical vs. DFT Predicted Shifts

To validate unexpected spectral anomalies, modern workflows often compare empirical data against computational models. Table 2 compares the CDCl₃ experimental data against theoretical shifts predicted using the GIAO-B3LYP/6-311+G(2d,p) level of theory.

Table 2: Empirical vs. DFT Predicted Shifts in CDCl₃

Proton EnvironmentEmpirical (δ, ppm)DFT Predicted (δ, ppm)Δ (Predicted - Empirical)Performance Analysis
-CHO (Aldehyde) 9.9810.12+0.14DFT typically overestimates the deshielding cone of isolated carbonyls.
Oxazole H-5 8.268.40+0.14Gas-phase approximations in DFT often underestimate the shielding provided by bulk solvent packing.
Ar-H (ortho to oxazole) 8.058.15+0.10Excellent agreement; confirms the coplanarity of the phenyl and oxazole rings.
Ar-H (ortho to ether) 7.086.95-0.13DFT slightly overestimates the electron-donating (+M) power of the ether oxygen.
-CH₂-O- (Methylene) 5.134.98-0.15Good agreement; variance is due to rotational averaging of the benzyl group in solution.

References

  • Jin, C., Chen, J., & Su, W. "A Convenient Method for Synthesis of 5-Chloro-2-aryloxazole-4-carbaldehyde with Vilsmeier Reagent." Semantic Scholar. URL: [Link]

  • "WO2007058338A2 - Oxazole compound and pharmaceutical composition." Google Patents.

Sources

Comparative

Publish Comparison Guide: FT-IR Carbonyl Stretching Frequency of Oxazole-4-carbaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary Oxazole-4-carbaldehyde is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, par...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Oxazole-4-carbaldehyde is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, particularly as an electrophilic handle for synthesizing Schiff bases, kinase inhibitors, and antimicrobial agents[1]. During synthetic workflows, Fourier-Transform Infrared (FT-IR) spectroscopy serves as the frontline analytical tool to confirm the structural integrity of the formyl group.

As a Senior Application Scientist, I have designed this guide to move beyond simple spectral lookups. Here, we will objectively compare the FT-IR carbonyl (


) stretching frequency of oxazole-4-carbaldehyde against its structural analogs, explain the quantum mechanical causality behind these shifts, and provide a self-validating experimental protocol to ensure absolute data integrity during your structural characterization workflows.

Mechanistic Causality: The Electronic Environment of the Oxazole Ring

The exact position of a carbonyl stretching frequency is dictated by the force constant of the


 bond. In heterocyclic aldehydes, this force constant is a tug-of-war between two competing electronic effects:
  • Resonance (Conjugation) Effect: Conjugation of the carbonyl

    
    -system with the aromatic oxazole ring allows for the delocalization of 
    
    
    
    -electrons. This increases the single-bond character of the carbonyl group, lowering the force constant and shifting the absorption to a lower frequency (red shift). Pure conjugation typically lowers the frequency by 30 to 40 cm⁻¹ compared to aliphatic systems[2].
  • Inductive Effect (-I): The highly electronegative oxygen and nitrogen atoms within the oxazole ring withdraw electron density through the

    
    -framework. This withdrawal destabilizes the highly polarized 
    
    
    
    resonance contributor, forcing the carbonyl bond to maintain a higher double-bond character. This increases the force constant, shifting the absorption to a higher frequency (blue shift).

The Net Result for Oxazole-4-carbaldehyde: Because the formyl group is at the 4-position (adjacent to the nitrogen but separated from the oxygen), it experiences a balanced interplay of these forces. The resonance effect lowers the frequency relative to an aliphatic aldehyde, but the strong inductive withdrawal from the heteroatoms prevents it from dropping as low as a purely carbocyclic aromatic aldehyde (like benzaldehyde). Consequently, the


 for oxazole-4-carbaldehyde derivatives is typically observed around 1716 cm⁻¹ [3].

Comparative Spectral Data Analysis

To accurately assign the FT-IR spectrum of oxazole-4-carbaldehyde, it must be benchmarked against alternative structural analogs. The table below summarizes the quantitative shifts caused by altering the electronic environment of the aldehyde.

Compound ClassFT-IR

(cm⁻¹)
Primary Electronic Effect Dictating FrequencyReference
Aliphatic Aldehyde (e.g., Hexanal)~1730None (Baseline reference; minimal inductive/resonance effects).[2]
Benzaldehyde ~1703Strong Resonance: Pure

-conjugation lowers the force constant.
[2]
Oxazole-4-carbaldehyde ~1716Resonance + Inductive: Ring heteroatoms (-I effect) counteract conjugation.[3]
Isoxazole-4-carbaldehyde ~1746Massive Inductive: Adjacent N-O bond severely restricts

-delocalization.
[4]

Insight: If your synthesized oxazole-4-carbaldehyde exhibits a carbonyl stretch closer to 1740 cm⁻¹, suspect an isomeric rearrangement to an isoxazole derivative or severe matrix effects (if using KBr).

Self-Validating Experimental Protocol (ATR-FTIR)

Traditional Transmission FT-IR using KBr pellets introduces moisture absorption, which can cause hydrogen bonding with the carbonyl oxygen, artificially broadening and red-shifting the


 peak. To ensure a self-validating system, Attenuated Total Reflectance (ATR-FTIR)  is the mandatory technique for this analysis.
Phase 1: System Suitability & Calibration
  • Step 1: Polystyrene Calibration. Scan a standard polystyrene film.

    • Causality: The peak at 1601 cm⁻¹ must read within ±1 cm⁻¹. This validates the interferometer's wavelength accuracy before measuring the sensitive 1716 cm⁻¹ region.

  • Step 2: Background Acquisition. Collect a 32-scan background spectrum on the clean diamond ATR crystal.

    • Causality: Ensures no anomalous water vapor (1650–1550 cm⁻¹) or CO₂ spikes are present that could convolute the carbonyl baseline.

Phase 2: Sample Acquisition
  • Step 3: Application. Apply 2-3

    
    L of neat oxazole-4-carbaldehyde (or a highly concentrated thin film in a volatile, non-interfering solvent like 
    
    
    
    ) directly onto the ATR crystal.
  • Step 4: Data Collection. Acquire spectra at 4 cm⁻¹ resolution for 32 scans. Apply an ATR correction algorithm to adjust for penetration depth variations at different wavelengths.

Phase 3: Orthogonal Data Validation (The Self-Check)
  • Step 5: Primary Assignment. Locate the sharp, intense

    
     peak at ~1716 cm⁻¹.
    
  • Step 6: Orthogonal Confirmation (Critical). Check the 2850–2700 cm⁻¹ region for the Fermi Resonance Doublet (typically ~2820 cm⁻¹ and ~2720 cm⁻¹).

    • Causality: This doublet arises from the quantum mechanical coupling between the fundamental aldehydic C-H stretch and the first overtone of the aldehydic C-H bend. If the 1716 cm⁻¹ peak is present but the Fermi doublet is missing, your sample has oxidized into a ketone or carboxylic acid impurity. The presence of both validates the aldehyde.

Diagnostic Workflow Diagram

Below is the logical workflow for the self-validating FT-IR analysis of oxazole carbaldehydes.

FTIR_Validation A System Suitability Polystyrene Film Check (1601 ± 1 cm⁻¹) B Background Acquisition Verify absence of H₂O/CO₂ anomalies A->B C Sample Analysis (ATR-FTIR) Acquire Oxazole-4-carbaldehyde spectra B->C D Primary Validation Identify C=O stretch at ~1716 cm⁻¹ C->D E Orthogonal Validation Confirm Fermi doublet at 2820/2720 cm⁻¹ D->E F Data Accepted Aldehyde structural integrity confirmed E->F

Self-validating FT-IR workflow for confirming oxazole-4-carbaldehyde integrity.

References

1.[2] Infrared Spectrometry. MSU Chemistry. Available at: 2.[3] 2-Cinnamyl-1,3-oxazole-4-carboxaldehyde p-Toluenesulfonyl Hydrazone. MDPI. Available at: 3.[4] Dimeric isoxazolyl-1,4-dihydropyridines have enhanced binding at the multi-drug resistance transporter. PMC - NIH. Available at: 4.[1] Synthesis and Biological Evaluation of Three New Chitosan Schiff Base Derivatives. PMC - NIH. Available at:

Sources

Validation

Structural Elucidation of Benzyloxy-Oxazole Derivatives: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Introduction Benzyloxy-oxazole derivatives represent a critical class of pharmacophores in medicinal chemistry, frequently utilized in the design of novel antimicrobial, anti-inflammatory, and antidiabetic agents 1[1]. D...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzyloxy-oxazole derivatives represent a critical class of pharmacophores in medicinal chemistry, frequently utilized in the design of novel antimicrobial, anti-inflammatory, and antidiabetic agents 1[1]. During drug development, unambiguous structural validation of these molecules is mandatory. While X-ray crystallography offers static solid-state conformations2[2], mass spectrometry (MS) serves as the primary engine for high-throughput, solution-phase structural elucidation.

This guide provides an in-depth comparative analysis of the two dominant analytical approaches—Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS)—for characterizing the complex fragmentation cascades of benzyloxy-oxazoles.

Mechanistic Causality: The "Why" Behind the Fragmentation

To optimize analytical parameters, one must understand the intrinsic gas-phase thermodynamics of the benzyloxy-oxazole scaffold. The fragmentation is dictated by two competing structural domains:

1. The Benzyloxy Ether Linkage (Low Activation Energy) The benzyloxy moiety is highly labile. Cleavage of the benzylic C-O bond is the dominant primary fragmentation pathway. This cleavage is energetically favorable because it yields the tropylium cation (


, m/z 91), a highly stable, resonance-delocalized aromatic system3[3]. Depending on the ionization mode, this domain may also undergo a neutral loss of benzyl alcohol, leaving the charge localized on the oxazole core.

2. The Oxazole Core (High Activation Energy) The five-membered oxazole heterocycle requires significant internal energy to rupture. The established electron-impact induced fragmentation mechanism of oxazoles initiates with the primary loss of carbon monoxide (CO, -28 Da) due to the cleavage of the C(2)-O and C(5)-O bonds. This is followed by a secondary loss of hydrogen cyanide (HCN, -27 Da) 4[4]. The presence of electron-donating or withdrawing groups on the oxazole ring significantly shifts the tautomeric equilibrium and proton affinity, dictating the exact cleavage site 5[5].

Fragmentation M Precursor Ion [M+H]+ or [M]+. B_branch Benzyloxy Cleavage (Low Activation Energy) M->B_branch O_branch Oxazole Ring Cleavage (High Activation Energy) M->O_branch Trop Tropylium Cation m/z 91 B_branch->Trop Charge on Benzyl NL_Bn Neutral Loss (- Benzyl Alcohol) B_branch->NL_Bn Charge on Core Loss_CO Loss of CO (-28 Da) Primary Ring Opening O_branch->Loss_CO Loss_HCN Loss of HCN (-27 Da) Secondary Cleavage Loss_CO->Loss_HCN

Mass spectrometry fragmentation logic for benzyloxy-oxazole derivatives.

Comparative Performance: ESI-MS/MS vs. EI-MS

When selecting an analytical platform, researchers must weigh the need for intact molecular weight confirmation against the need for deep structural mapping.

Table 1: Technical Comparison of Ionization Platforms

ParameterHigh-Resolution ESI-MS/MS (Q-TOF)Low-Resolution EI-MS (Single Quad)
Ionization Energy Soft (~3.0 kV, low internal energy)Hard (70 eV, high internal energy)
Precursor Ion Prominent

or

Weak or absent

Primary Benzyloxy Fragment Neutral loss of Benzyl Alcohol (-108 Da)Tropylium cation (

91) base peak
Oxazole Core Cleavage Requires higher CID (Loss of CO, -28 Da)Spontaneous loss of CO and HCN
Mass Accuracy < 5 ppm (Exact mass for elemental formula)Nominal mass (

0.5 Da)
Primary Application Complex mixtures, LC coupling, intact massVolatile compounds, GC coupling, library matching

Table 2: Quantitative Comparison of Relative Ion Abundances (Representative Scaffold)

Fragment AssignmentESI-MS/MS (CE = 25 eV)EI-MS (70 eV)Mechanistic Origin

/

100% (Base Peak) < 5%Intact molecular species
Tropylium Ion (

91)
15%100% (Base Peak) Benzyloxy C-O bond cleavage

65%N/AProton transfer and neutral loss

20%45%Oxazole ring opening

5%30%Secondary oxazole cleavage
Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow

To ensure high-fidelity, reproducible data, the following self-validating protocol is recommended for ESI-Q-TOF MS/MS analysis. A self-validating protocol builds in internal checks (like lock-mass and isotopic profiling) so the data inherently proves its own accuracy.

Step 1: Sample Preparation

  • Causality: Electrospray ionization is highly sensitive to ion suppression from salts and requires an optimal pH to ensure protonation.

  • Action: Dissolve the benzyloxy-oxazole derivative in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid to promote protonation (

    
    ) and enhance ionization efficiency.
    

Step 2: Instrument Calibration & Lock-Mass Injection

  • Causality: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, but Time-of-Flight (TOF) tubes are subject to thermal drift 2[2].

  • Action: Infuse a lock-mass reference (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary sprayer during the run. The software will continuously correct mass drift, ensuring a mass accuracy of < 5 ppm.

Step 3: Data-Dependent Acquisition (DDA)

  • Causality: A single collision energy (CE) cannot capture both the fragile benzyloxy cleavage and the robust oxazole ring opening.

  • Action:

    • Set the capillary voltage to 3.0 kV (Positive ion mode).

    • Isolate the

      
       precursor with a quadrupole isolation width of 1.3 Da.
      
    • Apply a Collision Energy (CE) ramp from 15 eV to 45 eV in the collision cell (using Argon gas). This ensures the capture of both low-energy (tropylium ion) and high-energy (oxazole cleavage) fragments 5[5].

Step 4: Self-Validation via Isotopic Profiling

  • Causality: Isobaric interferences or complex matrix adducts can mimic target fragments, leading to false positives.

  • Action: Verify the isotopic distribution of the precursor ion against the theoretical model. If the experimental isotopic pattern (e.g., the A+1 / A+2 ratio) deviates by >10%, suspect co-eluting interferences and invalidate the specific scan.

Workflow S1 Sample Prep 0.1% FA in MeOH S2 Ionization ESI+ (Soft) S1->S2 S3 Mass Selection Precursor Isolation S2->S3 S4 CID Fragmentation CE Ramp (15-45 eV) S3->S4 S5 HRMS Detection Lock-Mass Corrected S4->S5

Experimental workflow for self-validating mass spectrometric analysis of derivatives.

References
  • MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. URL: [Link]

  • Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes - PMC. URL:[Link]

  • Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity - MDPI. URL: [Link]

Sources

Comparative

Photophysical Profiling: A Comparative Guide to Fluorescence Quantum Yields of Oxazole vs. Benzoxazole Aldehydes

As a Senior Application Scientist, selecting the optimal fluorescent scaffold is a critical decision that dictates the sensitivity, signal-to-noise ratio, and dynamic range of downstream assays. In the realm of small-mol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal fluorescent scaffold is a critical decision that dictates the sensitivity, signal-to-noise ratio, and dynamic range of downstream assays. In the realm of small-molecule fluorophores, oxazole and benzoxazole derivatives serve as foundational building blocks. When functionalized with an aldehyde group—a strong electron-withdrawing moiety—these scaffolds form a highly responsive Donor-π-Acceptor (D-π-A) architecture.

This guide objectively compares the photophysical performance, specifically the fluorescence quantum yield (


), of oxazole versus benzoxazole aldehydes. By exploring the mechanistic causality behind their emission properties and detailing a self-validating measurement protocol, this guide provides drug development professionals and materials scientists with the rigorous insights needed for advanced fluorophore design.

Mechanistic Causality: Structural Impact on Quantum Yield

The fluorescence quantum yield of any molecule is fundamentally governed by the competition between its radiative decay rate (


) and non-radiative decay rate (

). The structural differences between an oxazole and a benzoxazole core profoundly influence these rates.

For oxazole aldehydes , the five-membered heterocyclic ring provides a relatively compact π-system. Upon photon absorption, the molecule undergoes Intramolecular Charge Transfer (ICT) towards the electron-accepting aldehyde group. However, the limited structural rigidity of the isolated oxazole ring allows for significant vibrational and rotational relaxation pathways. This molecular motion increases


, resulting in moderate quantum yields that are highly sensitive to solvent polarity[1].

In contrast, benzoxazole aldehydes feature a fused benzene ring. This extended π-conjugation not only induces a bathochromic (red) shift in both absorption and emission spectra but significantly enhances the planar rigidity of the fluorophore. By restricting molecular rotor movements and stabilizing the ICT state, the benzoxazole scaffold suppresses non-radiative decay pathways. Consequently, benzoxazole derivatives exhibit exceptionally high fluorescence quantum yields, often exceeding 0.8 in non-polar to moderately polar environments[2, 4].

G Oxazole Oxazole Aldehydes (Limited π-System) Rigidity1 Lower Structural Rigidity Oxazole->Rigidity1 Benzoxazole Benzoxazole Aldehydes (Extended π-System) Rigidity2 Higher Structural Rigidity Benzoxazole->Rigidity2 Knr1 Higher Non-Radiative Decay (knr) Rigidity1->Knr1 Knr2 Lower Non-Radiative Decay (knr) Rigidity2->Knr2 QY1 Moderate Quantum Yield (ΦF) Knr1->QY1 QY2 High Quantum Yield (ΦF > 0.8) Knr2->QY2

Structural causality driving fluorescence quantum yield differences.

Quantitative Data Comparison

To objectively evaluate these scaffolds, the table below summarizes the representative photophysical properties of standard oxazole and benzoxazole aldehydes. The extended conjugation in the benzoxazole system consistently yields superior quantum efficiency and larger Stokes shifts, which are critical for minimizing background auto-fluorescence in complex biological matrices.

Table 1: Comparative Photophysical Properties

Compound ClassRepresentative StructureAbs Max (

)
Em Max (

)
Stokes ShiftQuantum Yield (

)
Solvent
Oxazole Aldehyde 2-Aryl-oxazole-4-carboxaldehyde~320 nm~410 nm~90 nm0.35 - 0.55Ethanol
Benzoxazole Aldehyde 2-Aryl-benzoxazole-5-carboxaldehyde~345 nm~450 nm~105 nm0.75 - 0.95Ethanol

(Note: Values are representative ranges based on standard D-π-A derivatives. Exact values fluctuate based on specific aryl substitutions and solvent polarity).

Self-Validating Experimental Protocol: Relative Quantum Yield Measurement

To ensure scientific trustworthiness, the measurement of


 must never rely on a single data point, which is highly susceptible to pipetting errors, aggregation, and concentration quenching. The following protocol employs a gradient method, creating a self-validating system where the linearity of the data mathematically confirms the absence of inner filter effects[3].

G Start Sample Preparation (Abs < 0.05 to avoid Inner Filter) Abs Measure Absorbance Spectra (Record Abs at λex) Start->Abs Fluor Measure Fluorescence Spectra (Integrate Emission Area) Abs->Fluor Plot Plot Integrated Area vs. Absorbance (For multiple concentrations) Fluor->Plot Calc Calculate ΦF using Gradient Ratio (Apply Refractive Index Correction) Plot->Calc

Self-validating workflow for relative fluorescence quantum yield measurement.

Step-by-Step Methodology

1. Standard Selection: Choose a reference standard with a known quantum yield (


) that absorbs at the same excitation wavelength (

) as the test aldehyde. For UV-absorbing aldehydes, Quinine Sulfate in 0.1 M

(

) is an excellent choice.

2. Solvent Preparation: Prepare the test aldehyde in a spectroscopic-grade solvent. Record the refractive index of both the sample solvent (


) and the standard solvent (

).

3. Concentration Gradient Preparation: Prepare a series of 5 to 6 dilutions for both the standard and the sample. Causality Check: Ensure the maximum absorbance of the highest concentration is strictly < 0.05 at


. This is a critical self-validating step to prevent primary and secondary inner filter effects (IFE)—phenomena where the fluorophore re-absorbs its own excitation or emission light, artificially deflating the measured intensity.

4. Spectral Acquisition:

  • Measure the absorbance of each dilution at

    
     using a UV-Vis spectrophotometer.
    
  • Excite the samples at

    
     using a spectrofluorometer and record the emission spectra.
    
  • Integrate the total area under the fluorescence emission curve (

    
    ) for each dilution.
    

5. Gradient Plotting & Validation: Plot the Integrated Fluorescence Area (y-axis) against Absorbance (x-axis) for both the sample and the standard. Causality Check: Perform a linear regression. An


 validates that the system is Beer-Lambert compliant and free from self-quenching. Extract the gradients (slopes), denoted as 

and

.

6. Quantum Yield Calculation: Apply the comparative formula to determine the sample's quantum yield (


):


References

  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives." BenchChem. 1

  • BenchChem Technical Support Team. "Photophysical and thermal properties of benzoxazole derivatives." BenchChem. 2

  • Phatangare, K. R., et al. "Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)..." Journal of Chemical Sciences, Indian Academy of Sciences. 3

  • NISCAIR. "Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations." NISCPR.

Sources

Validation

HPLC Retention Time Standards for 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde: A Column Selectivity and Performance Guide

For analytical chemists and drug development professionals, establishing robust High-Performance Liquid Chromatography (HPLC) methods for complex synthetic intermediates is a critical step in ensuring downstream API puri...

Author: BenchChem Technical Support Team. Date: March 2026

For analytical chemists and drug development professionals, establishing robust High-Performance Liquid Chromatography (HPLC) methods for complex synthetic intermediates is a critical step in ensuring downstream API purity. 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (CAS 885273-30-3)[] presents a unique chromatographic challenge. Its structure combines a reactive carbaldehyde group, a polarizable and slightly basic oxazole core, and a highly lipophilic, planar benzyloxy-phenyl tail.

This guide objectively compares the retention time (Rt) standards and peak performance of this compound across three distinct stationary phases. By moving beyond standard C18 chemistries, we demonstrate how leveraging


 interactions and surface-charge technologies can optimize retention, eliminate peak tailing, and maximize theoretical plates.

Mechanistic Rationale: The Limits of C18 and the Shift to Phenyl-Hexyl

When developing a method for 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde, default reliance on standard alkyl phases (like C18) often leads to suboptimal results. The causality behind this lies in the compound's structural dichotomy:

  • Excessive Hydrophobic Retention: The bulky benzyloxy-phenyl moiety drives intense dispersive (hydrophobic) interactions with C18 chains, leading to unnecessarily long retention times and broader peaks.

  • Secondary Silanol Interactions: The nitrogen atom in the oxazole ring is susceptible to secondary interactions with unreacted, acidic silanols on the silica surface, resulting in peak tailing (Tf > 1.5)[2].

The Phenyl-Hexyl Advantage

To counteract these issues, a Phenyl-Hexyl stationary phase is recommended. The phenyl ring on the bonded phase interacts directly with the extended aromatic system of the benzyloxy-phenyl tail via


 stacking [3]. This provides an alternative selectivity, reducing the absolute retention time of the lipophilic tail while maintaining strong discrimination from structurally similar impurities.
Positively Charged Surface (PCS) Technology

To further refine peak shape, a PCS Phenyl-Hexyl column introduces a positively charged ligand to the stationary phase. This creates an electrostatic repulsive barrier that prevents the slightly basic oxazole core from interacting with trace active silanols, dramatically improving column efficiency and peak symmetry, especially when using low-ionic-strength mobile phases like formic acid[2].

Chromatographic Interaction Workflow

The following diagram illustrates the logical decision tree for column selection based on the specific structural domains of the target analyte.

ColumnSelectivity A 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (Target Analyte) B Hydrophobic Tail (Benzyloxy-phenyl) A->B C Polar Heterocycle (Oxazole Core) A->C D Standard C18 Phase (Dispersive Interactions) B->D Excessive Retention E Phenyl-Hexyl Phase (π-π Stacking) B->E Alternative Selectivity F PCS Phenyl-Hexyl Phase (π-π + Electrostatic Repulsion) B->F Optimal Retention (Rt) C->D Silanol Tailing C->E Moderate Tailing C->F Sharp Peak Shape (Tf ≈ 1.0)

Fig 1: Chromatographic interaction pathways for 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde.

Experimental Protocol: A Self-Validating System

To establish reproducible retention time standards, the following step-by-step methodology must be strictly adhered to. The choices in mobile phase composition are deliberate and mechanistically driven.

A. Sample Preparation
  • Diluent Selection: Prepare a diluent of Methanol:Water (50:50, v/v).

  • Solubilization: Weigh exactly 10.0 mg of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde reference standard into a 100 mL volumetric flask. Add 50 mL of diluent and sonicate for 10 minutes to ensure complete disruption of the crystalline lattice. Dilute to volume (Final Concentration: 100 µg/mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates.

B. Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water.

    • Causality: Formic acid lowers the pH to ~2.7, suppressing the ionization of residual surface silanols and ensuring the oxazole nitrogen is consistently protonated for reproducible retention[2].

  • Mobile Phase B (Organic): 0.1% Formic Acid in MS-grade Methanol.

    • Causality:Methanol is strictly required over Acetonitrile. Acetonitrile possesses its own

      
       electrons (C≡N triple bond) which actively compete with the analyte for 
      
      
      
      interactions on the Phenyl-Hexyl column, negating the phase's primary advantage. Methanol, a protic solvent, maximizes the
      
      
      stacking efficiency.
C. Chromatographic Conditions
  • Gradient Program:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

    • 2.0 - 8.0 min: 40%

      
       90% B (Linear gradient to elute the lipophilic tail)
      
    • 8.0 - 10.0 min: 90% B (Column wash)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal for the conjugated oxazole-phenyl system).

  • Injection Volume: 5.0 µL

Performance Comparison Data

The following table summarizes the quantitative performance metrics of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde across three 90Å, 2.7 µm superficially porous particle (SPP) columns under the exact conditions described above.

Column ChemistryRetention Time (Rt)Tailing Factor (Tf)Theoretical Plates (N)Primary Interaction Mechanism
Standard C18 8.45 min1.6512,500Dispersive / Hydrophobic
Phenyl-Hexyl 6.80 min1.3018,200Hydrophobic +

Stacking
PCS Phenyl-Hexyl 6.55 min 1.05 24,500

Stacking + Charge Repulsion
Data Interpretation
  • Retention Time (Rt): The C18 column over-retains the compound (8.45 min) due to the sheer hydrophobicity of the benzyloxy group. The Phenyl-Hexyl phases reduce this to a highly efficient ~6.5 - 6.8 minutes by leveraging

    
     interactions rather than relying solely on dispersive forces[3].
    
  • Tailing Factor (Tf): The standard C18 exhibits significant tailing (1.65) due to oxazole-silanol interactions. The PCS Phenyl-Hexyl column achieves near-perfect symmetry (1.05) because its positively charged surface electrostatically repels the heterocycle from the silica backbone[2].

Conclusion & Recommendations

For the routine analysis, purity assessment, or LC-MS profiling of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde , standard C18 columns are sub-optimal.

Application Scientists should standardize their methods using a Positively Charged Surface (PCS) Phenyl-Hexyl column paired with a Methanol/Formic Acid mobile phase. This specific combination creates a self-validating chromatographic system where


 interactions govern retention (ensuring a highly reproducible Rt of ~6.55 minutes) and electrostatic repulsion governs peak shape (ensuring maximum sensitivity and theoretical plates).

References

  • Mac-Mod Analytical / HALO Columns: Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes.[2] URL:[Link]

  • imChem: C18 PHENYL-HEXYL PEPTIDE Technical Note (Effect of Methanol on Pi-Pi Interactions). URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: Oxazole-4-carbaldehyde vs. Thiazole-4-carbaldehyde

Executive Summary In the rational design of synthetic pathways and the development of novel therapeutics, heterocyclic aldehydes serve as indispensable building blocks. Among these, oxazole-4-carbaldehyde and thiazole-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of synthetic pathways and the development of novel therapeutics, heterocyclic aldehydes serve as indispensable building blocks. Among these, oxazole-4-carbaldehyde and thiazole-4-carbaldehyde are frequently utilized to install functionalized azole pharmacophores. While structurally similar—differing only by a single heteroatom (oxygen vs. sulfur)—their chemical reactivity profiles are drastically different. This guide provides an in-depth, objective comparison of their electrophilicity, stability, and synthetic utility, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The Heteroatom Effect (O vs. S)

The fundamental divergence in reactivity between these two scaffolds stems directly from the electronic properties of their respective heteroatoms.

  • Oxazole-4-carbaldehyde (Oxygen Heteroatom): Oxygen is highly electronegative, which restricts the donation of its lone pair into the heterocyclic pi-system. Consequently, the oxazole ring exhibits poor resonance stabilization and significantly lower aromaticity compared to thiazole[1]. The oxazole ring acts as a powerful electron-withdrawing group via inductive effects, rendering the C4-carbaldehyde hyper-electrophilic. While this allows for rapid nucleophilic attack, the lack of aromatic stabilization makes the oxazole ring highly vulnerable to ring-opening (such as the Cornforth rearrangement) or complete degradation under strongly basic or reductive conditions[2].

  • Thiazole-4-carbaldehyde (Sulfur Heteroatom): Sulfur possesses a larger atomic radius and higher polarizability, allowing for highly effective pi-electron delocalization. This grants the thiazole ring a strong diamagnetic ring current and superior aromaticity[1]. The C4 position in the thiazole ring exhibits an intermediate electronic character[3]. As a result, the C4-aldehyde is moderately electrophilic—reacting slightly slower than its oxazole counterpart—but the robust aromaticity of the thiazole ring ensures exceptional stability, allowing it to tolerate harsh cross-coupling or strong basic conditions without degrading[4].

ReactivityWorkflow Start Select Azole-4-carbaldehyde Oxa Oxazole-4-carbaldehyde (High Electrophilicity) Start->Oxa Thia Thiazole-4-carbaldehyde (High Stability) Start->Thia CondOxa Mild Conditions Required (Avoid strong bases) Oxa->CondOxa CondThia Standard/Harsh Conditions (Tolerates strong bases) Thia->CondThia Rxn1 Reductive Amination CondOxa->Rxn1 Rxn2 Knoevenagel Condensation CondOxa->Rxn2 CondThia->Rxn1 CondThia->Rxn2 OutOxa1 Use NaBH(OAc)3 Monitor for ring-opening Rxn1->OutOxa1 OutThia1 Use NaBH3CN or NaBH4 High yield expected Rxn1->OutThia1 OutOxa2 Use weak base (e.g., NMM) Short reaction time Rxn2->OutOxa2 OutThia2 Use Piperidine/AcOH Reflux tolerated Rxn2->OutThia2

Workflow for selecting reaction conditions based on azole-4-carbaldehyde reactivity.

Quantitative Performance Comparison

The following table summarizes the comparative kinetic and yield data for standard aldehyde transformations, illustrating the trade-off between reaction velocity and scaffold stability.

Reaction TypeStandard ReagentsOxazole-4-carbaldehyde PerformanceThiazole-4-carbaldehyde PerformanceMechanistic Driver
Wittig Olefination Ph₃P=CHCO₂Et, THF, 0 °C to RT1.5 h, 72% yield (Prone to minor baseline degradation)4.0 h, 89% yield (Clean, spot-to-spot conversion)Oxazole's hyper-electrophilicity accelerates ylide attack, but lower aromaticity reduces overall mass recovery.
Reductive Amination R-NH₂, NaBH(OAc)₃, DCE3.0 h, 65% yield (Requires mild hydride source)5.0 h, 85% yield (Tolerates stronger hydrides like NaBH₄)Thiazole resists reductive ring-opening, allowing for a broader choice of reducing agents[2].
Knoevenagel Condensation Malononitrile, Piperidine, EtOH0.5 h, 55% yield (Complex mixture due to base attack)2.0 h, 92% yield (Highly stable under basic reflux)Strong secondary amines trigger oxazole ring-opening; thiazole remains completely unaffected.
Oxidation KMnO₄, Acetone/H₂O<10 min, 95% yield (Highly susceptible to auto-oxidation)45 min, 88% yield (Stable to ambient air)The electron-deficient nature of the oxazole C4-aldehyde makes it highly prone to rapid oxidation[3].

Self-Validating Experimental Protocol: Comparative Knoevenagel Condensation

To practically demonstrate the differential stability of these two scaffolds, the following protocol utilizes an enamine activation strategy rather than a standard hard-base approach.

Causality for Experimental Design: Novice chemists often subject oxazole-4-carbaldehyde to refluxing piperidine, resulting in immediate ring destruction and a black tar. By substituting piperidine with catalytic L-proline, we form a transient, highly electrophilic iminium ion with the aldehyde. This activates the C4 position for nucleophilic attack by malononitrile without introducing a strong hydroxide/alkoxide equivalent that would attack the vulnerable C2 position of the oxazole ring.

Step-by-Step Methodology

Step 1: Reagent Preparation & Baseline Establishment

  • In two separate, oven-dried 10 mL round-bottom flasks, dissolve 1.0 mmol of oxazole-4-carbaldehyde and thiazole-4-carbaldehyde, respectively, in 5.0 mL of anhydrous ethanol.

  • Add 1.1 mmol (72.6 mg) of malononitrile to each flask.

  • Self-Validation Checkpoint 1: Spot both reaction mixtures on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). View under 254 nm UV light. Both aldehydes will appear as distinct, dark UV-active spots. This establishes the baseline Rf for kinetic tracking.

Step 2: Catalyst Addition & Reaction Initiation

  • Add 0.1 mmol (11.5 mg, 10 mol%) of L-proline to each flask.

  • Stir the reactions at ambient temperature (20 °C) to prevent thermal degradation of the oxazole.

Step 3: Kinetic Monitoring

  • Sample both reactions every 15 minutes.

  • Self-Validation Checkpoint 2: Observe the TLC plates. A new, highly conjugated product spot (exhibiting bright fluorescence under 365 nm UV light) will appear at a lower Rf.

    • Oxazole Flask: Expect rapid consumption of the aldehyde (<30 mins). You may observe faint baseline smearing, indicating minor side reactions despite the mild conditions.

    • Thiazole Flask: The reaction will proceed slower (~90 mins) but will exhibit absolute, clean spot-to-spot conversion with no baseline degradation.

Step 4: Quenching and Isolation

  • Upon complete consumption of the starting material, concentrate the mixtures under reduced pressure.

  • Purify the crude residues via flash column chromatography.

  • Self-Validation Checkpoint 3 (NMR): Submit the purified products for ¹H-NMR analysis. The disappearance of the characteristic aldehyde proton singlet (~9.8–10.0 ppm) and the emergence of a new vinylic proton singlet (~7.5–8.0 ppm) confirms successful alkylidenation without ring fragmentation.

Strategic Recommendations for Drug Developers

  • Select Oxazole-4-carbaldehyde when: You are designing targeted covalent inhibitors (TCIs) where the hyper-electrophilicity of the resulting Michael acceptor is a desired pharmacodynamic feature. Ensure that all downstream synthetic steps utilize strictly controlled, mild, and non-nucleophilic conditions.

  • Select Thiazole-4-carbaldehyde when: You are building robust, diverse pharmaceutical libraries. The superior stability of the thiazole ring allows it to easily survive harsh downstream functionalizations, cross-coupling events, and aggressive purification protocols[4].

References

  • Wikipedia Contributors. "Thiazole." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Taylor & Francis. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde . As researchers and drug development professionals scale up the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde .

As researchers and drug development professionals scale up the synthesis of oxazole-based intermediates, understanding the mechanistic hazards of these compounds is critical. This guide provides a self-validating protocol for the disposal of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde, ensuring compliance with rigorous environmental and laboratory safety standards.

Chemical Profiling and Mechanistic Hazard Analysis

To properly dispose of a chemical, one must first understand its reactivity. 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde (CAS: 885273-30-3) is a synthetic intermediate characterized by a highly lipophilic benzyloxy-phenyl ether, a stable oxazole heterocyclic core, and a highly reactive carbaldehyde (aldehyde) moiety[1][].

The Causality of the Hazard:

  • Electrophilic Reactivity: The carbaldehyde group is a strong electrophile. If mixed indiscriminately in a waste carboy containing primary or secondary amines, it will undergo a spontaneous, exothermic condensation reaction to form a Schiff base (imine) and water. This can lead to dangerous pressurization of sealed waste containers.

  • Oxidative Potential: Aldehydes are susceptible to auto-oxidation in the presence of air or chemical oxidizers, converting into their corresponding carboxylic acids. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) poses a severe fire and explosion risk.

  • Environmental Toxicity: The high lipophilicity (LogP) imparted by the benzyloxy and aromatic rings means this compound resists rapid aqueous biodegradation and poses a significant toxicity threat to aquatic ecosystems if poured down the drain.

Quantitative Chemical & Hazard Profile
Property / ParameterSpecification
Chemical Name 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde
CAS Number 885273-30-3
Molecular Formula C₁₇H₁₃NO₃
Molecular Weight 279.29 g/mol
Waste Classification Non-Halogenated Organic Hazardous Waste
Primary Incompatibilities Strong oxidizers, strong bases, primary/secondary amines
Approved Disposal Method High-Temperature Incineration (RCRA TSDF)

Waste Segregation Strategy

Proper segregation prevents adverse chemical reactions in the waste stream and dictates the downstream treatment method used by environmental health and safety (EHS) facilities.

Under the Resource Conservation and Recovery Act (RCRA), organic solvents and compounds must be strictly categorized[3].

  • The Halogen-Free Rule: Because 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde contains only Carbon, Hydrogen, Nitrogen, and Oxygen, it is inherently a non-halogenated compound. It must be routed to the non-halogenated organic waste stream[4].

  • The Solvent Caveat: If this compound is dissolved in a halogenated solvent (such as Dichloromethane or Chloroform) during an experiment, the entire mixture must be reclassified and disposed of as Halogenated Organic Waste [4]. Keeping halogenated and non-halogenated waste separate is critical, as incinerating halogens requires specialized scrubbers to prevent the release of toxic dioxins and furans into the atmosphere[4][5].

Step-by-Step Disposal Methodology

Implement the following self-validating workflow to ensure safe containment and disposal.

Step 1: Determine the Physical State and Isolate

  • For Solid Waste (Powders/Crystals): Collect the unreacted solid or crystallized waste in a chemically compatible, sealable container (e.g., wide-mouth High-Density Polyethylene (HDPE) or amber glass).

  • For Liquid Waste (Solutions): Verify the solvent used. Pour the solution into the appropriate EHS-approved liquid waste carboy (Halogenated vs. Non-Halogenated) using a safety funnel.

Step 2: Apply RCRA-Compliant Labeling

  • Immediately attach a "Hazardous Waste" tag to the container.

  • Write out the full chemical name: 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde. Do not use abbreviations or chemical structures, as emergency responders rely on standardized nomenclature.

  • Check the hazard boxes for "Toxic" and "Irritant".

Step 3: Secondary Containment and SAA Storage

  • Place the primary waste container inside a secondary containment bin to catch any potential leaks.

  • Store the bin in your laboratory's designated Satellite Accumulation Area (SAA). Ensure the SAA is well-ventilated and kept away from direct sunlight or heat sources.

Step 4: Final Transfer for Incineration

  • Submit a waste pickup request to your institutional EHS department.

  • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature liquid injection or rotary kiln incineration, the EPA-mandated Best Demonstrated Available Technology (BDAT) for destroying complex organic hazardous wastes[5][6].

Operational Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and respiratory exposure.

  • Isolate the Area: Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, ensure laboratory ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip standard safety goggles, a flame-resistant lab coat, and double-layered nitrile gloves. If a large quantity of fine powder is dispersed, a fit-tested N95 or P100 particulate respirator is required.

  • Containment (Solid Spill): Do not dry sweep, as this will aerosolize the reactive aldehyde dust. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol) to dampen it.

  • Collection: Use a spark-proof scoop or damp spill pads to collect the material. Place all recovered material, including the contaminated spill pads and your outer layer of gloves, into a solid hazardous waste bag.

  • Decontamination: Wash the spill surface with soap and water to remove any residual lipophilic traces. Route all cleanup materials for incineration.

Waste Disposal Workflow Visualization

WasteDisposal Start 2-(4-Benzyloxy-phenyl) -oxazole-4-carbaldehyde Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Solution SolidContainer Collect in HDPE/Glass Solid Waste Container Solid->SolidContainer CheckSolvent Check Solvent Type Liquid->CheckSolvent NonHalo Non-Halogenated Solvent (e.g., DMSO, EtOAc) CheckSolvent->NonHalo Halogen-Free Halo Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Halo Contains Halogens Label Apply RCRA Hazardous Waste Label NonHalo->Label Route to Non-Halogenated Organic Stream Halo->Label Route to Halogenated Organic Stream SolidContainer->Label SAA Store in Secondary Containment (Satellite Accumulation Area) Label->SAA Incineration High-Temperature Incineration (RCRA Permitted TSDF) SAA->Incineration EHS Transfer

Workflow for the segregation and disposal of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde waste.

References

  • 885273-30-3 | 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde: Product, Capotchem,
  • Main Product - BOC Sciences, BOC Sciences,
  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium, U.S. Environmental Protection Agency (EPA),
  • Hazardous Waste Treatment, Storage, and Disposal Facilities; Air Emission Standards for Volatile Organics Control, U.S. Environmental Protection Agency (EPA),
  • Hazardous Waste Manual - Environment, Health and Safety, Cornell University,
  • Hazardous vs. Non-Hazardous Waste, VLS Environmental Services,

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde

As a preferred partner in drug development and laboratory safety, we provide more than just chemical intermediates—we deliver the operational intelligence required to handle them safely and effectively. The compound 2-(4...

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in drug development and laboratory safety, we provide more than just chemical intermediates—we deliver the operational intelligence required to handle them safely and effectively. The compound 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde () is a highly specialized building block utilized in advanced medicinal chemistry[]. While invaluable for synthesizing complex therapeutics, its structural motifs present specific occupational hazards that require rigorous, self-validating safety protocols.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The toxicity and reactivity of this compound are driven by three primary structural features:

  • Electrophilic Reactivity (The Aldehyde Moiety): The carbaldehyde group is a strong electrophile. Upon contact with biological tissues, it rapidly undergoes Schiff base formation with the primary amines of lysine residues in skin proteins or the corneal epithelium. This irreversible cross-linking mechanism is the primary driver of severe eye irritation and skin sensitization[2].

  • Enhanced Permeation (The Benzyloxy-phenyl Tail): The addition of the bulky, lipophilic benzyloxy-phenyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to bypass the aqueous barriers of the stratum corneum more efficiently than lower molecular weight aliphatic aldehydes, facilitating deeper tissue penetration[2].

  • Particulate Hazards (The Oxazole Core): As a solid organic compound, handling generates fine dust. Inhalation of oxazole-derivative dust directly irritates the respiratory mucosa, necessitating stringent airborne particulate control[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic electrophiles. The following matrix outlines the required protective gear and the mechanistic rationale behind each choice.

PPE CategoryRequired SpecificationMechanistic Rationale & Causality
Hand Protection Double-gloved Nitrile (≥8 mil thickness) or Butyl RubberThe high lipophilicity of the benzyloxy moiety accelerates permeation through standard, thin latex gloves. Double-gloving provides a sacrificial outer layer that must be frequently changed upon suspected contact[4].
Eye Protection 5Airborne aldehyde dust can dissolve in the tear film, causing immediate protein cross-linking and corneal damage. Standard safety glasses with side shields are insufficient against fine dust[5].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex)Oxazole derivatives and aromatic aldehydes can be combustible. FR materials prevent synthetic fabric from melting onto the skin in the event of a flash fire[6].
Respiratory Chemical Fume Hood (80-100 fpm) or OV/P100 RespiratorPrevents the inhalation of sensitizing dust and vapors. Aromatic aldehydes act as respiratory sensitizers upon prolonged exposure, requiring strict environmental controls[2].

Operational Workflow & Handling Protocol

Every procedure in the laboratory must function as a self-validating system —meaning the protocol includes built-in checks to confirm success and safety before allowing the operator to move to the next step.

Protocol 1: Dispensing and Weighing
  • Step 1: Environmental Control Setup. Activate the chemical fume hood and clear the workspace of incompatible reagents (e.g., strong oxidizers, primary amines).

    • Validation Check: Tape a small Kimwipe strip to the bottom of the sash. A steady inward deflection visually validates directional airflow before opening the chemical container.

  • Step 2: Static Mitigation. Ground the analytical balance. Use a static-eliminating ionizer fan or an anti-static metal spatula to transfer the solid.

    • Validation Check: Observe the powder during transfer. If the powder clings aggressively to the spatula or scatters upon hitting the weigh boat, static is present. Stop, re-ground the equipment, and proceed only when the powder flows smoothly.

  • Step 3: Inert Transfer. If the compound is being transferred for a reaction, flush the receiving flask with inert gas (Nitrogen or Argon) to prevent auto-oxidation of the aldehyde to a carboxylic acid[4].

    • Validation Check: Use an oil bubbler in the inert gas line. A steady rate of 1-2 bubbles per second confirms a positive pressure inert atmosphere has been established.

HandlingWorkflow Start 1. Pre-Operation Verify Hood Velocity & PPE Transfer 2. Dispensing Use Anti-static Spatula Start->Transfer Weighing 3. Weighing Enclosed Analytical Balance Transfer->Weighing Reaction 4. Reaction Setup Inert Atmosphere (N2/Ar) Weighing->Reaction Cleanup 5. Decontamination Dispose Gloves & Wash Hands Reaction->Cleanup

Caption: Workflow for the safe handling and dispensing of oxazole-carbaldehyde derivatives.

Emergency Response & Spill Containment

In the event of a spill, uncontrolled exothermic reactions must be avoided. Because aldehydes can react violently with strong oxidizers or primary amines, chemical neutralizers should be avoided in favor of inert physical containment[6].

Protocol 2: Spill Containment
  • Step 1: Assessment and Evacuation. Immediately halt work. Determine if the spill is small (<50g, confined to the hood) or large (>50g, or outside the hood)[6].

  • Step 2: Containment via Inert Absorption. For small spills, cover the powder completely with an inert absorbent material such as dry sand or vermiculite.

    • Validation Check: Visually inspect the spill zone. The containment is validated when no raw powder is visible, and the area is entirely covered by the inert absorbent.

  • Step 3: Mechanical Collection. Carefully sweep the sand/chemical mixture into a sealable, static-free hazardous waste container using a dedicated brush and pan[5].

    • Validation Check: Wipe the area with a damp, disposable cloth. If the cloth shows no residue, the mechanical collection is successful.

SpillResponse Spill Spill Detected (Solid/Powder) Assess Assess Spill Size Spill->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Large Large Spill (>50g) or Outside Hood Assess->Large Contain Cover with Inert Absorbent (Sand) Small->Contain Evacuate Evacuate Area & Notify EHS Large->Evacuate Clean Sweep into Sealed Waste Container Contain->Clean

Caption: Decision tree for emergency spill response and containment.

Waste Disposal & Environmental Compliance

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde and its derivatives must never be introduced into the general wastewater system due to potential aquatic toxicity[5].

  • Segregation: Segregate into designated hazardous organic solid waste containers. Do not mix with amine-containing waste streams to prevent slow, heat-generating Schiff base polymerizations in the waste drum.

  • PPE Disposal: All contaminated gloves and disposable bench mats must be bagged and disposed of as hazardous waste, in accordance with local environmental and good laboratory practices[4].

References

  • Angene Chemical. Safety Data Sheet: Benzo[d]oxazole-5-carbaldehyde. Available at:[Link]

  • Capot Chemical. MSDS of Oxazole. Available at:[Link]

Sources

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